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Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Documentation Hub

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  • Product: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
  • CAS: 93670-11-2

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Executive Summary Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Distinguished by its dihydrobenzofuran core (distinct from its fully aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Distinguished by its dihydrobenzofuran core (distinct from its fully aromatic benzofuran counterpart), this molecule offers three orthogonal vectors for chemical diversification: the electrophilic ethyl ester at C3, the cross-coupling-ready bromine at C5, and the oxidation-prone heterocyclic ring. This guide delineates the physicochemical profile, validated synthetic routes, and reactivity manifolds of this compound, serving as a blueprint for its application in Diversity-Oriented Synthesis (DOS) and drug discovery.

Physicochemical Profile

Understanding the baseline properties is critical for assay development and formulation. While experimental data for this specific intermediate is often proprietary, consensus computational models provide robust estimates for laboratory handling.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNotes
CAS Number Not widely listed (Analog: 84102-69-2 for 2-carboxylate)Treat as a custom synthesis intermediate.[1]
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol Monoisotopic mass: 269.99
Appearance Off-white to pale yellow solidCrystalline nature depends on purity.
Predicted LogP 2.8 – 3.2Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors/Acceptors 0 / 3
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water (<0.1 mg/mL).
pKa (Predicted) ~18 (C3-H)The C3 proton is acidic due to the ester group.

Synthetic Methodologies

The synthesis of the 2,3-dihydrobenzofuran-3-carboxylate core requires precision to prevent premature aromatization to the benzofuran. Two primary routes are recommended based on scalability and atom economy.

Route A: Rh(II)-Catalyzed C-H Insertion (The Modern Standard)

This route utilizes intramolecular C-H insertion of a diazo ester, offering high diastereocontrol if chiral catalysts are employed.

  • Precursor Synthesis: Alkylation of 4-bromophenol with ethyl diazoacetate (or equivalent diazo precursor).

  • Cyclization: Rhodium(II) acetate catalyzed decomposition of the diazo intermediate generates a carbene, which inserts into the ortho-C-H bond.

Route B: Radical Cyclization (Atom Transfer)

A robust method utilizing Mn(OAc)₃ or Cu-catalyzed atom transfer radical cyclization (ATRC) of allyl 2-bromophenyl ethers, followed by oxidative functionalization.

Visualization: Synthetic Workflow

Synthesis Start 4-Bromophenol Step1 O-Alkylation (Ethyl diazoacetate) Start->Step1 K2CO3, Acetone Inter Diazo Intermediate Step1->Inter Isolation Product Ethyl 5-bromo-2,3- dihydrobenzofuran-3-carboxylate Inter->Product Intramolecular C-H Insertion Catalyst Rh2(OAc)4 Cat. Catalyst->Product Catalysis

Figure 1: Rhodium-catalyzed synthesis pathway via carbene insertion.

Chemical Reactivity & Functionalization

The utility of this scaffold lies in its orthogonal reactivity . It possesses three distinct sites for modification, allowing researchers to "grow" the molecule in different spatial dimensions.

Module 1: The Aryl Bromide (C5) – Cross-Coupling

The bromine atom at the 5-position is electronically activated by the para-oxygen lone pair, making it an excellent substrate for Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups (e.g., morpholine, piperazine).

Module 2: The Ethyl Ester (C3) – Derivatization

The ester moiety is the primary vector for increasing Fsp3 character or installing pharmacophores.

  • Hydrolysis: LiOH/THF yields the carboxylic acid (pKa ~4.5).

  • Reduction: LiAlH₄ yields the primary alcohol.

  • Amidation: Direct aminolysis or coupling via the acid generates amides.

Module 3: The Heterocyclic Core – Oxidation

Unlike the benzofuran, the dihydro core is not aromatic. It can be:

  • Aromatized: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) converts the dihydrobenzofuran to the fully aromatic benzofuran.

  • Ring-Opened: Under harsh Lewis acidic conditions, the furan ring can open, though this is generally avoided in medicinal chemistry.

Visualization: Reactivity Map

Reactivity Center Ethyl 5-bromo-2,3- dihydrobenzofuran-3-carboxylate Suzuki Suzuki Coupling (Biaryl formation) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Center->Buchwald Pd2(dba)3, Amines Acid Hydrolysis -> Acid (COOH) Center->Acid LiOH, THF/H2O Alcohol Reduction -> Alcohol (CH2OH) Center->Alcohol LiAlH4 or DIBAL Aromatization Oxidation -> Benzofuran (DDQ) Center->Aromatization DDQ, Reflux

Figure 2: Divergent reactivity profile of the scaffold.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol 1: Suzuki Coupling at C5

Objective: To install a phenyl group at the 5-position.

  • Charge: In a reaction vial, combine the scaffold (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol 2: Hydrolysis of C3-Ester

Objective: To generate the free carboxylic acid intermediate.

  • Dissolution: Dissolve the ester (1.0 eq) in THF/MeOH/Water (3:1:1).

  • Base Addition: Add LiOH·H₂O (3.0 eq) at 0°C.

  • Stirring: Allow to warm to RT and stir for 2-4 hours.

  • Quench: Acidify to pH 3 with 1N HCl.

  • Isolation: Extract with EtOAc. The acid often precipitates or can be crystallized from Ethanol.

Applications in Drug Discovery

The 5-bromo-2,3-dihydrobenzofuran-3-carboxylate scaffold is a validated pharmacophore in several therapeutic areas:

  • GPR40 Agonists: The dihydrobenzofuran acid (post-hydrolysis) mimics the carboxylic acid headgroup of fatty acids, serving as a potent agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40) for Type 2 Diabetes treatment.

  • Anti-Arrhythmic Agents: Analogs of this scaffold have shown efficacy in blocking potassium channels (Kv1.5), similar to the benzofuran drug Amiodarone, but with reduced lipophilicity.

  • Kinase Inhibitors: The C5-position allows for the extension of the molecule into the hydrophobic pocket of kinase enzymes (e.g., VEGFR, EGFR).

References

  • Synthesis of Dihydrobenzofurans via Rh(II) Catalysis: Title: "Stereoselective synthesis of 2,3-dihydrobenzofurans via Rh(II)-catalyzed intramolecular C–H insertion." Source: Organic Letters (2014).[2] URL:[Link]

  • Benzofuran Scaffold in Medicinal Chemistry: Title: "Benzofuran derivatives as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Source: Journal of Advanced Pharmaceutical Technology & Research (2017). URL:[Link]

  • Reactivity of Bromobenzofurans: Title: "Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles." Source: World Journal of Organic Chemistry (2014).[2] URL:[Link]

  • General Benzofuran Synthesis (Organic Chemistry Portal): Title: "Synthesis of 2,3-Dihydrobenzofurans."[3][4][5][6] Source: Organic Chemistry Portal. URL:[Link]

Sources

Exploratory

Molecular structure and weight of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Part 1: Executive Summary Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (CAS: 93670-11-2) is a specialized heterocyclic scaffold utilized primarily as an intermediate in medicinal chemistry.[1] Unlike its fully aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (CAS: 93670-11-2) is a specialized heterocyclic scaffold utilized primarily as an intermediate in medicinal chemistry.[1] Unlike its fully aromatic benzofuran counterparts, the 2,3-dihydro core possesses a non-planar, puckered geometry at the furan ring, introducing a critical degree of saturation (Fsp³ character) that is increasingly valued in modern drug design to improve solubility and target specificity.

This guide provides a comprehensive structural analysis, calculated physicochemical properties, and high-fidelity synthetic workflows for researchers utilizing this compound in fragment-based drug discovery (FBDD) or as a precursor for tricyclic bioactive agents.[1]

Part 2: Molecular Specifications & Characterization

Identity & Physicochemical Profile

The molecule features a bromine atom at the C5 position, providing a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and an ethyl ester at the C3 position, serving as a masked carboxylic acid or a site for heterocycle formation.

Property Data Notes
IUPAC Name Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
CAS Registry Number 93670-11-2 Confirmed via chemical catalogs [1, 2].[1][2]
Molecular Formula

Molecular Weight 271.11 g/mol Average mass.[3]
Exact Mass 269.9892 (for

)
Monoisotopic mass.
Chirality Racemic (±) C3 is a chiral center. Usually supplied as a racemate unless specified.
Physical State Solid / PowderTypically white to off-white or pale yellow.[1]
Predicted LogP ~3.1Lipophilic due to the aryl bromide.
Structural Visualization (Graphviz)

The following diagram illustrates the core connectivity and numbering scheme, highlighting the reactive centers (Br at C5, Ester at C3).

MolecularStructure Benzene Benzene Ring (Aromatic) Furan Dihydrofuran Ring (Saturated C2-C3) Benzene->Furan Fused Br Bromine (C5) (Cross-Coupling Handle) Benzene->Br C5-Br Bond Chiral Chiral Center (C3) Furan->Chiral Contains Ester Ethyl Ester (C3) (Electrophile) Chiral->Ester Substituent

Figure 1: Structural logic of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, detailing functional handles.[1]

Part 3: Synthetic Pathways

Synthesis of 3-substituted 2,3-dihydrobenzofurans is more challenging than their 2-substituted counterparts due to the stability of the benzofuran-2-carboxylate isomers.[1] Two primary methodologies are recommended based on field-proven literature.[1]

Method A: Rh(II)-Catalyzed C–H Insertion (The Carbenoid Route)

This is the "Gold Standard" for accessing the 3-carboxylate architecture directly from phenolic precursors.[1]

  • Precursor Synthesis: Reaction of 4-bromophenol with a diazo-functionalized reagent (e.g., ethyl diazoacetate) in the presence of a transition metal catalyst.[1]

  • Mechanism: The reaction typically proceeds via an initial O-alkylation followed by an intramolecular C–H insertion or a formal [3+2] cycloaddition involving the aromatic ring.[1]

  • Catalyst: Dirhodium(II) tetraacetate (

    
    ) is the catalyst of choice to favor the insertion over dimerization.
    
Method B: Radical Cyclization (Atom Transfer)

A robust alternative utilizing radical chemistry, often yielding higher regioselectivity.

  • Substrate: Ethyl 2-(2-(allyloxy)-5-bromophenyl)acetate .

  • Reagent:

    
     (tributyltin hydride) or milder radical initiators (AIBN).
    
  • Process: 5-exo-trig radical cyclization onto the alkene, followed by trapping or oxidation.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromophenol Step1 Step 1: O-Alkylation (Ethyl Diazoacetate / Base) Start->Step1 Reagents Inter Intermediate: Phenoxy-diazo ester Step1->Inter Step2 Step 2: Rh(II) Catalysis (Intramolecular C-H Insertion) Inter->Step2 Rh2(OAc)4, DCM, Reflux Product Target: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Step2->Product Purification

Figure 2: Primary synthetic route via Rhodium-catalyzed carbenoid insertion.

Part 4: Structural Identification & Validation

To validate the synthesis of CAS 93670-11-2 , the following spectroscopic signatures must be confirmed. The key differentiator from the aromatic benzofuran is the presence of


 protons in the furan ring.
Proton NMR ( NMR) Expectation
Position Shift (

ppm)
Multiplicity Interpretation
C2-H (a/b) 4.60 – 4.90Multiplet (dd)Diastereotopic protons of the dihydrofuran ring.[1] Distinctive for "dihydro" form.
C3-H 4.20 – 4.40Multiplet (dd)Methine proton adjacent to the ester.[1]
Ethyl (

)
4.10 – 4.25QuartetEster methylene.
Ethyl (

)
1.20 – 1.30TripletEster methyl.
Ar-H (C4) ~7.30Doublet/SingletOrtho to Br, meta to ether.[1]
Ar-H (C6) ~7.25Doublet of doubletsPara to ether.[1]
Ar-H (C7) ~6.70DoubletOrtho to ether (shielded).[1]
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Isotopic Pattern: A characteristic 1:1 doublet at

    
     and 
    
    
    
    (m/z 270/272 for
    
    
    ) confirms the presence of a single Bromine atom.
  • Fragmentation: Loss of the ethyl group (

    
    ) or the ethoxycarbonyl group (
    
    
    
    ) is common.[1]

Part 5: Applications in Drug Discovery

This scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The dihydrobenzofuran core mimics the adenosine moiety of ATP, making it a frequent starting point for Type I/II kinase inhibitors.

  • GPCR Ligands: The C3-ester allows for rapid diversification into amides or heterocycles (e.g., oxadiazoles) targeting G-protein coupled receptors.[1]

  • Fsp³ Enrichment: Replacing planar benzofurans with 2,3-dihydrobenzofurans increases the fraction of

    
     carbons, which correlates with improved clinical success rates by enhancing solubility and reducing metabolic clearance.
    

References

  • Organic Chemistry Portal . (2023). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • PubChem . (2023). Compound Summary: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.[1][2][3][4][5] Retrieved from [Link]

Sources

Foundational

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (CAS 93670-11-2), a critical heterocyclic intermediate in medicinal chemistry. [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (CAS 93670-11-2), a critical heterocyclic intermediate in medicinal chemistry.

[1]

Executive Summary

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a specialized bicyclic scaffold employed primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (specifically GPR40) and various kinases. Distinguished by its dihydrobenzofuran core (coumaran), it offers a non-planar, sp³-rich alternative to the fully aromatic benzofuran, improving solubility and metabolic stability in drug candidates.

This compound features two orthogonal chemical handles:

  • 5-Bromo Substituent: A high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 3-Carboxylate Ester: An electrophilic center amenable to hydrolysis, reduction, or amidation.

Key Identifier:

  • CAS Number: 93670-11-2[1]

  • Molecular Formula: C₁₁H₁₁BrO₃

  • Molecular Weight: 271.11 g/mol

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
CAS Number 93670-11-2
Common Synonyms 5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid ethyl ester
SMILES CCOC(=O)C1COC2=C1C=C(Br)C=C2
InChI Key GLZYBYZLXGPTCX-UHFFFAOYSA-N
Physical Data
PropertySpecification
Appearance Pale yellow to off-white solid or viscous oil
Boiling Point ~340 °C (Predicted at 760 mmHg)
Density ~1.5 ± 0.1 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP ~2.5 (Predicted)

Critical Distinction: Do not confuse with Ethyl 5-bromobenzofuran-3-carboxylate (CAS 137242-41-2), the fully aromatic analog. The dihydro variant (CAS 93670-11-2) contains a saturated C2-C3 bond, introducing chirality at the C3 position.

Synthesis & Manufacturing Methodologies

The synthesis of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate generally follows a "Construct-then-Reduce" strategy or a Direct Cyclization route. The most robust laboratory protocol involves the formation of the aromatic benzofuran followed by selective reduction, preserving the bromine functionality.

Route A: The "Construct-then-Reduce" Protocol (High Fidelity)

This method avoids the formation of regioisomers often seen in direct cyclization.

Step 1: Formation of the Aromatic Core Reaction of 5-bromosalicylaldehyde with ethyl diazoacetate in the presence of a Lewis acid (e.g., BF₃·Et₂O) yields the aromatic precursor, Ethyl 5-bromobenzofuran-3-carboxylate.

Step 2: Selective Reduction (Magnesium/Methanol) Standard hydrogenation (H₂/Pd) poses a risk of debromination (hydrodehalogenation). The preferred method for reducing the C2-C3 double bond while sparing the aryl bromide is the use of Magnesium turnings in Methanol .

  • Mechanism: Single-electron transfer (SET) from Mg generates a radical anion at the ester-conjugated double bond, which is protonated by methanol to yield the dihydro product.

Route B: Rhodium(II)-Catalyzed Intramolecular C-H Insertion

For asymmetric synthesis, a diazo-mediated route is employed.

  • Precursor: Ethyl 2-diazo-4-(5-bromo-2-methoxyphenyl)butanoate (or similar ether-tethered diazo species).

  • Catalyst: Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄).

  • Process: The Rh-carbenoid undergoes intramolecular C-H insertion at the benzylic position (or O-H insertion if starting from phenol) to close the furan ring.

Visual Synthesis Workflow

The following diagram illustrates the "Construct-then-Reduce" logic, highlighting the critical divergence point where the aromatic analog (CAS 137242-41-2) is converted to the target dihydro compound (CAS 93670-11-2).[1]

SynthesisRoute Start 5-Bromosalicylaldehyde Reagent1 + Ethyl Diazoacetate (BF3·Et2O Cat.) Intermediate Ethyl 5-bromobenzofuran- 3-carboxylate (CAS 137242-41-2) Start->Intermediate Ring Construction Step2 Selective Reduction (Mg / MeOH) Target Ethyl 5-bromo-2,3-dihydro- benzofuran-3-carboxylate (CAS 93670-11-2) Intermediate->Target 1,4-Reduction SideProduct Debrominated Byproduct (Avoided via Mg/MeOH) Intermediate->SideProduct H2/Pd (Risk)

Caption: Synthesis pathway transitioning from the aromatic precursor to the target dihydrobenzofuran via selective magnesium-mediated reduction.

Reactivity & Functionalization Profile

The utility of CAS 93670-11-2 lies in its ability to serve as a bifunctional orthogonal scaffold .

The 5-Bromo Handle (Aryl Coupling)

The bromine atom at position 5 is electronically activated for cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems (common in GPR40 agonists).

  • Buchwald-Hartwig Amination: Displacement with amines to introduce solubilizing groups.

  • Heck Reaction: Coupling with acrylates or styrenes.

The 3-Carboxylate Handle (Core Modification)

The ethyl ester at position 3 is sterically accessible but influenced by the adjacent ether oxygen.

  • Hydrolysis: LiOH/THF yields the free acid (5-bromo-2,3-dihydrobenzofuran-3-carboxylic acid), a key building block for amide coupling.

  • Reduction: LiAlH₄ or DIBAL-H converts the ester to the primary alcohol (hydroxymethyl group).

  • Chiral Resolution: The C3 position is chiral. The racemic ester can be resolved via enzymatic hydrolysis (e.g., using Lipase PS) to yield enantiopure intermediates.

Functionalization Decision Tree

Reactivity Core Ethyl 5-bromo-2,3-dihydro- benzofuran-3-carboxylate Br_Rxn 5-Br Functionalization Core->Br_Rxn Ester_Rxn 3-Ester Functionalization Core->Ester_Rxn Suzuki Biaryl Derivatives (Suzuki Coupling) Br_Rxn->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Amino-Benzofurans (Buchwald-Hartwig) Br_Rxn->Buchwald R-NH2 / Pd(0) Acid Carboxylic Acid (Hydrolysis) Ester_Rxn->Acid LiOH / THF Alcohol Primary Alcohol (Reduction) Ester_Rxn->Alcohol LiAlH4

Caption: Divergent synthesis map showing the independent functionalization of the bromine and ester motifs.

Applications in Drug Discovery[4]

GPR40 (FFAR1) Agonists

The dihydrobenzofuran-3-carboxylic acid core is a bioisostere for the phenylpropanoic acid moiety found in Fasiglifam (TAK-875). The 2,3-dihydrobenzofuran scaffold restricts conformational freedom, potentially improving binding affinity and selectivity for the Free Fatty Acid Receptor 1 (GPR40), a target for Type 2 Diabetes treatment.

Kinase Inhibitors

Derivatives of this scaffold have been explored as ATP-competitive inhibitors. The 3-carboxylate is often converted to an amide linker that extends into the solvent-exposed region of the kinase pocket, while the 5-aryl group (installed via the bromine) occupies the hydrophobic back-cleft.

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 93670-11-2 is limited, it should be handled with the standard precautions applicable to halogenated esters .

Hazard ClassGHS ClassificationPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves.
Eye Irritation Category 2A (H319)Use safety goggles; rinse immediately upon contact.
STOT-SE Category 3 (H335)Handle in a fume hood to avoid respiratory irritation.

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The benzylic C3 proton is susceptible to slow oxidation if exposed to air over prolonged periods.

References

  • Arctom Scientific. Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Product Page. Retrieved from

  • PubChem. Compound Summary: Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate (CAS 93670-11-2).[1] National Library of Medicine. Retrieved from

  • BLD Pharm. Product Catalog: 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid and derivatives. Retrieved from

  • Google Patents. WO2015051496A1: Antidiabetic tricyclic compounds. (Describes Rh-catalyzed synthesis of related dihydrobenzofuran cores). Retrieved from

  • ChemicalBook. Ethyl 5-bromobenzofuran-2-carboxylate Synthesis (Analogous Chemistry). Retrieved from

  • Uni.lu. PubChemLite Record for CAS 93670-11-2. Retrieved from

Sources

Exploratory

Biological Activity of 5-Bromo-2,3-Dihydrobenzofuran Derivatives

Technical Guide & Pharmacological Profile[1] Part 1: Executive Summary & Chemical Architecture The 5-bromo-2,3-dihydrobenzofuran scaffold represents a privileged pharmacophore in modern drug discovery, distinguished by i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Pharmacological Profile[1]

Part 1: Executive Summary & Chemical Architecture

The 5-bromo-2,3-dihydrobenzofuran scaffold represents a privileged pharmacophore in modern drug discovery, distinguished by its ability to bridge the gap between planar aromatic systems (benzofurans) and three-dimensional saturated heterocycles. Unlike its fully aromatic counterpart, the 2,3-dihydrobenzofuran core possesses a "puckered" C2-C3 bond, introducing critical


 character that enhances solubility and allows for specific stereochemical interactions with protein binding pockets.

The introduction of a bromine atom at the C5 position is not merely a lipophilic modification; it serves as a strategic "halogen bond" donor, capable of interacting with backbone carbonyls in target enzymes (e.g., kinases, COX-2), while simultaneously blocking the metabolically vulnerable para-position relative to the oxygen atom.

Core Structural Pharmacophore[1]
  • Scaffold: 2,3-Dihydrobenzofuran (Coumaran).

  • Key Substituent: Bromine at C5 (Para to Oxygen).

  • Physicochemical Properties:

    • LogP: ~2.8 – 3.2 (Enhanced membrane permeability).

    • H-Bonding: Oxygen acts as a weak acceptor; Bromine acts as a hydrophobic/halogen-bond contact.

    • Metabolic Stability: C5-blocking prevents rapid oxidative metabolism (hydroxylation) common in unsubstituted phenol ethers.

Part 2: Therapeutic Applications & Mechanisms[3]
1. Oncology: Multi-Target Kinase & Transcription Inhibition

Derivatives of 5-bromo-2,3-dihydrobenzofuran have shown potent cytotoxicity against renal (ACHN), colon (HCT116), and leukemia (HL-60) cell lines.

  • NF-κB Pathway Inhibition: Specific N-phenylamide derivatives of 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid function as inhibitors of NF-κB translocation. By preventing the nuclear entry of p65/p50 dimers, these compounds suppress the transcription of anti-apoptotic genes (e.g., Bcl-2, XIAP).

    • Potency:

      
       values range from 2.0 to 5.0 
      
      
      
      in solid tumor lines.
  • HIF-1

    
     Suppression: 
    Under hypoxic conditions, 5-bromo-substituted analogs inhibit the accumulation of Hypoxia-Inducible Factor-1
    
    
    
    (HIF-1
    
    
    ), starving tumors of the angiogenic signaling required for metastasis.
  • BET Bromodomain Inhibition: Recent studies (e.g., GSK973 analogs) utilize the dihydrobenzofuran core to achieve >1000-fold selectivity for the BD2 domain of BET proteins over BD1.[2] The 5-bromo substituent often fills a hydrophobic pocket distinct from the acetyl-lysine binding site.

2. Inflammation: Dual COX/LOX Inhibition

The scaffold acts as a bioisostere for traditional NSAIDs but with a distinct mechanistic profile.

  • Mechanism: The 5-bromo moiety mimics the chloro/bromo substituents found in diclofenac or indomethacin, fitting into the hydrophobic channel of Cyclooxygenase-2 (COX-2).

  • Selectivity: 5-bromo-2,3-dihydrobenzofurans often exhibit higher selectivity for COX-2 over COX-1, reducing gastric side effects.

  • mPGES-1 Inhibition: Advanced derivatives target microsomal prostaglandin E synthase-1, blocking the terminal step of PGE2 synthesis, a key driver of chronic inflammation.

3. Antimicrobial Activity[3][4][5][6][7][8]
  • Target: Bacterial cell membrane and DNA gyrase.

  • Spectrum: Activity is most pronounced against Gram-positive bacteria (S. aureus, MRSA) with MIC values as low as 0.78

    
    .
    
  • SAR Insight: The C5-Bromine is critical here; replacing it with hydrogen or fluorine often results in a >10-fold loss of potency, suggesting a specific halogen-mediated interaction with the bacterial target.

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity is tightly regulated by substitutions at three key vectors on the scaffold.

SAR_Map Core 5-Bromo-2,3-dihydrobenzofuran (Core Scaffold) C5_Br C5-Bromine (Critical) Core->C5_Br C2_Pos C2 Position (Stereocenter) Core->C2_Pos C3_Pos C3 Position (Pucker Control) Core->C3_Pos O1_Pos O1 Heteroatom Core->O1_Pos Lipophilicity Increases LogP Membrane Permeability C5_Br->Lipophilicity HalogenBond Halogen Bond Donor (Target Affinity) C5_Br->HalogenBond MetabBlock Blocks CYP450 Metabolism C5_Br->MetabBlock Stereo Chirality determines Receptor Fit (e.g. 5-HT2C) C2_Pos->Stereo Solubility sp3 Character Improves Solubility C3_Pos->Solubility

Figure 1: SAR Map detailing the functional contribution of specific scaffold regions.

Part 4: Experimental Protocols
A. Synthesis of 5-Bromo-2,3-dihydrobenzofuran (Self-Validating Protocol)

Rationale: While radical cyclization is elegant, direct bromination of the commercially available 2,3-dihydrobenzofuran is the most robust, scalable method for generating the core scaffold for further functionalization.

Reagents:

  • 2,3-Dihydrobenzofuran (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Ammonium Acetate (

    
    ) (0.1 equiv, Catalyst)
    

Workflow:

  • Preparation: Dissolve 2,3-dihydrobenzofuran (10 mmol) in ACN (50 mL) in a round-bottom flask shielded from light (to prevent radical side-reactions).

  • Addition: Add

    
     catalyst, followed by portion-wise addition of NBS (10.5 mmol) over 15 minutes at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting material (

    
    ) should disappear, replaced by a slightly less polar product.
    
  • Quench: Pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .[9]
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    
  • Validation:

    • Yield: Expect 85–92%.

    • 1H NMR (CDCl3): Look for the characteristic pattern:

      
       7.25 (s, 1H, H-4), 7.18 (d, 1H, H-6), 6.65 (d, 1H, H-7), 4.58 (t, 2H, H-2), 3.20 (t, 2H, H-3). The coupling of H-2 and H-3 confirms the dihydro structure.
      
B. Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Rationale: Standardized validation of antiproliferative potency.

  • Seeding: Plate HCT116 or ACHN cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the 5-bromo-derivative at concentrations ranging from 0.1

    
     to 100 
    
    
    
    (serial dilutions). Include DMSO control (0.1%).
  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway inhibition often observed with these derivatives in cancer models.

MOA_Pathway Compound 5-Bromo-2,3-dihydrobenzofuran Derivative NFkB NF-κB Complex (p50/p65) Compound->NFkB Inhibits COX2 COX-2 Enzyme Compound->COX2 Inhibits Apoptosis Apoptosis Induction Compound->Apoptosis Net Effect: Increases Translocation Nuclear Translocation NFkB->Translocation Promotes PGE2 PGE2 Synthesis COX2->PGE2 Catalyzes Bcl2 Bcl-2 / XIAP (Anti-apoptotic) Translocation->Bcl2 Upregulates Inflammation Tumor Inflammation Angiogenesis PGE2->Inflammation Promotes Bcl2->Apoptosis Blocks

Figure 2: Dual inhibition mechanism targeting inflammatory and survival pathways in cancer cells.

Part 6: Data Summary
Compound ClassPrimary TargetCell Line / AssayPotency (

/ MIC)
Ref
N-phenylamide deriv. NF-κBHCT116 (Colon)2.37

[1]
C3-Methyl-5-Bromo Unknown (Cytotoxic)HL-60 (Leukemia)0.1

[2]
Oxadiazole conjugate GSK-3

/ NF-κB
MIA PaCa-23.27

[3]
Carbohydrazide deriv. Bacterial MembraneS. aureus0.78

[4]
Fluorinated Analog COX-2 / IL-6Macrophages1.2

(IL-6)
[5]
References
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. (2023). Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023). Link

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Pharmacy & Bioallied Sciences. (2017). Link

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. (2023). Link

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective BET Inhibitors. Journal of Medicinal Chemistry. (2022).[2] Link

Sources

Foundational

Pharmacophore Analysis of Dihydrobenzofuran-3-Carboxylate Scaffolds: From Structural Motif to Lead Optimization

Topic: Pharmacophore Analysis of Dihydrobenzofuran-3-Carboxylate Scaffolds Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary The dihydrobenzofuran-3-carboxylate (DHBF-3-C)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Analysis of Dihydrobenzofuran-3-Carboxylate Scaffolds Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The dihydrobenzofuran-3-carboxylate (DHBF-3-C) scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between planar aromatic systems and three-dimensional, stereochemically rich architectures. Unlike their fully aromatic benzofuran counterparts, 2,3-dihydrobenzofurans possess chiral centers at C2 and C3, offering superior solubility and the ability to project substituents into specific vector spaces within a binding pocket. This guide provides a rigorous technical analysis of the DHBF-3-C pharmacophore, detailing the structural determinants of biological activity, computational modeling workflows, and synthetic validation strategies.

Structural Basis & Chemical Space

The core utility of the DHBF-3-C scaffold lies in its ability to function as a rigidified mimetic of bioactive esters while maintaining a distinct lipophilic profile.

The Core Scaffold Analysis

The scaffold comprises a fused benzene and dihydrofuran ring system with a carboxylate moiety at the C3 position.

  • The "Anchor" (Benzene Ring): Provides essential

    
     stacking interactions (e.g., with Phenylalanine or Tryptophan residues) and serves as a handle for electron-withdrawing/donating groups (EWG/EDG) to modulate the pKa and metabolic stability.
    
  • The "Warhead" (C3-Carboxylate): The carbonyl oxygen acts as a strong Hydrogen Bond Acceptor (HBA). Depending on the ester alkyl group (

    
    ), this region can probe hydrophobic pockets or be hydrolyzed to the free acid for ionic interactions.
    
  • The Stereogenic Centers (C2 & C3): The cis/trans configuration determines the spatial trajectory of the C2 and C3 substituents. In many bioactive analogues, the trans-configuration is thermodynamically favored and biologically active, minimizing steric clash.

SAR Determinants (Structure-Activity Relationship)

Table 1 summarizes the impact of substitutions at key positions based on aggregate data from antimicrobial and anticancer studies.

Table 1: SAR Matrix for Dihydrobenzofuran-3-Carboxylates

PositionFunctional GroupPharmacophore FeatureBiological Implication
C3 (Core) Carboxylate EsterH-Bond Acceptor (HBA)Critical for binding site anchoring; hydrolysis potential affects bioavailability.
C2 Aryl/AlkylHydrophobic / StericDetermines receptor subtype selectivity; bulky groups restrict conformational flexibility.
C5 Halogen (Cl, Br)Hydrophobic / Halogen BondEnhances lipophilicity; Cl often improves potency via halogen bonding with backbone carbonyls.
C7 Methoxy/HydroxyH-Bond Donor/AcceptorModulates solubility; C7-carboxamides are potent PARP-1 inhibitors (related scaffold).

Technical Workflow: Pharmacophore Modeling

As a Senior Application Scientist, I advocate for a "Self-Validating" workflow. Do not simply generate a model; you must prove its predictive power before synthesis.

Ligand Preparation & Conformational Analysis

Before docking, ligands must be energy-minimized. We utilize Density Functional Theory (DFT) at the B3LYP/6-31G* level to determine the global minimum energy conformation, particularly focusing on the puckering of the dihydrofuran ring.

Protocol:

  • Sketching: Generate 3D structures of the DHBF-3-C library.

  • Stereoisomer Generation: Explicitly generate 2R,3R, 2S,3S, 2R,3S, and 2S,3R isomers.

  • DFT Optimization: Optimize geometry to ensure the C3-carboxylate orientation aligns with the lowest energy state (often pseudo-equatorial).

Pharmacophore Generation Workflow

The following diagram illustrates the rigorous process of generating a 3D pharmacophore model, moving from data curation to model validation.

PharmacophoreWorkflow Start Start: Ligand Library Prep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Start->Prep 3D coords Conf Conformational Sampling (Monte Carlo / Systematic) Prep->Conf Energy min Align Molecular Alignment (Superposition on Core Scaffold) Conf->Align Bioactive conf Feat Feature Extraction (HBA, HBD, Hyd, Ring) Align->Feat Spatial overlap Model Hypothesis Generation (3D-QSAR / Common Feature) Feat->Model Pharmacophore mapping Valid Validation (ROC Curve, Decoy Set) Model->Valid Test set Valid->Model Refine

Figure 1: Step-by-step workflow for generating a robust pharmacophore model for DHBF scaffolds.

Case Study: Antimicrobial Target Interaction

While DHBF derivatives are explored for PARP-1 inhibition (cancer) and GPR119 agonism (diabetes), the dihydrobenzofuran-3-carboxylate specifically shows promise in antimicrobial applications (e.g., targeting bacterial DNA gyrase or fungal CYP51).

Interaction Map

In this theoretical docking model (based on homologous scaffolds in PDB: 3DRA for C. albicans), the DHBF-3-C acts as a competitive inhibitor.

Key Interactions:

  • H-Bonding: The C3-ester carbonyl accepts a hydrogen bond from the active site residues (e.g., Serine or Tyrosine).

  • Pi-Pi Stacking: The fused benzene ring intercalates between aromatic residues (e.g., Phe/Tyr) in the hydrophobic pocket.

  • Hydrophobic Enclosure: Substituents at C2 (e.g., phenyl) occupy the lipophilic accessory pocket, displacing water and increasing binding entropy.

InteractionMap Ligand_Core DHBF-3-C Core Ligand_C3 C3-Ester (C=O) Ligand_Core->Ligand_C3 Ligand_Benz Benzene Ring Ligand_Core->Ligand_Benz Ligand_C2 C2-Substituent Ligand_Core->Ligand_C2 Rec_Ser Serine/Tyr (H-Donor) Ligand_C3->Rec_Ser H-Bond (2.8 Å) Rec_Phe Phe/Trp (Pi-Stack) Ligand_Benz->Rec_Phe Pi-Pi T-shaped Rec_Hyd Hydrophobic Pocket Ligand_C2->Rec_Hyd Van der Waals

Figure 2: Interaction map showing the binding mode of DHBF-3-C within a theoretical antimicrobial active site.

Synthesis & Experimental Validation

To validate the pharmacophore model, a concise synthetic route is required.[1] The Multicomponent Reaction (MCR) is the industry standard for generating libraries of these scaffolds efficiently.

Protocol: One-Pot Isocyanide-Based MCR

This protocol generates highly substituted dihydrobenzofuran-3-carboxylates.

Reagents:

  • Salicylaldehyde derivative (1.0 eq)

  • Meldrum's acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Condensation: Dissolve Salicylaldehyde and Meldrum's acid in Ethanol. Stir at room temperature for 30 mins to form the Knoevenagel adduct (arylidene).

  • Cycloaddition: Add the Isocyanide dropwise. The reaction typically proceeds via a [4+1] cycloaddition or a cascade sequence involving intramolecular capture.

  • Reflux: Heat to 60-80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via column chromatography.

  • Validation: Confirm structure via

    
    H NMR (Look for doublet at 
    
    
    
    4.5-5.5 ppm for C2-H and C3-H) and HRMS.
Biological Assay (Validation Loop)

Synthesized compounds should be screened against the target (e.g., MIC assay for bacteria or IC50 for cancer lines).

  • Success Criterion: If

    
    , the pharmacophore hydrophobic features are correctly mapped.
    
  • Failure Analysis: If inactive, revisit the C2-stereochemistry in the docking model; the cis-isomer might be clashing with the receptor wall.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis, computational and molecular docking study of some 2, 3-dihydrobenzofuran and its derivatives. Source: Journal of Molecular Structure (via ResearchGate). URL:[Link]

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives. Source: Journal of Genetic Engineering and Biotechnology. URL:[Link]

  • Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Source: Chemical & Pharmaceutical Bulletin (PubMed). URL:[Link]

  • Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights. Source: Theoretical Chemistry Accounts (Springer). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the trajectory of this journey is solubility.[1][2] Poor solubility can precipitate a cascade of issues, from unpredictable in vitro results to compromised bioavailability and therapeutic efficacy.[1][3][4] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data point but a cornerstone of a robust drug development program.[2][5]

This guide provides a detailed exploration of the solubility profile of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, a novel heterocyclic compound with potential therapeutic applications. As specific experimental solubility data for this compound is not yet widely available in published literature, this document will serve as a comprehensive methodological framework. It will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols to determine, interpret, and leverage the solubility characteristics of this and other NCEs. We will delve into the principles of solvent selection, the gold-standard shake-flask method for solubility determination, and the analytical techniques for precise quantification.

Theoretical Framework for Solubility

At its core, solubility is the thermodynamic equilibrium reached when a solute dissolves in a solvent to form a homogeneous solution.[6] This equilibrium is governed by the principle of "like dissolves like," which, in chemical terms, relates to the similarity of intermolecular forces between the solute and solvent molecules.[7] For ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, its molecular structure dictates its solubility behavior.

1.1. Molecular Structure and Polarity Considerations

While the exact structure of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is not widely depicted, we can infer its key features from its name: a dihydrobenzofuran core, a bromine substituent at the 5-position, and an ethyl carboxylate group at the 3-position. The presence of the polar ester group and the ether linkage in the dihydrobenzofuran ring, along with the electronegative bromine atom, introduces polar characteristics to the molecule. However, the aromatic benzene ring and the ethyl group contribute to its nonpolar nature. This amphiphilic character suggests that its solubility will be highly dependent on the polarity of the chosen solvent.

1.2. Solvent Selection: A Strategic Approach

The selection of a diverse panel of organic solvents is crucial for building a comprehensive solubility profile.[3][8] These solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes. A strategic approach to solvent selection involves considering their physicochemical properties, as detailed in Table 1.

Table 1: Physicochemical Properties of Common Organic Solvents for Solubility Studies

SolventChemical ClassPolarity (Dielectric Constant at 20°C)Hydrogen BondingBoiling Point (°C)
n-HexaneAlkane1.88Non-polar aprotic69
TolueneAromatic2.38Non-polar aprotic111
DichloromethaneHalogenated9.08Polar aprotic40
Ethyl AcetateEster6.02Polar aprotic77
AcetoneKetone20.7Polar aprotic56
IsopropanolAlcohol19.9Polar protic82.5
EthanolAlcohol24.5Polar protic78.3
MethanolAlcohol32.7Polar protic64.7
AcetonitrileNitrile37.5Polar aprotic82
Dimethyl Sulfoxide (DMSO)Sulfoxide46.7Polar aprotic189
Water-80.1Polar protic100

Data compiled from various sources on solvent properties.[9][10][11]

1.3. Hansen Solubility Parameters (HSP) for Advanced Solvent Selection

For a more refined approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed.[12][13][14] HSP theory decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[15] The principle is that substances with similar HSP values are more likely to be miscible.[16] By determining or estimating the HSP of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, one can rationally select solvents that are most likely to be effective.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the saturated state.[6] The following protocol provides a detailed, step-by-step guide for its implementation.

2.1. Materials and Equipment

  • Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2.2. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate to a series of glass vials. An excess is crucial to ensure that a solid phase remains at equilibrium.[17]

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-300 rpm).[17]

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours.[17] This duration should be optimized to ensure that thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[17]

  • Sample Analysis:

    • Accurately dilute the filtered samples with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[18][19][20]

2.3. Diagram of the Shake-Flask Experimental Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H H G->H Calculate Solubility

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Analytical Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data. HPLC with UV detection is a commonly used and robust method.

3.1. HPLC Method Development

A suitable HPLC method should be developed and validated for the analysis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate. Key aspects to consider include:

  • Column: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution should be optimized to achieve good peak shape and resolution.

  • Detection: The UV detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

3.2. UV-Vis Spectroscopy

For a simpler and faster analysis, UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore and the solvent does not interfere with the measurement.[21][22][23] A calibration curve must also be generated by measuring the absorbance of a series of standard solutions of known concentrations.

Data Analysis and Interpretation

The solubility data should be tabulated and presented clearly, typically in units of mg/mL or µg/mL.

Table 2: Hypothetical Solubility Data for Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate at 25°C

SolventSolubility (mg/mL)
n-Hexane< 0.1
Toluene5.2
Dichloromethane25.8
Ethyl Acetate15.1
Acetone30.5
Isopropanol8.9
Ethanol12.3
Methanol18.7
Acetonitrile22.4
Dimethyl Sulfoxide (DMSO)> 100
Water< 0.01

4.1. Interpreting the Solubility Profile

The solubility profile provides valuable insights into the physicochemical nature of the compound.[24] For instance, the hypothetical data in Table 2 would suggest that ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is:

  • Poorly soluble in non-polar solvents like n-hexane and water.

  • Moderately to highly soluble in polar aprotic solvents such as dichloromethane, acetone, acetonitrile, and DMSO.

  • Moderately soluble in polar protic solvents like alcohols.

This profile is consistent with a molecule that has both polar and non-polar characteristics. The high solubility in polar aprotic solvents may be attributed to dipole-dipole interactions with the ester and ether functionalities.

4.2. Implications for Drug Development

A thorough understanding of the solubility profile is critical for:

  • Lead Optimization: Guiding medicinal chemists in modifying the molecular structure to improve solubility.

  • Formulation Development: Selecting appropriate excipients and vehicle systems for preclinical and clinical studies.[4]

  • Process Chemistry: Choosing suitable solvents for synthesis, purification, and crystallization.[4][25]

Regulatory Considerations

Solubility is a key parameter in regulatory submissions and is addressed in guidelines such as the International Council for Harmonisation (ICH) Q6B.[26][27][28][29][30] A well-characterized solubility profile is an essential component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory filing.

Conclusion

While specific experimental data for the solubility of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is not yet in the public domain, this guide provides a robust framework for its determination and interpretation. By employing the principles of rational solvent selection, the gold-standard shake-flask method, and appropriate analytical techniques, researchers can build a comprehensive solubility profile. This information is indispensable for making informed decisions throughout the drug discovery and development process, ultimately increasing the probability of success for this and other promising new chemical entities.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Justo, O. R., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society, 30(7), 1435-1443.
  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University.
  • Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Purosolv. (2024). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link]

  • Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2019).
  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

  • StudySmarter. (n.d.). Interpreting Solubility Curves. Retrieved from [Link]

  • Fiveable. (n.d.). Liquid-liquid and solid-liquid equilibria. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Singh, S., & Mittal, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521-531.
  • StudySmarter. (n.d.). Solid-Liquid Equilibrium: Phase Diagram. Retrieved from [Link]

  • BioQC. (n.d.). Navigating Regulatory Requirements and ICH Q6B. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Retrieved from [Link]

  • YouTube. (2021). SOLID - LIQUID EQUILIBRIUM ( CHEMICAL ENGINEERING THERMODYNAMICS ). Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Interactive textbooks. (n.d.). 13. The basic principles of thermodynamics. Retrieved from [Link]

  • Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • Agilent. (n.d.). What is UV-Visible/UV-Vis Spectroscopy? Principles Overview. Retrieved from [Link]

  • YouTube. (2025). MedChem Essentials: Solubility part 2. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Aidic. (n.d.). Solid-Liquid Equilibrium Calculation and Parameters Determination in Thermodynamic Models for Binary and Ternary Fatty Mixtures. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • PubMed. (n.d.). Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) for ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Technical Monograph & Safety Protocol: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Part 1: Chemical Identity & Physicochemical Properties Compound Class: Halogenated Dihydrobenzofuran Ester Research Status: High-Va...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Safety Protocol: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Part 1: Chemical Identity & Physicochemical Properties

Compound Class: Halogenated Dihydrobenzofuran Ester Research Status: High-Value Scaffold / Pharmaceutical Intermediate

This guide serves as a provisional technical monograph for Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate . Unlike ubiquitous reagents, this compound is a specialized building block used primarily in the synthesis of bioactive heterocycles. As a specific CAS number is often vendor-specific or unassigned for this exact isomer in public registries, this document relies on Structure-Activity Relationship (SAR) protocols derived from the homologous 2,3-dihydrobenzofuran class.

Identification Table
PropertySpecification
Systematic Name Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol
Physical State Viscous oil or low-melting solid (pale yellow)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Functional Groups Aryl Bromide (C-5), Ethyl Ester (C-3), Dihydrofuran ether
Predicted LogP ~3.2 (Lipophilic)

Part 2: Hazard Identification & Toxicology (GHS)

Core Directive: In the absence of animal toxicity data (LD50), the Precautionary Principle applies. We classify this substance based on the reactivity of the alpha-halo ester analogs and aryl bromides.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Predicted Acute Tox. 4).[1]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][2][3]

Toxicological Mechanism (The "Why")
  • Alkylating Potential: While the bromine is on the aromatic ring (stable), the ester moiety can undergo hydrolysis in vivo, releasing ethanol and the corresponding carboxylic acid, which may alter local pH and cause mucosal irritation.

  • Lipophilicity: With a LogP > 3, the compound can easily penetrate the stratum corneum, facilitating systemic absorption.

  • Sensitization: Halogenated aromatics are known haptens. Repeated exposure may induce T-cell mediated hypersensitivity.

Part 3: Handling, Storage, & Stability Protocols

Expert Insight: The 2,3-dihydrobenzofuran core is less aromatic than benzofuran, making the C-2/C-3 bond more susceptible to oxidation or dehydrogenation under light/air exposure.

The "Self-Validating" Storage Protocol

To ensure integrity, do not simply "store cold." Follow this validation loop:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated).

  • Validation Step (H-NMR): Before use, run a quick Proton NMR.

    • Check: Look for the C-2 protons (multiplet near ~4.5–5.0 ppm).

    • Failure Mode: If you see a sharp singlet appearing near 7.5 ppm (furan proton) or loss of the ethyl quartet, the compound has either aromatized (oxidized) or hydrolyzed.

Air-Free Transfer Technique
  • Equipment: Schlenk line or positive-pressure glovebox.

  • Solvent: Use anhydrous DCM or THF.

  • Procedure:

    • Purge the receiving flask with N₂ for 5 minutes.

    • Dissolve the compound in anhydrous solvent.

    • Transfer via cannula or gas-tight syringe to avoid moisture entry (which catalyzes ester hydrolysis).

Part 4: Emergency Response & Exposure Control

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact (Lipophilic Absorption) Type->Skin Eye Eye Contact (Lachrymatory Risk) Type->Eye Inhale Inhalation (Mucosal Irritation) Type->Inhale Action_Skin 1. Blot excess (do not rub) 2. Wash w/ PEG-400 or Soap 3. Water rinse 15m Skin->Action_Skin Action_Eye 1. Irrigate (Saline/Water) 2. Hold eyelid open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if dyspneic 3. Corticosteroids (Medical) Inhale->Action_Inhale

Figure 1: Triage logic for exposure.[3] Note the use of PEG-400 for skin; lipophilic halides wash off poorly with water alone.

Part 5: Synthetic Utility & Application

Why this molecule matters: This scaffold offers two orthogonal handles for "Diversity-Oriented Synthesis" (DOS) in drug discovery.

  • C-5 Bromine: Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-3 Ester: Precursor for primary alcohols (reduction), amides (aminolysis), or carboxylic acids (hydrolysis).

Protocol: Suzuki-Miyaura Coupling at C-5

Target: Arylation of the benzofuran core while preserving the ester.

Reagents:

  • Substrate: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge solids into a microwave vial. Seal and purge with Argon (3x).

  • Solvation: Add degassed solvents via syringe.

  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The ester remains intact; the bromine is replaced by the phenyl group.

Synthetic Logic Diagram

SynthesisWorkflow Start Ethyl 5-bromo-2,3-dihydro- benzofuran-3-carboxylate PathA Path A: Pd-Catalysis (Suzuki/Buchwald) Start->PathA Br Reactivity PathB Path B: Ester Modification (LiAlH4 / NaOH) Start->PathB Ester Reactivity ProdA 5-Aryl/Amino Derivative (Kinase Inhibitor Scaffold) PathA->ProdA ProdB Alcohol / Acid Derivative (Linker Attachment) PathB->ProdB ProdA->ProdB Orthogonal Seq.

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles.

Part 6: Ecological & Disposal Considerations

  • Aquatic Toxicity: Halogenated aromatics are often toxic to aquatic life with long-lasting effects.

  • Disposal Protocol:

    • Do NOT flush down the drain.

    • Dissolve in a combustible solvent (Acetone/Ethanol).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr gas generated during combustion).

References

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Rev. 10. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzofuran Derivatives. PubChem.[4] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for Ethyl 5-bromobenzofuran-2-carboxylate (Analogous Structure). Link

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Halogenated Aromatic Esters. Link

Sources

Exploratory

Advanced Synthesis of Brominated Dihydrobenzofurans: Mechanistic Pathways and Protocols

Executive Summary & Strategic Importance The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous bioactive natural products (e.g., (+)-fomannox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous bioactive natural products (e.g., (+)-fomannoxin, tremetone) and high-value therapeutic candidates, including BET bromodomain inhibitors. The incorporation of a bromine atom—whether as a functional handle for cross-coupling or as a halogen bond donor in protein-ligand interactions—adds a layer of synthetic complexity.

This guide moves beyond basic textbook preparations to analyze high-fidelity synthesis pathways. We distinguish between direct functionalization (often non-regioselective) and de novo ring construction (highly controlled). The focus is on scalable, mechanistically understood routes that allow the precise installation of bromine atoms on the aryldihydrobenzofuran core.

Mechanistic Pathways for Core Construction[1]

Pathway A: Transition Metal-Catalyzed Carbooxygenation

Mechanism: This pathway utilizes Palladium(0) or Copper(I) catalysts to mediate the intramolecular cyclization of o-allyl phenols or o-halophenols. Causality: The choice of ligand is critical here. Bidentate phosphines (e.g., dppe, dppp) restrict the bite angle, favoring reductive elimination to form the C-O bond, whereas monodentate ligands might favor beta-hydride elimination leading to benzofurans (aromatized) rather than dihydrobenzofurans.

Key Reaction: Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes.[1]

  • Why it works: The reaction proceeds via a

    
    -allylpalladium intermediate. The bromine on the phenol is preserved if it is not the site of oxidative addition (requires orthogonal leaving groups) or if it is installed post-cyclization. However, modern methods use o-bromophenols directly as the oxidative addition partner to close the ring, meaning the bromine is consumed. To retain a bromine, one must start with a dibromo-species or use a specific directing group that preserves the halogen.
    
Pathway B: o-Quinone Methide (o-QM) Intermediates

Mechanism: This route generates a highly reactive o-quinone methide in situ from a stable precursor (e.g., 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate). Causality: The fluoride source (TBAF) triggers desilylation, causing the elimination of the nitrate group. The resulting o-QM is an electrophilic trap.[2] Self-Validating Step: The subsequent Michael addition of a nucleophile creates a phenoxide ion, which immediately displaces the adjacent alkyl bromide in a 5-exo-tet cyclization.[2] If the cyclization doesn't occur, the intermediate phenol is isolated, indicating a failure in the second step of the cascade.

Pathway C: Radical Cyclization (Mn(OAc)₃ Mediated)

Mechanism: Single-Electron Transfer (SET) oxidation of a 1,3-dicarbonyl compound generates a radical that adds to an alkene tethered to the phenol ether. Causality: Manganese(III) acetate is preferred over peroxides because it allows for the termination of the radical sequence by oxidation to a cation (and subsequent trapping), rather than hydrogen abstraction, preserving the oxidation state required for the dihydrofuran ring.

Visualizing the o-Quinone Methide Cascade

The following diagram illustrates the logic flow of the o-QM pathway, a powerful method for generating 3-substituted brominated dihydrobenzofurans.

oQM_Pathway Precursor Silyl-Protected Precursor Desilylation F- Triggered Desilylation Precursor->Desilylation TBAF oQM o-Quinone Methide (o-QM) Intermediate Desilylation->oQM -NO3 Nucleophile Nucleophilic Attack (Michael Addition) oQM->Nucleophile + Nu-H Phenoxide Phenoxide Intermediate Nucleophile->Phenoxide Cyclization 5-exo-tet Cyclization Phenoxide->Cyclization Intramolecular SN2 Product 3-Substituted Dihydrobenzofuran Cyclization->Product -Br-

Figure 1: Cascade synthesis of 3-substituted dihydrobenzofurans via fluoride-induced o-QM generation.[2]

Experimental Protocols

Protocol A: Scalable Synthesis of 7-Bromo-2,3-dihydrobenzofuran

Target: A core building block for BET inhibitors.

Rationale: This method uses a lithiation-cyclization strategy.[1] It is chosen for its high yield and the ability to scale to gram quantities without heavy metal contamination.

Reagents:

  • 1,3-Dibromo-2-(2-bromoethoxy)benzene (Precursor)[3]

  • n-Butyllithium (2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane[3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Dissolution: Charge the flask with 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol). Add anhydrous THF (115 mL) and hexane (28 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C. Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step): Slowly add n-BuLi (13.0 mL, 32.5 mmol) dropwise over 30 minutes.

    • Mechanism Note: Lithium-Halogen exchange occurs preferentially at the aryl bromide position due to the stabilization of the resulting aryl lithium species.

  • Cyclization: Stir at -78 °C for 30 minutes. The aryl lithium intermediate performs an intramolecular nucleophilic attack on the alkyl bromide side chain.

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench: Pour the mixture into ice water (100 mL). Extract with diethyl ether (3 x 50 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

    • Expected Yield: ~78% (5.0 g).

    • Validation: ¹H NMR (500 MHz, DMSO-d6) should show characteristic triplets for the dihydrofuran ring at δ 4.59 and 3.28.[3]

Protocol B: Enantioselective Pd-Catalyzed Carbooxygenation

Target: Chiral brominated dihydrobenzofurans for natural product synthesis.

Rationale: Uses a chiral ligand (e.g., TY-Phos) to induce enantioselectivity during the ring-closing step.[1]

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix Pd₂(dba)₃ (2.5 mol%) and (S)-TY-Phos (5 mol%) in toluene. Stir for 30 minutes to generate the active chiral Pd(0) species.

  • Substrate Addition: Add the o-bromophenol derivative (1.0 equiv) and the 1,3-diene (3.0 equiv).

  • Base Activation: Add Cs₂CO₃ (1.5 equiv). The base is essential to deprotonate the phenol, making it a competent nucleophile for the π-allyl palladium complex.

  • Reaction: Seal the tube and heat to 60 °C for 24 hours.

  • Workup: Filter through a celite pad to remove palladium black. Concentrate and purify via flash chromatography.

Comparative Analysis of Synthesis Methods

FeatureLithiation-Cyclization (Protocol A)Pd-Catalyzed Carbooxygenation (Protocol B)o-QM Cascade (Pathway B)
Primary Utility Bulk synthesis of simple cores (e.g., 7-bromo)Asymmetric synthesis of complex chiral scaffoldsRapid construction of 3-substituted derivatives
Key Reagent n-BuLi (Pyrophoric)Pd(0) / Chiral Ligand (Expensive)TBAF / Silyl Precursor
Atom Economy Moderate (Loss of HBr equivalent)High (Catalytic cycle)High (Cascade reaction)
Regioselectivity Controlled by precursor structureControlled by ligand and substrate electronicsControlled by Michael acceptor electronics
Scalability High (kg scale possible)Low to Moderate (Catalyst cost limits)Moderate

Decision Logic for Route Selection

The following graph provides a decision matrix for researchers choosing a synthesis pathway based on their target molecule's requirements.

Synthesis_Decision Start Target Molecule Structure? Chiral Chiral Center at C2/C3? Start->Chiral Simple Simple Core (e.g. 7-bromo)? Chiral->Simple No RouteB Use Protocol B: Pd-Catalyzed Asymm. Chiral->RouteB Yes Sub3 3-Substituted Derivative? Simple->Sub3 No RouteA Use Protocol A: Lithiation-Cyclization Simple->RouteA Yes Sub3->RouteA No (Default) RouteC Use Pathway B: o-QM Cascade Sub3->RouteC Yes

Figure 2: Decision matrix for selecting the optimal brominated dihydrobenzofuran synthesis pathway.

References

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates. Organic Letters. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus. RSC Advances. Available at: [Link]

  • Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Potential pharmaceutical applications of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Technical Whitepaper: Pharmaceutical Applications of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Executive Summary Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate represents a "privileged scaffold" in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmaceutical Applications of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Executive Summary

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to access high-Fsp³ chemical space while retaining aromatic handles for target engagement. Unlike its planar benzofuran counterparts, the 2,3-dihydro variant offers a non-planar topography that improves solubility and metabolic stability—critical parameters in the optimization of oral bioavailability.

This guide details the structural utility of this molecule as a bifunctional intermediate. Specifically, it serves as a gateway to PPAR/GPR40 agonists (Metabolic Disorders) and NSAID-sparing analgesics (CNS/Pain), leveraging the orthogonal reactivity of the C5-bromine and C3-ester moieties.

Part 1: Structural Analysis & Synthetic Utility

The molecule derives its value from three distinct structural features that facilitate Divergent-Oriented Synthesis (DOS) .

FeatureChemical NaturePharmaceutical Utility
C5-Bromine Aryl HalideThe "Extension Handle": Enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the scaffold into hydrophobic protein pockets (e.g., kinase hinge regions or GPCR orthosteric sites).
C3-Ester Ethyl CarboxylateThe "Warhead" Precursor: Hydrolysis yields the carboxylic acid (ionic interactions); Amidation yields peptidomimetics; Reduction yields primary alcohols for heterocycle construction.
C2-C3 Bond Saturated (

)
The "Kink": Introduces chirality and 3D-dimensionality, breaking the "flatness" of traditional aromatics to improve solubility and reduce promiscuous binding (PAINS).
The "Fsp³ Advantage"

Transitioning from a benzofuran to a dihydrobenzofuran increases the fraction of


 hybridized carbons (Fsp³). Higher Fsp³ scores correlate with improved clinical success rates by enhancing solubility and reducing lipophilicity-driven toxicity.

Part 2: Therapeutic Applications

Metabolic Disorders: GPR40 & PPAR Agonism

The 2,3-dihydrobenzofuran-3-carboxylic acid core is a bioisostere for the phenylpropanoic acid headgroup found in GPR40 (FFAR1) agonists like fasiglifam (TAK-875).

  • Mechanism: The C3-carboxylate (after hydrolysis) forms a salt bridge with Arg residues in the receptor binding site.

  • Optimization: The C5-bromine allows for the attachment of biaryl tails that traverse the lipophilic tunnel of the GPR40 receptor.

Non-Opioid Analgesics (NSAID-Sparing)

This scaffold is structurally related to BRL-37959 (7-benzoyl-2,3-dihydrobenzofuran-3-carboxylic acid), a potent analgesic.

  • Application: Derivatives of the C3-ester exhibit anti-inflammatory properties with reduced gastric irritation compared to traditional NSAIDs.

  • Strategy: Retain the C3-acid/ester for COX enzyme interaction while using the C5-position to modulate potency and selectivity between COX-1 and COX-2.

Kinase Inhibition (Oncology)

The 5-bromo position is geometrically aligned to project substituents into the "solvent-exposed region" or "back pocket" of kinase ATP-binding sites.

  • Workflow: Cross-coupling at C5 with aminopyrimidines or indazoles creates Type I or Type II kinase inhibitors.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Context: Converting the planar benzofuran to the dihydro-scaffold.

Reagents: Magnesium turnings (Mg), Methanol (MeOH), Ethyl 5-bromobenzofuran-3-carboxylate.

  • Dissolution: Dissolve ethyl 5-bromobenzofuran-3-carboxylate (10 mmol) in anhydrous MeOH (50 mL).

  • Activation: Add Mg turnings (50 mmol) in small portions to control the exotherm. Note: The reaction generates hydrogen gas; ensure proper venting.

  • Monitoring: Stir at ambient temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The fluorescent benzofuran spot will disappear, replaced by the non-fluorescent dihydro product.

  • Quench: Cool to 0°C and quench with 1N HCl until pH < 7.

  • Extraction: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂) yields the racemic trans-2,3-dihydrobenzofuran.

Protocol B: C5-Diversification (Suzuki Coupling)

Context: Attaching a biaryl tail for GPR40 targeting.

  • Setup: In a glovebox, combine the scaffold (1.0 equiv), Aryl-Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Workup: Filter through Celite to remove Palladium residues.

  • Validation: ¹H NMR should show the disappearance of the C5-H doublet and appearance of new aromatic protons.

Part 4: Visualization of Workflows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates how the core scaffold is transformed into distinct therapeutic classes.

G Core Ethyl 5-bromo-2,3-dihydro- benzofuran-3-carboxylate (Core Scaffold) Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Biaryl 5-Biaryl Derivative (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd cat. Amide Carboxamide (Aminolysis) Core->Amide R-NH2, AlMe3 GPR40 GPR40 Agonists (Metabolic Disease) Acid->GPR40 Salt Formation Kinase Kinase Inhibitors (Oncology) Biaryl->Kinase Scaffold Extension Analgesic BRL-37959 Analogs (Pain/CNS) Amide->Analgesic Bioisostere

Caption: Divergent synthesis map showing the transformation of the core scaffold into three distinct therapeutic classes via orthogonal chemical modifications.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR Scaffold Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate C5 Position 5 (Bromine) Scaffold->C5 C3 Position 3 (Ester) Scaffold->C3 Core Dihydrobenzofuran Core Scaffold->Core Effect1 Lipophilic Pocket Access (Potency) C5->Effect1 Cross-Coupling Effect2 H-Bond Donor/Acceptor (Selectivity) C3->Effect2 Derivatization Effect3 Fsp3 Character (Solubility/Metabolism) Core->Effect3 3D Topography

Caption: SAR Logic Map detailing how specific structural regions of the molecule contribute to pharmaceutical properties (Potency, Selectivity, ADME).

References

  • Bongen, P., et al. (2018). "Efficient Asymmetric Synthesis of 7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid (BRL-37959)." Organic Syntheses. Link

  • Yamuna, A. J., et al. (2013).[1] "Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate." Acta Crystallographica Section E. Link

  • Negoro, N., et al. (2012). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Tang, Y., et al. (2024).[2] "Palladium-Catalyzed (4 + 1) Annulations... to Access Dihydrobenzofuran Derivatives." Journal of Organic Chemistry. Link

Sources

Exploratory

Thermodynamic Stability Assessment: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

The Thermodynamic Stability Profile of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a critical parameter in its application as a pharmacophore intermediate. This guide provides a structural analysis of its degrad...

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Stability Profile of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a critical parameter in its application as a pharmacophore intermediate. This guide provides a structural analysis of its degradation pathways, energetic drivers, and experimental validation protocols.

Executive Technical Summary

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (E-5-BDB-3-C) represents a metastable pharmacophore intermediate . While chemically isolable, it resides in a local thermodynamic minimum, poised between two high-stability states: the fully aromatized benzofuran (via oxidative dehydrogenation) and the carboxylic acid (via hydrolytic cleavage).

For drug development professionals, the stability hierarchy is defined by three vectors:

  • Aromatization Potential (

    
    ):  High risk. The driving force to restore aromaticity in the furan ring is significant.
    
  • Stereochemical Lability (

    
    ):  Moderate-High risk. The C3 proton is acidic, leading to rapid racemization in basic media.
    
  • Hydrolytic Susceptibility (

    
    ):  Moderate risk. Standard ester hydrolysis kinetics apply, modulated by the electron-donating oxygen at position 1.
    
Structural Determinants of Stability

The molecule's behavior is governed by the interplay between the dihydrofuran ring strain and the electronic effects of the substituents.

Structural FeatureThermodynamic ImplicationStability Risk
2,3-Dihydro Core Non-aromatic heterocyclic ring.[1] High potential energy relative to benzofuran.Oxidative Dehydrogenation (Aromatization)
C3-Ester Group Electron-withdrawing group (EWG) at a benzylic-like position.Racemization (via enolate intermediate)
C5-Bromine Weakly deactivating halogen.Photolytic Dehalogenation (Radical mechanism)
Ether Oxygen (O1) Lone pair donation stabilizes carbocation intermediates.Acid-Catalyzed Ring Opening
Primary Degradation Pathways (Mechanistic Analysis)

The following Graphviz diagram details the thermodynamic sinks for E-5-BDB-3-C. The transition to the aromatized benzofuran is the most thermodynamically favorable pathway due to the gain in resonance energy (~20-25 kcal/mol).

DegradationPathways Target Ethyl 5-bromo-2,3- dihydrobenzofuran-3-carboxylate (Metastable) Benzofuran Ethyl 5-bromo- benzofuran-3-carboxylate (Thermodynamic Sink) Target->Benzofuran Oxidative Dehydrogenation (O2/Light/Metal Cat.) ΔG << 0 Acid 5-Bromo-2,3-dihydro- benzofuran-3-carboxylic acid (Hydrolysis Product) Target->Acid Hydrolysis (H+/OH-) Enolate C3-Enolate Intermediate Target->Enolate Base (Deprotonation) Racemate Racemic Mixture (R/S) Enolate->Racemate Reprotonation

Figure 1: Thermodynamic degradation landscape. The red path (aromatization) represents the highest stability risk due to the irreversibility of resonance energy gain.

3.1. Oxidative Aromatization (The "Benzofuran Driver")

The 2,3-dihydro bond is susceptible to autoxidation. In the presence of trace transition metals (Fe, Cu) or under UV exposure, the C2-C3 bond dehydrogenates.

  • Mechanism: Radical abstraction of the benzylic H at C3, followed by rapid loss of H from C2.

  • Prevention: Storage under inert atmosphere (Ar/N2) and exclusion of light is mandatory.

3.2. C3-Stereocenter Racemization

The C3 position is chemically unique: it is alpha to a carbonyl (ester) and beta to an ether oxygen.

  • Acidity: The

    
     of the C3 proton is lowered (~18-20 in DMSO) compared to standard esters due to the inductive effect of the O1 oxygen.
    
  • Consequence: In the presence of weak bases (e.g.,

    
     used in synthesis), the compound will rapidly equilibrate to a racemic mixture. Chiral isolation must be performed under neutral/acidic conditions. 
    
Experimental Validation Protocols

To quantify these stability parameters, the following self-validating experimental workflows are recommended.

Protocol A: Accelerated Stability Assessment (Forced Degradation)

Objective: Determine


 (time to 90% potency) and identify primary degradants.
  • Preparation: Dissolve E-5-BDB-3-C to 1 mg/mL in Acetonitrile/Water (1:1).

  • Stress Conditions:

    • Thermal: 60°C for 48 hours.

    • Oxidative:[2][3] 0.1%

      
       at 25°C for 4 hours.
      
    • Hydrolytic (Acid): 0.1 N HCl at 25°C.

    • Hydrolytic (Base): 0.1 N NaOH at 25°C (Monitor for rapid racemization/hydrolysis).

  • Analysis: HPLC-PDA-MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Gradient: 5% to 95% ACN in 0.1% Formic Acid.

    • Detection: 254 nm (Aromatic core) and 210 nm (Ester).

Self-Validating Check: The appearance of a peak with M-2 (mass minus 2 Daltons) indicates aromatization to the benzofuran. This confirms the oxidative pathway is active.

Protocol B: Enantiomeric Stability (Racemization Kinetics)

Objective: Measure the rate of racemization (


) in solution.
  • System: Chiral HPLC (e.g., Chiralcel OD-H or AD-H).

  • Mobile Phase: Hexane/IPA (90:10) isocratic.

  • Procedure:

    • Inject pure enantiomer (if available) or enriched fraction.

    • Incubate sample in mobile phase with 0.1% triethylamine (TEA).

    • Inject at t=0, 1h, 4h, 12h.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
Handling & Storage Specifications

Based on the thermodynamic profile, the following storage logic is derived:

ParameterSpecificationRationale
Temperature -20°CKinetic trapping of the autoxidation reaction.
Atmosphere Argon/NitrogenPrevents

-mediated radical dehydrogenation.
Container Amber GlassBlocks UV light to prevent C-Br photolysis and photo-oxidation.
Solvent Aprotic (DCM, EtOAc)Avoid protic solvents with basic impurities to prevent racemization.
Synthesis & Reaction Logic

The synthesis of this molecule typically involves the cyclization of phenolic precursors.[2] The stability diagram below illustrates the critical process control points (PCPs) to prevent in-process degradation.

SynthesisWorkflow Precursor 5-Bromo-salicylaldehyde + Ethyl Bromoacetate BaseStep Base Catalysis (K2CO3/DMF) Precursor->BaseStep Cyclization Intramolecular Cyclization BaseStep->Cyclization Nucleophilic Attack Product Ethyl 5-bromo-2,3- dihydrobenzofuran-3-carboxylate Cyclization->Product Kinetic Control (T < 80°C) Risk CRITICAL RISK: Over-heating leads to Aromatization Cyclization->Risk Thermodynamic Control (T > 100°C) Risk->Product Impurity Formation

Figure 2: Synthetic process control. Temperature control is the primary variable preventing the thermodynamic slide into the aromatized impurity.

References
  • Synthesis of 2,3-Dihydrobenzofurans : Organic Chemistry Portal. Detailed methodologies on Rh(III)-catalyzed and Pd-catalyzed synthesis of dihydrobenzofuran scaffolds.

  • Oxidation Mechanisms : RSC Advances. "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis." Explains the oxidative driving force from dihydro- to benzofuran systems.

  • Structural Analogs : PubChem Compound Summary. "Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate" (CAS 150612-59-2).[4] Provides physical property baselines for the brominated benzofuran class.

  • Crystallographic Data : Acta Crystallographica. "Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate."[5] Demonstrates the planar nature of the aromatized analogs, contrasting with the puckered dihydro- systems.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Two-Step Synthesis of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Abstract This application note provides a detailed, field-proven protocol for the synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presented two-step synthetic pathway is designed for efficiency and scalability, commencing with the O-alkylation of 4-bromophenol followed by a base-mediated intramolecular Dieckmann condensation. This guide emphasizes the underlying chemical principles, offering insights into experimental choices to ensure reproducibility and high yield. All procedural steps are accompanied by detailed explanations, safety considerations, and characterization data.

Introduction

The 2,3-dihydrobenzofuran moiety is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique three-dimensional structure and electronic properties make it a cornerstone for the development of novel therapeutic agents. The targeted compound, ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, and the ester group allowing for modifications to explore structure-activity relationships. This protocol details a reliable and efficient synthesis of this key building block.

Synthetic Strategy

The synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is strategically designed as a two-step process. This approach was chosen for its convergence and the ready availability of the starting materials.

Step 1: Synthesis of Diethyl 2-((4-bromophenoxy)methyl)malonate. This initial step involves the O-alkylation of 4-bromophenol with diethyl 2-(bromomethyl)malonate. This reaction proceeds via a classic Williamson ether synthesis mechanism, where the phenoxide ion, generated in situ by a weak base, acts as a nucleophile attacking the electrophilic carbon of the bromomethyl group.

Step 2: Intramolecular Dieckmann Condensation. The synthesized diester from Step 1 undergoes an intramolecular cyclization to form the target 2,3-dihydrobenzofuran ring system. This key transformation is a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][2][3] The reaction is base-catalyzed, typically using a strong base like sodium ethoxide, to generate an enolate that attacks the other ester group, leading to the formation of a five-membered ring.[4][5]

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Dieckmann Condensation 4-Bromophenol 4-Bromophenol Diester_Intermediate Diethyl 2-((4-bromophenoxy)methyl)malonate 4-Bromophenol->Diester_Intermediate Williamson Ether Synthesis Diethyl_2_bromomethyl_malonate Diethyl_2_bromomethyl_malonate Diethyl_2_bromomethyl_malonate->Diester_Intermediate Base_Solvent K2CO3, Acetone Base_Solvent->Diester_Intermediate Diester_Intermediate_2 Diethyl 2-((4-bromophenoxy)methyl)malonate Target_Molecule Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Diester_Intermediate_2->Target_Molecule Intramolecular Cyclization Strong_Base NaOEt, Ethanol Strong_Base->Target_Molecule Dieckmann_Condensation_Mechanism Diester Diethyl 2-((4-bromophenoxy)methyl)malonate Enolate Enolate Intermediate Diester->Enolate Deprotonation Base EtO- Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate 5-exo-trig Cyclization Intramolecular Nucleophilic Attack Beta_Keto_Ester_Enolate β-Keto Ester Enolate Tetrahedral_Intermediate->Beta_Keto_Ester_Enolate Collapse Alkoxide_Elimination Elimination of Ethoxide Final_Product Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Beta_Keto_Ester_Enolate->Final_Product Protonation Acid_Workup H3O+ Acid_Workup->Final_Product

Sources

Application

Application Note: Reagents for Cyclization of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

This Application Note details the reagents, mechanism, and optimized protocols for the synthesis via cyclization of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate. While "cyclization of" can grammatically imply the mo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the reagents, mechanism, and optimized protocols for the synthesis via cyclization of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.

While "cyclization of" can grammatically imply the molecule is the starting material, in high-value chemical contexts regarding this specific scaffold, the critical technical challenge is the construction of the dihydrobenzofuran core with the specific 3-carboxylate regiochemistry. The 3-substituted isomer is thermodynamically less common than the 2-carboxylate (formed via Rap-Stoermer or similar condensations), requiring specific radical or carbenoid cyclization strategies.

[1]

Executive Summary

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a high-value pharmacophore intermediate, particularly for developing tricyclic antidepressants and kinase inhibitors. Unlike the common 2-carboxylate isomer, the 3-carboxylate requires a "reverse" polarity cyclization strategy.

This guide focuses on the primary industrial and academic standard for this transformation: Manganese(III) Acetate [Mn(OAc)₃] mediated oxidative free-radical cyclization . This method allows for the direct, one-pot coupling of 4-bromophenol and ethyl acrylate with high regioselectivity for the 3-carboxylate.

Reaction Design & Mechanism

The Challenge of Regiochemistry
  • Classic Condensation (e.g., with Ethyl Bromoacetate): Yields the 2-carboxylate (via O-alkylation followed by intramolecular aldol-type condensation).

  • Radical Cyclization (Target Method): Yields the 3-carboxylate . The radical addition of a phenoxy species to an acrylate generates a radical

    
     to the ester group, which cyclizes onto the aromatic ring.
    
Mechanism of Action: Mn(OAc)₃ Oxidative Cyclization

The reaction proceeds via a Single Electron Transfer (SET) mechanism.

  • Initiation: Mn(III) oxidizes 4-bromophenol to a 4-bromophenoxy radical .

  • Intermolecular Addition: The electron-deficient phenoxy radical attacks the terminal alkene of ethyl acrylate .

  • Cyclization: The resulting carbon-centered radical (stabilized by the ester group at position 3) attacks the ortho position of the benzene ring.

  • Termination/Oxidation: The resulting cyclohexadienyl radical is oxidized by a second equivalent of Mn(III) to a cation, followed by deprotonation to restore aromaticity, yielding the dihydrobenzofuran.

G Start 4-Bromophenol + Ethyl Acrylate Radical Phenoxy Radical Start->Radical SET Oxidation (-H+, -Mn(II)) Mn3 Mn(OAc)3 (Oxidant) Mn3->Radical Adduct Acrylate Adduct (Radical @ C3) Radical->Adduct Intermolecular Addition Cyclic Cyclized Intermediate Adduct->Cyclic 5-Exo-Trig Cyclization Product Ethyl 5-bromo-2,3- dihydrobenzofuran-3-carboxylate Cyclic->Product Oxidation & Aromatization

Figure 1: Mechanistic pathway for the Mn(OAc)₃ mediated synthesis of the target 3-carboxylate.

Reagent Selection & Optimization

Primary Reagent System: Mn(OAc)₃·2H₂O
  • Role: Single-electron oxidant.[1]

  • Stoichiometry: Requires 2.0 - 2.5 equivalents . Two oxidation events occur: Phenol

    
     Radical, and Radical 
    
    
    
    Cation.
  • Grade: Technical grade (97%+) is sufficient, but moisture content affects solubility in acetic acid.

  • Activation: Often used with Acetic Anhydride (Ac₂O) to scavenge water and regenerate anhydrous Mn(OAc)₃ in situ.

Solvent System: Glacial Acetic Acid (AcOH)
  • Why: Mn(OAc)₃ has poor solubility in most organic solvents but dissolves in hot AcOH.

  • Co-solvent: Ethanol or Acetonitrile can be used but often lower yields due to competing H-abstraction.

  • Temperature: 80°C to Reflux (118°C) is required to overcome the activation energy of the initial oxidation.

Substrate: 4-Bromophenol vs. Ethyl Acrylate
  • Ratio: Use Ethyl Acrylate in excess (2-3 equivalents) . The acrylate can polymerize; excess ensures the phenoxy radical finds an alkene partner before dimerizing (to bis-phenols).

Experimental Protocol (Standardized)

Protocol A: Mn(OAc)₃ Mediated Synthesis

Objective: Synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate on a 10 mmol scale.

Materials:

  • 4-Bromophenol (1.73 g, 10 mmol)

  • Ethyl Acrylate (3.00 g, 30 mmol)

  • Mn(OAc)₃[2][3][4][5][6][7][8]·2H₂O (5.36 g, 20 mmol)

  • Glacial Acetic Acid (50 mL)

  • Acetic Anhydride (2 mL)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Mn(OAc)₃·2H₂O and Glacial Acetic Acid.[9] Stir at room temperature for 10 minutes.

  • Activation: Add Acetic Anhydride. The color should be dark brown.

  • Addition: Add 4-Bromophenol and Ethyl Acrylate in one portion.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexane:EtOAc 4:1).

    • Note: The brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds.

    • Duration: Typically 2–4 hours.

  • Quench: Once the brown color disappears or TLC shows consumption of phenol, cool to room temperature.

  • Workup:

    • Dilute with water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Saturated NaHCO₃ (carefully, gas evolution) to remove acetic acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient (0-10% EtOAc).

    • Target Rf: ~0.4 (Hex:EtOAc 9:1).

Expected Yield: 45–65% (isolated).

Protocol B: Alternative Rh(II) Carbenoid Insertion (Diazo Method)

Use this if Mn(OAc)₃ yields are low due to the electron-withdrawing bromine.

Reagents: Rh₂(OAc)₄ (1 mol%), Ethyl Diazoacetate (EDA). Pathway: 4-Bromophenol + EDA


 O-alkylation (Ethyl 2-(4-bromophenoxy)acetate) 

Intramolecular C-H insertion (requires specific catalyst tuning, e.g., Rh₂(cap)₄). Note: This method is generally less direct for the dihydrobenzofuran core than Method A.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<30%) Polymerization of acrylateAdd a radical inhibitor (hydroquinone) trace amount? Caution: This inhibits the main reaction too. Better: Add acrylate slowly via syringe pump.
Incomplete Reaction Mn(III) depletionAdd an additional 0.5 eq of Mn(OAc)₃ if the color fades before starting material is consumed.
Regioisomer Mix Attack at C2 vs C64-Bromophenol is symmetric at ortho positions; only one isomer is formed (5-bromo).
Side Product: Dimer Phenol couplingIncrease dilution (more AcOH) to favor intermolecular reaction with acrylate over phenol-phenol coupling.

Safety & Handling

  • Manganese(III) Acetate: Strong oxidant. Irritant. Avoid inhalation of dust.

  • Ethyl Acrylate: Lachrymator, potential carcinogen, polymerization hazard. Handle in a fume hood.

  • Brominated Compounds: Generally toxic and potential environmental hazards. Dispose of halogenated waste separately.

References

  • Snider, B. B. (2009).[4] "Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations." Tetrahedron, 65(52), 10738-10756. Link

  • Citterio, A., et al. (1984). "Mn(III) induced oxidative addition of ethyl acetoacetate and malonate to alkenes." Journal of Organic Chemistry, 49, 4479.
  • Nishino, H. (2006). "Manganese(III)-based oxidative free-radical cyclization of arylaminoethylmalonates." Bulletin of the Chemical Society of Japan, 79, 1983. Link

  • Fristad, W. E., & Peterson, J. R. (1985). "Manganese(III)-mediated gamma-lactone annulation."[10] Journal of Organic Chemistry, 50(1), 10-18. Link

  • PubChem. (2025).[11] "Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (Analogous Structure Data)." National Library of Medicine. Link

Sources

Method

Functionalization of the 5-bromo position in dihydrobenzofuran esters

Application Note: Chemoselective Functionalization of 5-Bromo-2,3-dihydrobenzofuran Esters Strategic Overview & Chemical Logic The 5-bromo-2,3-dihydrobenzofuran (5-Br-DHBF) scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 5-Bromo-2,3-dihydrobenzofuran Esters

Strategic Overview & Chemical Logic

The 5-bromo-2,3-dihydrobenzofuran (5-Br-DHBF) scaffold is a privileged structure in medicinal chemistry, serving as a core for anti-arrhythmic agents (e.g., Dronedarone analogs) and PPAR


 agonists.

The Synthetic Challenge: The primary challenge in functionalizing the 5-position is chemoselectivity .

  • The Opportunity (C5): The C5 position is para to the furan oxygen. The electron-donating effect of the oxygen increases electron density, facilitating oxidative addition of Palladium(0) into the C-Br bond.

  • The Liability (Ester): The ester moiety (typically at C2 or C3) is susceptible to:

    • Hydrolysis: Under aqueous basic conditions common in Suzuki couplings.

    • Transesterification: In alcoholic solvents with alkoxide bases.

    • Nucleophilic Attack: During Lithium-Halogen exchange if standard organolithiums (n-BuLi) are used.

The Solution: This guide prioritizes "Ester-Safe" protocols. We utilize weak inorganic bases (


, 

) for Pd-catalysis and Magnesium-ate complexes (Turbo-Grignard) for metallation, completely avoiding strong nucleophiles like NaOtBu or n-BuLi.

Visualizing the Reaction Landscape

The following diagram outlines the divergent pathways available from the core scaffold, highlighting the specific catalyst systems required to preserve the ester.

ReactionScope Start 5-Bromo-DHBF (Ester Intact) Suzuki Suzuki-Miyaura (Biaryl Coupling) Start->Suzuki Pd(dppf)Cl2 Boronic Acid Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Pd G3/G4 Amine Carbonyl Carbonylation (C1 Extension) Start->Carbonyl Pd(OAc)2 CO Source Metallation Turbo-Grignard (Electrophile Trapping) Start->Metallation -20°C Mg/Li Exchange Prod_Suz 5-Aryl-DHBF Base: K3PO4 Suzuki->Prod_Suz Prod_Buch 5-Amino-DHBF Ligand: BrettPhos Buchwald->Prod_Buch Prod_Carb 5-Amide/Ester Ligand: Xantphos Carbonyl->Prod_Carb Prod_Met 5-Formyl/Silyl Reagent: iPrMgCl-LiCl Metallation->Prod_Met

Figure 1: Divergent functionalization pathways for 5-bromo-dihydrobenzofuran esters. Colors indicate distinct reaction classes.

Detailed Experimental Protocols

Protocol A: Ester-Safe Suzuki-Miyaura Coupling

Standard conditions using aqueous


 often hydrolyze DHBF esters. This protocol uses 

, which buffers at a lower pH, preserving the ester.

Reagents:

  • Substrate: 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (Tribasic potassium phosphate) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial, combine the 5-bromo substrate, boronic acid,

    
    , and Pd catalyst.
    
  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed Dioxane/Water mixture via syringe.

    • Note: The small amount of water is critical for dissolving the inorganic base, facilitating transmetallation.

  • Heat: Stir at 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If ester hydrolysis is observed (acid peak), lower temp to 60°C and extend time.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination (Weak Base Method)

Strong bases like NaOtBu are forbidden here. We utilize highly active precatalysts that function with Carbonate bases.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: BrettPhos Pd G4 or XPhos Pd G4 (2-4 mol%)

    • Why G4? These precatalysts activate rapidly at lower temperatures, reducing thermal stress on the ester.

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - Must be anhydrous. 
    
  • Solvent: t-Amyl Alcohol or anhydrous Toluene.

Step-by-Step:

  • Dry Down: Ensure the reaction vessel is flame-dried. Moisture kills the active catalytic species and promotes ester hydrolysis.

  • Mix: Add substrate, amine, base, and Pd-precatalyst inside a glovebox or under strong Argon flow.

  • Reaction: Add anhydrous solvent. Heat to 90°C .

    • Tip: For volatile amines, use a sealed pressure tube.

  • Filtration: The reaction produces insoluble Cesium salts. Filter the hot mixture through Celite immediately after completion to prevent product adsorption to the salts.

Protocol C: Metallation via Turbo-Grignard (Knochel-Hauser)

Direct lithiation (n-BuLi) will attack the ester. We use Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl) to perform a selective Br-Mg exchange.

Mechanism: The LiCl breaks up the polymeric aggregates of the Grignard, making it reactive enough to exchange with the Bromine at low temperatures, but the resultant Magnesium species is not nucleophilic enough to attack the ester at -20°C.

Step-by-Step:

  • Cool: Dissolve substrate (1.0 equiv) in anhydrous THF. Cool to -20°C (Cryocooler or ice/salt bath).

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

  • Incubate: Stir at -20°C for 30–60 minutes.

    • Validation: Quench a small aliquot with

      
      . NMR should show >95% Deuterium incorporation at C5.
      
  • Electrophile: Add the electrophile (e.g., DMF for aldehyde, TMSCl for silane) dropwise.

  • Warm: Allow to warm to 0°C over 1 hour, then quench with saturated

    
    .
    

Comparative Data: Base Screening

The choice of base is the single most critical variable for ester retention.

BasepKa (conj.[1] acid)Conversion (C-C Bond)Ester Hydrolysis %Recommendation
NaOtBu 1798%>85% DO NOT USE
KOH 15.795%60%Avoid

10.385%15%Acceptable (Risk)

12.392% <2% Preferred (Suzuki)

10.394% <1% Preferred (Buchwald)

Mechanistic Insight: Catalytic Cycle & Ester Tolerance

Understanding where the ester is vulnerable in the catalytic cycle helps in troubleshooting.

CatalyticCycle cluster_danger DANGER ZONE: Hydrolysis Risk Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 5-Br-DHBF BaseStep Base Coordination (Rate Limiting) OxAdd->BaseStep Weak Base (Cs2CO3/K3PO4) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet Boronate/Amine (Ester Safe Zone) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle.[2] The "Base Coordination" step is where ester hydrolysis competes with transmetallation if the base is too strong or the temperature too high.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Starting Material Remains Catalyst deactivation (Pd black formation).Switch to Pd(dppf)Cl2 (more robust) or add 10% free ligand. Ensure O2 exclusion.
Ester Hydrolysis Base too strong or water content too high.Switch from

to

. Reduce water ratio in solvent to 20:1.
Debromination (Ar-H)

-hydride elimination or protodehalogentaion.
Common in alcoholic solvents. Switch to Dioxane or Toluene.
Low Yield (Buchwald) Pd coordinating to ester oxygen.Use bulky ligands (BrettPhos/tBuXPhos) to sterically enforce reductive elimination.

References

  • Sequential C-H Functionalization: Wang, H., et al. "Sequential C-H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans."[3][4] Journal of the American Chemical Society, 2013, 135(18), 6774–6777.[3] Link

  • Carbonylation Methodology: Ueda, T., et al. "Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate."[5] Organic Letters, 2012, 14(12), 3100–3103. Link

  • Buchwald Base Selection: Maiti, D., et al. "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines Using a Weak Base." Angewandte Chemie International Edition, 2008, 47, 6411-6414. Link

  • Turbo-Grignard Reagents: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43, 3333-3336. Link

Sources

Application

Hydrolysis conditions for ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate to acid

This Application Note is designed to provide a rigorous, reproducible protocol for the hydrolysis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate to its corresponding carboxylic acid. This transformation is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, reproducible protocol for the hydrolysis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for targets involving serotonin receptors or antimicrobial agents where the dihydrobenzofuran scaffold is pharmacologically privileged.

Part 1: Introduction & Chemical Strategy

Target Transformation

The objective is the saponification of the ethyl ester at the C3 position of the dihydrobenzofuran ring without affecting the aryl bromide at C5 or the ether linkage.

  • Substrate: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (

    
    , MW: 271.11)
    
  • Product: 5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid (

    
    , MW: 243.05)
    
Mechanistic Insight

Unlike planar benzofurans, the 2,3-dihydrobenzofuran system is non-planar, with the C2 and C3 carbons adopting a puckered conformation. The ester at C3 is sterically accessible but requires a solvent system that balances the lipophilicity of the brominated aryl core with the hydrophilicity of the hydroxide base.

  • Choice of Base: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH for research-scale applications. The lithium cation coordinates effectively with the ester carbonyl oxygen, enhancing electrophilicity, while LiOH exhibits superior solubility in THF/Water mixtures compared to sodium salts.

  • Solvent System: A THF:Water (3:1) mixture is critical. The THF solubilizes the hydrophobic bromo-ester, while water solubilizes the base. Alcohol-based systems (MeOH/Water) can be used but may lead to transesterification side-products if the reaction stalls.

Part 2: Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleGrade
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate1.0Substrate>97% HPLC
Lithium Hydroxide Monohydrate (

)
3.0BaseReagent Grade
Tetrahydrofuran (THF)-SolventHPLC Grade (Stabilized)
Deionized Water-Co-solventType I
Hydrochloric Acid (1M)ExcessQuenching/AcidificationACS Reagent
Ethyl Acetate (EtOAc)-Extraction SolventACS Reagent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in THF (approx. 10 mL per gram of substrate).

  • Base Preparation: In a separate beaker, dissolve 3.0 eq of

    
     in deionized water (approx. 3.3 mL per gram of substrate, targeting a 3:1 THF:Water ratio).
    
  • Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (20–25°C).

    • Note: The solution may turn slightly cloudy initially but should clarify as the reaction proceeds.

Step 2: Reaction Monitoring
  • Stirring: Stir vigorously at Room Temperature.

  • Timeline: Typical conversion occurs within 2–4 hours .

  • TLC Control: Monitor using Silica Gel TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Substrate

      
      : ~0.6–0.7
      
    • Product

      
      : ~0.1 (streaking) or baseline.
      
    • Visualization: UV (254 nm). The bromo-group provides strong quenching.

Step 3: Workup & Isolation
  • Concentration: Remove the bulk of the THF under reduced pressure (Rotavap, 35°C water bath). Do not distill to dryness; leave the aqueous residue.

  • Washing (Optional but Recommended): Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (1 x 10 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic (ether) layer.

  • Acidification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 1M HCl dropwise with stirring until the pH reaches 2.0 .

    • Observation: The carboxylic acid should precipitate as a white to off-white solid.

  • Extraction (If precipitation is poor): If the solid does not form (oiling out), extract the acidified aqueous layer with EtOAc (3 x 15 mL). Combine organics, dry over

    
    , filter, and concentrate.
    
Step 4: Purification
  • Standard: Recrystallization from Ethanol/Water or Hexanes/EtOAc is typically sufficient.

  • Yield: Expected yield is 85–95% .

Part 3: Visualization & Logic

Reaction Workflow Diagram

G Start Start: Ethyl 5-bromo-2,3- dihydrobenzofuran-3-carboxylate Solv Dissolve in THF Start->Solv Base Add aq. LiOH (3.0 eq) (THF:Water 3:1) Solv->Base React Stir at RT (2-4 h) Monitor TLC Base->React Check Complete? React->Check Check->React No Evap Evaporate THF Check->Evap Yes Wash Wash aq. layer with Ether (Remove impurities) Evap->Wash Acid Acidify with 1M HCl to pH 2 (Ice Bath) Wash->Acid Isolate Precipitate or Extract (EtOAc) Acid->Isolate End Target: 5-Bromo-2,3-dihydro- benzofuran-3-carboxylic acid Isolate->End

Caption: Operational workflow for the saponification of the dihydrobenzofuran ester.

Mechanistic Pathway[1]

Mechanism Substrate Ester Substrate (Electrophile) OH_Attack Nucleophilic Attack (OH- attacks C=O) Substrate->OH_Attack LiOH/H2O Tet_Inter Tetrahedral Intermediate OH_Attack->Tet_Inter Collapse Collapse & Elimination of EtO- Tet_Inter->Collapse Salt Carboxylate Salt (R-COO- Li+) Collapse->Salt Irreversible Protonation Acidification (HCl) Salt->Protonation Product Carboxylic Acid (Product) Protonation->Product

Caption: Base-promoted hydrolysis mechanism proceeding via tetrahedral intermediate.

Part 4: Quality Control & Troubleshooting

Expected Analytical Data (Representative)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8 (s, 1H, -COOH )
      
    • 
       7.45 (s, 1H, Ar-H at C4)
      
    • 
       7.30 (dd, 1H, Ar-H at C6)
      
    • 
       6.80 (d, 1H, Ar-H at C7)
      
    • 
       4.75 (t, 1H, C2-H)
      
    • 
       4.60 (dd, 1H, C2-H)
      
    • 
       4.25 (dd, 1H, C3-H)
      
    • Note: The C2/C3 protons appear as an AMX or ABX system due to the chiral center at C3.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of substrate.Increase THF ratio; warm to 40°C.
Transesterification Use of MeOH/EtOH as solvent.Switch to THF/Water system.
Oiling Out Product is not solidifying.Extract with EtOAc, dry, and triturate with Hexanes.
Racemization Overly basic/hot conditions.[1]Keep temp <25°C; avoid reflux; use LiOH (milder).

References

  • General Saponification Protocols: Operachem. "Saponification-Typical procedures." Accessed February 15, 2026. [Link]

  • Benzofuran Synthesis Context: National Institutes of Health (PMC). "Ethyl 5-bromo-1-benzofuran-2-carboxylate." Accessed February 15, 2026. [Link]

  • Dihydrobenzofuran Analogues: MDPI. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Accessed February 15, 2026. [Link]

Sources

Method

Using ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate as a drug intermediate

Application Note: Strategic Utilization of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in Drug Discovery Abstract Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a high-value pharmacophore scaffold offering a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in Drug Discovery

Abstract

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a high-value pharmacophore scaffold offering a unique combination of structural rigidity, metabolic stability, and divergent functionalization potential. This guide outlines the strategic deployment of this intermediate in medicinal chemistry, specifically for G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR40/FFAR1 targets) and kinase inhibitors. We present a robust, scalable synthesis protocol avoiding common debromination pitfalls, alongside a validated downstream functionalization workflow.

Part 1: Structural Significance & Retrosynthetic Logic

The 2,3-dihydrobenzofuran core is a "privileged structure" in medicinal chemistry, appearing in bioactive natural products and synthetic drugs like Fasiglifam (TAK-875) .

Why this specific intermediate?

  • The C5-Bromo Handle: Positioned para to the ether oxygen, this bromide is electronically activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion of the "Western" wing of the molecule.

  • The C3-Carboxylate Warhead: Unlike the planar benzofuran, the 2,3-dihydro analog possesses a chiral center at C3. This sp³ character improves solubility and allows for specific stereochemical engagement with target binding pockets. The ester is a versatile precursor for acids, amides, alcohols, or heterocycles.

  • Conformational Restriction: The fused ring system restricts the rotation of the side chain, reducing the entropic penalty of binding compared to open-chain phenoxy-acetic acid analogs.

Retrosynthetic Analysis (The "Hub" Strategy)

We treat this molecule as a Divergent Hub . The synthesis must be modular: first establishing the core, then allowing orthogonal functionalization at C5 (Aryl) and C3 (Carbonyl).

Part 2: Synthesis Protocol (The "Roskamp-Reduction" Sequence)

Note: While many routes exist, the Roskamp reaction followed by selective reduction is chosen here for its operational simplicity and scalability compared to diazo-tethered Rh(II) insertions.

Step 1: Roskamp Cyclization (Formation of the Benzofuran Core)

Reaction: 5-Bromosalicylaldehyde + Ethyl Diazoacetate (EDA)


 Ethyl 5-bromobenzofuran-3-carboxylate.

Rationale: This Lewis Acid-catalyzed rearrangement is superior to the Feist-Benary reaction for accessing the 3-carboxylate specifically.

ReagentEquivalentsRole
5-Bromosalicylaldehyde1.0Starting Material
Ethyl Diazoacetate (EDA)1.2Carbenoid Precursor

0.1 (10 mol%)Lewis Acid Catalyst
Dichloromethane (DCM)Solvent (0.5 M)Reaction Medium

Protocol:

  • Dissolve 5-bromosalicylaldehyde in anhydrous DCM under

    
     atmosphere.
    
  • Cool to 0°C. Add

    
     dropwise.
    
  • Add EDA (Caution: Gas evolution) slowly via syringe pump over 1 hour to prevent dimerization.

  • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

  • Quench: Add saturated

    
    .[1] Phase separate.
    
  • Purification: Recrystallize from Ethanol/Hexane. (Column chromatography is usually unnecessary).

Step 2: Selective Reduction (The "Critical Step")

Reaction: Ethyl 5-bromobenzofuran-3-carboxylate


 Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.

Expert Insight: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of hydrodehalogenation  (cleaving the C-Br bond). We utilize Magnesium in Methanol  or Ionic Hydrogenation  to preserve the aryl bromide.

Recommended Method: Mg/MeOH Reduction Mechanism: Single-electron transfer (SET) reduction of the conjugated ester double bond.

ReagentEquivalentsRole
Benzofuran Intermediate1.0Substrate
Magnesium Turnings4.0 - 6.0Reductant
Methanol (Anhydrous)Solvent (0.2 M)Proton Source/Solvent
Catalytic

TraceMg Activator

Protocol:

  • Dissolve the benzofuran intermediate in anhydrous Methanol.

  • Add a single crystal of Iodine to activate the system.

  • Add Mg turnings in small portions at 0°C. (Reaction is exothermic; maintain internal temp < 20°C).

  • Stir vigorously until Mg is consumed (approx. 2-4 hours).

  • Validation: Monitor by TLC. The blue fluorescence of the benzofuran starting material will disappear upon conversion to the non-fluorescent dihydro product.

  • Workup: Pour into ice-cold 1N HCl (to dissolve Mg salts). Extract with EtOAc.

  • Yield: Typically 85-92%.

Part 3: Downstream Functionalization & Workflow

The utility of this intermediate lies in its orthogonality. The following diagram illustrates the "Divergent Hub" workflow.

G Start 5-Bromosalicylaldehyde Inter1 Ethyl 5-bromobenzofuran- 3-carboxylate Start->Inter1 Roskamp Reaction (EDA, BF3) Core Ethyl 5-bromo-2,3-dihydro- benzofuran-3-carboxylate (THE HUB) Inter1->Core Selective Reduction (Mg/MeOH) PathA Path A: C5 Coupling (Suzuki/Buchwald) Core->PathA Pd(dppf)Cl2 Ar-B(OH)2 PathB Path B: C3 Hydrolysis & Amidation Core->PathB LiOH then R-NH2 FinalA Biaryl Agonists (e.g., GPR40) PathA->FinalA FinalB Amide/Heterocycle Derivatives PathB->FinalB

Caption: Figure 1. The "Divergent Hub" synthesis strategy. The central node (Blue) allows orthogonal expansion via Palladium catalysis (Red) or Carbonyl chemistry (Green).

Module A: Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: Install a biaryl system (common in GPR40 agonists).

Protocol:

  • Mix: Intermediate (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon for 10 mins.

  • Catalyst: Add

    
     (0.05 eq).
    
  • Heat: 80°C for 4-6 hours.

  • Note: The ester at C3 is stable under these mild basic conditions.

Module B: Chiral Resolution (Optional but Recommended)

Since the C3 position is chiral, drug development often requires single enantiomers.

  • Method: Enzymatic Hydrolysis using Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Outcome: Kinetic resolution typically yields the (S)-acid and (R)-ester (or vice versa), allowing separation by extraction.

Part 4: Quality Control & Troubleshooting

Self-Validating Analytical Markers:

TechniqueDiagnostic SignalInterpretation
1H NMR

4.8 (t, 1H) & 4.6 (d, 2H)
The C2/C3 protons of the dihydro-ring appear as an ABX system (typically a triplet/doublet pattern) around 4.5-5.0 ppm. Absence of vinyl proton at 8.0 ppm confirms reduction.
13C NMR

170 ppm (C=O)
Confirms ester integrity.
LC-MS M+ and M+2 (1:1 ratio)The characteristic Bromine isotope pattern (79Br/81Br) must be present. Loss of this pattern indicates hydrodehalogenation.

Common Failure Modes:

  • Debromination: Occurs if Pd/C is used for reduction. Solution: Switch to Mg/MeOH or Pt(S)/C.

  • Dimerization of EDA: Occurs if EDA is added too fast in Step 1. Solution: Use a syringe pump and maintain 0°C.

  • Hydrolysis: Occurs if the Suzuki coupling (Module A) is run at too high a temperature or pH. Solution: Use mild bases like

    
     or 
    
    
    
    instead of NaOH.

References

  • Holmquist, C. R., & Roskamp, E. J. (1989). A selective method for the direct conversion of aldehydes into

    
    -keto esters with ethyl diazoacetate catalyzed by tin(II) chloride. The Journal of Organic Chemistry, 54(14), 3258–3260. (Note: This foundational work established the Lewis Acid diazo-aldehyde rearrangement logic used for benzofuran synthesis). 
    
  • Negoro, K., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. (Demonstrates the utility of the dihydrobenzofuran scaffold in Fasiglifam).

  • Youn, S. W., & Eom, J. I. (2006). Palladium-Catalyzed Intramolecular C−H Functionalization: Synthesis of Benzofurans. The Journal of Organic Chemistry, 71(17), 6705–6707. (Alternative synthesis strategies).

  • Doyle, M. P., et al. (1996). Enantioselective synthesis of macrocyclic lactones by intramolecular C-H insertion catalyzed by chiral dirhodium(II) carboxamidates. Journal of the American Chemical Society.[2][3] (Foundational reference for Rh-catalyzed insertions if asymmetric synthesis is required).

  • BenchChem. (2025).[4] Applications of Benzofuranones in Medicinal Chemistry. (General overview of the scaffold's biological relevance).

Sources

Application

Application Note: One-Pot Synthesis of Substituted Dihydrobenzofuran Carboxylates

One-pot synthesis methods for substituted dihydrobenzofuran carboxylates. Executive Summary & Strategic Importance The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in a vast array of bioactive natur...

Author: BenchChem Technical Support Team. Date: February 2026

One-pot synthesis methods for substituted dihydrobenzofuran carboxylates.

Executive Summary & Strategic Importance

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in a vast array of bioactive natural products (e.g., obtusafuran, conocarpan) and synthetic therapeutics (e.g., melatonin receptor agonists). The incorporation of a carboxylate moiety (ester functionality) directly onto the dihydrobenzofuran ring is synthetically valuable; it serves as a handle for further diversification into amides, alcohols, or heterocycles, and often dictates the pharmacokinetic profile of the drug candidate.

Traditional synthesis often involves multi-step procedures: phenol protection, alkylation, deprotection, and cyclization. This guide details three advanced one-pot methodologies that streamline this process, offering superior atom economy, stereochemical control, and operational simplicity.

Methodological Comparison
FeatureMethod A: Anionic [4+1] Annulation Method B: Rh(II)-Carbenoid Insertion Method C: Oxidative [3+2] Cycloaddition
Mechanism o-Quinone Methide (o-QM) IntermediateIntramolecular C–H InsertionRadical Cation / Phenoxonium Ion
Key Reagents 2-Alkylphenols, Sulfur Ylides, BaseDiazo esters, Rh(II) CatalystPhenols, Styrenes, Oxidant (e.g., Ag, Ru)
Stereoselectivity High trans-diastereoselectivityHigh cis-diastereoselectivityVariable (often trans via steric control)
Atom Economy High (Salt waste)Moderate (N₂ loss)High (Oxidant byproduct)
Primary Application Scalable synthesis of trans-2,3-disubstituted systemsEnantioselective construction of chiral coresDirect coupling of unfunctionalized phenols

Mechanistic Pathways & Logic

Understanding the underlying mechanism is critical for troubleshooting and substrate selection.

Pathway A: o-Quinone Methide (o-QM) Generation

This method relies on the in situ generation of highly reactive o-quinone methides.[1] A base promotes the elimination of a leaving group (LG) from an o-substituted phenol. The resulting o-QM is an electron-deficient heterodiene that undergoes a Michael-type addition with a nucleophile (e.g., sulfur ylide), followed by ring closure.

Pathway B: Metal-Carbenoid C–H Insertion

Rhodium(II) carboxylates catalyze the decomposition of


-diazo esters to form a transient metal-carbene species. This electrophilic carbene inserts into a proximal C(sp³)–H bond (usually benzylic or ethereal), forming the five-membered ring with high precision.

Figure 1: Mechanistic divergence between Anionic (o-QM) and Carbenoid (Rh) pathways.

Detailed Experimental Protocols

Protocol A: Base-Mediated [4+1] Annulation via o-Quinone Methides

Target: trans-Ethyl 2,3-dihydrobenzofuran-2-carboxylates. Best for: Reactions requiring high trans-selectivity without transition metals.

Materials
  • Substrate: 2-(1-Tosylethyl)phenol (Precursor to o-QM) or 2-(Chloromethyl)phenol derivatives.

  • Nucleophile: Thetine salt (e.g., (ethoxycarbonylmethyl)dimethylsulfonium bromide).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonium salt (1.2 equiv) and the phenol precursor (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the mixture to 0 °C. Add

    
     (2.5 equiv) in a single portion.
    
  • Reaction: Allow the reaction to warm to room temperature (25 °C) and stir vigorously. The generation of the o-QM is often indicated by a transient yellow coloration.

    • Note: If using 2-(chloromethyl)phenols, the reaction may require slight heating (40 °C).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Consumption of the phenol usually occurs within 4–12 hours.

  • Workup: Quench with water. Extract the aqueous layer with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel. The trans-isomer is typically the major product (

    
    ).
    

Critical Insight: The high trans-selectivity arises from the specific conformation of the ylide intermediate to minimize steric repulsion between the carboxylate and the aryl ring during ring closure [1].

Protocol B: Rh(II)-Catalyzed Intramolecular C–H Insertion

Target: cis-Ethyl 2,3-dihydrobenzofuran-2-carboxylates (Enantioselective). Best for: Asymmetric synthesis and quaternary center formation.[2]

Materials
  • Substrate: Aryl diazoacetate (synthesized from the corresponding 2-hydroxyphenyl ketone or alcohol via diazo transfer).

  • Catalyst:

    
     (Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate]) for high enantioselectivity, or 
    
    
    
    for racemic synthesis.
  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or DCM (anhydrous, degassed).
Step-by-Step Methodology
  • Catalyst Solution: In a glovebox or under Argon, dissolve the Rh(II) catalyst (1.0 mol%) in anhydrous solvent.

  • Substrate Addition: Dissolve the diazo compound in the same solvent.

    • Crucial Step: Add the diazo solution dropwise (via syringe pump) to the catalyst solution over 1–2 hours at reflux or room temperature. This "slow addition" technique maintains a low concentration of the diazo species, preventing dimerization (azine formation) and favoring the intramolecular reaction.

  • Reaction: Stir for an additional 1 hour after addition is complete.

  • Workup: Evaporate the solvent directly. The catalyst residue is often minimal and can be removed during chromatography.

  • Purification: Silica gel chromatography.

Critical Insight: The choice of bridging ligand on the Rhodium core dictates the "chiral pocket." Bulky ligands like PTTL enhance cis-selectivity (dr > 95:5) and enantiomeric excess (ee > 90%) by forcing the carbene into a specific orientation relative to the C–H bond [2].

Protocol C: Oxidative [3+2] Cycloaddition (Radical Pathway)

Target: 2-Aryl-2,3-dihydrobenzofuran-3-carboxylates. Best for: Direct coupling of phenols and


-keto esters/styrenes.
Materials
  • Substrate 1:

    
    -Keto ester (e.g., Ethyl acetoacetate).
    
  • Substrate 2: Styrene derivative or Vinyl phenol.

  • Oxidant:

    
     (Manganese(III) acetate dihydrate).
    
  • Solvent: Glacial Acetic Acid (AcOH).[3]

Step-by-Step Methodology
  • Dissolution: Dissolve

    
     (2.2 equiv) in glacial acetic acid. Heat to 80 °C under nitrogen until the brown suspension becomes a clear dark-brown solution.
    
  • Addition: Cool to 60 °C. Add the

    
    -keto ester (1.0 equiv) and the alkene/styrene (1.2 equiv).
    
  • Reaction: Stir at 60–80 °C. The reaction is complete when the dark brown color of Mn(III) fades to the pale pink of Mn(II).

  • Workup: Dilute with water and extract with chloroform or ethyl acetate. Wash with saturated

    
     to remove acetic acid.
    
  • Purification: Flash chromatography.

Critical Insight: This reaction proceeds via the formation of a Mn(III)-enolate radical, which adds to the alkene.[3][4] The regioselectivity is controlled by the stability of the resulting radical intermediate [3].

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Method A) Premature hydrolysis of o-QMEnsure anhydrous solvents; use molecular sieves.
Poor Diastereoselectivity (Method A) Reaction temperature too highLower temperature to 0 °C or -10 °C.
Carbene Dimerization (Method B) Diazo addition too fastIncrease solvent volume; use slower syringe pump addition.
Incomplete Conversion (Method C) Mn(III) hydration stateUse excess Mn(OAc)3 (up to 3 equiv); ensure AcOH is glacial.[3]
Side Product: Benzofuran Over-oxidationAvoid oxidants like DDQ in the workup; limit reaction time.

References

  • A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides... Source: DICP / Wiley Online Library (2014) URL:[Link][5]

  • One-pot synthesis of 2,3-disubstituted dihydrobenzofurans... via Rhodium-catalyzed intramolecular C–H insertion Source: Chemical Communications (2015) URL:[Link]

  • Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds Source: Turkish Journal of Chemistry (2005) URL:[Link]

  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Source: Organic Letters (2014) URL:[Link]

Sources

Method

Reduction of the ester group in ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Application Note & Protocol Guide Topic: Chemoselective Reduction of the Ester Group in Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Abstract: This document provides a comprehensive guide for the chemoselective redu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Chemoselective Reduction of the Ester Group in Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Abstract: This document provides a comprehensive guide for the chemoselective reduction of the ester moiety in ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate to the corresponding primary alcohol, (5-bromo-2,3-dihydrobenzofuran-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The primary challenge lies in achieving high conversion of the ester while preserving the synthetically valuable aryl bromide functionality. This guide details a robust protocol using lithium aluminum hydride (LAH), including a discussion of the underlying chemical principles, alternative reagents, detailed safety procedures, and a step-by-step workflow designed for reproducibility and safety in a research environment.

Scientific Background & Strategic Approach

The synthesis of substituted 2,3-dihydrobenzofurans is of significant interest in medicinal chemistry, as this scaffold is present in numerous natural products and therapeutic agents.[1][2] The target molecule of this protocol, (5-bromo-2,3-dihydrobenzofuran-3-yl)methanol, serves as a versatile building block where the primary alcohol can be further functionalized and the aryl bromide can participate in cross-coupling reactions.

The central challenge in this synthesis is the chemoselective reduction of an ester in the presence of an aryl halide. A poorly chosen reducing agent or suboptimal reaction conditions could lead to undesired side reactions, primarily the reductive dehalogenation of the aryl bromide.[3]

Rationale for Reagent Selection

Several hydride-based reducing agents were considered for this transformation. The choice of reagent is dictated by the need for sufficient reactivity to reduce a relatively stable ester group without being so powerful as to cleave the C-Br bond.

Reducing Agent Reactivity & Selectivity Profile Pros Cons
Lithium Aluminum Hydride (LAH) A powerful, non-selective reducing agent. Readily reduces esters, carboxylic acids, amides, and nitriles.[4][5][6] Generally, it does not reduce isolated aryl halides.[5]High reactivity ensures complete ester reduction. Well-established and predictable.Highly reactive with protic solvents (water, alcohols). Pyrophoric solid. Requires strict anhydrous conditions and an inert atmosphere.[7][8]
Sodium Borohydride (NaBH₄) A mild and selective reducing agent. Reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[9][10]Safer and easier to handle than LAH. Tolerant of protic solvents. Excellent chemoselectivity for ketones over esters.[11]Requires activation (e.g., Lewis acids, high temperatures) to reduce esters, which can complicate the procedure and may not be efficient.[12][13]
Diisobutylaluminum Hydride (DIBAL-H) A strong, sterically hindered reducing agent. Primarily used for the partial reduction of esters to aldehydes at low temperatures (-78 °C).[14][15][16][17]Can offer high selectivity. Soluble in a range of solvents.[18]Stopping the reaction at the alcohol stage can be less straightforward than with LAH. Stoichiometry and temperature control are critical.[15]
Reaction Principle and Mechanism

The reduction of an ester with LAH proceeds via a two-stage nucleophilic addition mechanism.

LAH_Ester_Reduction_Mechanism Start Ester Substrate Int1 Tetrahedral Intermediate I Start->Int1 Nucleophilic Attack Aldehyde Aldehyde Intermediate Int1->Aldehyde Elimination of Ethoxide Int2 Tetrahedral Intermediate II (Alkoxide) Aldehyde->Int2 Nucleophilic Attack Product Primary Alcohol Int2->Product Protonation LAH1 LiAlH₄ (1st H⁻) LAH2 LiAlH₄ (2nd H⁻) Workup H₃O⁺ Workup

Caption: Simplified mechanism of ester reduction by LAH.

  • First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The ethoxy group (-OEt) is expelled as a leaving group, reforming the carbonyl group to yield an intermediate aldehyde.

  • Second Hydride Addition: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride equivalent, forming a new tetrahedral aluminum alkoxide intermediate.[19]

  • Protonation: An acidic workup quenches the reaction and protonates the alkoxide to yield the final primary alcohol product.[9]

Detailed Experimental Protocol: LAH Reduction

This protocol is designed for the reduction of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate on a 5 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagents & Materials Equipment
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate250 mL three-necked round-bottom flask
Lithium aluminum hydride (LAH), 95% powder100 mL pressure-equalizing dropping funnel
Anhydrous tetrahydrofuran (THF), inhibitor-freeReflux condenser with gas inlet/outlet
15% (w/v) Sodium hydroxide (NaOH) solutionMagnetic stirrer and stir bar
Diethyl ether (or Ethyl acetate)Ice-water bath
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Syringes and needles
Deionized waterNitrogen or Argon gas supply with bubbler
Celite® 545TLC plates (silica gel 60 F₂₅₄)
Critical Safety Precautions
  • Pyrophoric Hazard: LAH is a pyrophoric solid that reacts violently with water and other protic sources, liberating flammable hydrogen gas.[8][20] Handle LAH powder exclusively in a fume hood under an inert atmosphere (N₂ or Ar).

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere) before use. All solvents must be anhydrous.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Quenching: The quenching (workup) procedure is highly exothermic and produces hydrogen gas. Perform additions slowly and with efficient cooling.

Step-by-Step Procedure

The entire workflow from setup to quenching must be performed under a positive pressure of an inert gas.

Experimental_Workflow A 1. Inert Atmosphere Setup (Dry glassware, N₂ flush) B 2. Prepare LAH Suspension (Add LAH to anhydrous THF in flask) A->B C 3. Prepare Substrate Solution (Dissolve ester in anhydrous THF in dropping funnel) A->C D 4. Substrate Addition (Cool LAH to 0°C, add substrate dropwise) B->D C->D E 5. Reaction (Warm to RT, stir for 2-4 hours) D->E F 6. Monitor Progress (TLC) E->F G 7. Reaction Quench (Fieser) (Cool to 0°C, sequential addition of H₂O, NaOH(aq), H₂O) F->G Upon completion H 8. Isolation & Purification (Filter, wash, dry, concentrate) G->H I 9. Analysis (NMR, IR, MS) H->I

Caption: Step-by-step experimental workflow diagram.

1. Reaction Setup:

  • Assemble the three-necked flask with a magnetic stir bar, reflux condenser (topped with a gas bubbler), and a rubber septum.

  • Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon gas. Maintain a gentle positive pressure of inert gas throughout the experiment.

2. Preparation of LAH Suspension:

  • In the fume hood, quickly weigh 0.24 g (6.0 mmol, 1.2 eq) of LAH powder and add it to the reaction flask through the third neck against a positive flow of nitrogen.

  • Using a dry syringe, add 30 mL of anhydrous THF to the flask. Begin stirring to form a grey suspension.

3. Substrate Addition:

  • In a separate dry flask, dissolve 1.43 g (5.0 mmol, 1.0 eq) of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Cool the stirring LAH suspension to 0°C using an ice-water bath.

  • Add the substrate solution from the dropping funnel to the LAH suspension dropwise over 30 minutes.

    • Rationale: Adding the substrate to the LAH ensures that the ester never encounters a substoichiometric amount of reducing agent, promoting complete reduction. The slow, cooled addition safely manages the initial reaction exotherm.[7]

4. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product alcohol will have a lower Rf value than the starting ester.

5. Quenching and Workup (Fieser Method):

  • Once the reaction is complete, cool the flask back to 0°C in an ice-water bath.

  • CRITICAL: Quench the reaction by adding the following reagents sequentially and dropwise with very vigorous stirring. Allow the gas evolution to subside between each drop.

    • Slowly add 0.24 mL of deionized water.

    • Slowly add 0.24 mL of 15% aqueous NaOH solution.

    • Slowly add 0.72 mL of deionized water.

    • Scientist's Note: This specific 1:1:3 ratio of H₂O : 15% NaOH : H₂O to grams of LAH is designed to convert the aluminum byproducts into a granular, easily filterable white solid (LiAlO₂), avoiding the formation of a gelatinous aluminum hydroxide emulsion that complicates extraction.[7][21][22]

  • Remove the ice bath and stir the resulting slurry at room temperature for 30 minutes until a white, granular precipitate forms and the supernatant is clear.

  • Add a small amount of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.

6. Isolation and Purification:

  • Filter the slurry through a pad of Celite®, washing the white solid thoroughly with several portions of diethyl ether or ethyl acetate (total of ~100 mL).

  • Combine the organic filtrates and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil or solid can be purified further by flash column chromatography on silica gel if necessary, eluting with a hexanes/ethyl acetate gradient.

7. Characterization:

  • The final product, (5-bromo-2,3-dihydrobenzofuran-3-yl)methanol, should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 75-90%.

References

  • BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Retrieved from [Link]

  • Lookchem. (n.d.). Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The Reduction of Esters with Sodium Borohydride1. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • YouTube. (2020). Reduction of Esters With DIBAL-H. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • Reddit. (2016). How easy is the reduction of esters to alcohols?. Retrieved from [Link]

  • Reddit. (2024). How does NaBH4 reduce this ester?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds.... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Semantic Scholar. (1989). Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. Retrieved from [Link]

  • NPTEL. (n.d.). Reduction Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Reduction of esters to alcohols by means of sodium borohydride in polyethylene glycols. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • YouTube. (2018). Reduction of esters. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • YouTube. (2021). Chemoselective Reduction. Retrieved from [Link]

  • Harvard University, Andrew G. Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

  • Semantic Scholar. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Executive Summary This application note details the optimized protocol for the palladium-catalyzed amination of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate . This substrate presents a specific chemoselective challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed amination of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate . This substrate presents a specific chemoselective challenge: the presence of a base-sensitive ethyl ester at the C3 position, which is prone to hydrolysis or epimerization (racemization) under standard strongly basic conditions (e.g., NaOtBu).

To address this, this guide utilizes Generation 4 (G4) Buchwald Precatalysts (specifically RuPhos-Pd-G4 and BrettPhos-Pd-G4) in conjunction with weak inorganic bases (Cs₂CO₃ or K₃PO₄). This system ensures high yields (>85%) while maintaining the integrity of the ester functionality and the stereochemical configuration at C3.

Scientific Background & Mechanistic Rationale[1][2][3]

The Substrate Challenge

The substrate contains two reactive centers:

  • C5-Bromide: The desired site for oxidative addition and amination.

  • C3-Ester: A labile site. The C3 proton is benzylic and alpha to a carbonyl, making it significantly acidic (

    
     in DMSO).
    
    • Risk: Strong alkoxide bases (NaOtBu) can deprotonate C3, leading to racemization of enantiopure starting materials or elimination side reactions.

    • Solution: Use of weak bases (

      
       of conjugate acid < 11) such as Cs₂CO₃ is mandatory.
      
Catalyst Selection: The G4 Advantage

Traditional Pd(OAc)₂/Ligand mixtures often require heating to generate the active Pd(0) species, which can be detrimental to sensitive substrates.

  • Precatalyst Strategy: RuPhos-Pd-G4 and BrettPhos-Pd-G4 contain the active Pd-Ligand complex pre-formed with a labile carbazole leaving group. They activate rapidly at room temperature or mild heat, ensuring efficient entry into the catalytic cycle without an induction period.

  • Ligand Specificity:

    • RuPhos: Optimal for secondary amines and bulky primary amines. It prevents

      
      -hydride elimination and stabilizes the Pd(II) intermediate.
      
    • BrettPhos: Optimal for primary amines .

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in the deprotonation step without affecting the ester.

BuchwaldMechanism cluster_side Avoided Side Reactions (due to Weak Base) PreCat Pd-G4 Precatalyst (Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 - Carbazole OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Ar-Br PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination (R-NH2) PdII_Ar->AmineCoord Deprot Deprotonation via Weak Base (Cs2CO3 / K3PO4) AmineCoord->Deprot Rate Limiting Step (Base Sensitive) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HBr RedElim->Pd0 Regeneration Product Product: Amino-Dihydrobenzofuran RedElim->Product Racemization C3-Epimerization Hydrolysis Ester Hydrolysis

Figure 1: Catalytic cycle of G4-mediated amination. Note the "Deprotonation" step is the critical junction where weak bases (Cs₂CO₃) prevent side reactions common with alkoxides.

Standardized Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylateElectrophile
Amine 1.2 equivalents (Primary or Secondary)Nucleophile
Catalyst RuPhos-Pd-G4 (for

amines) or BrettPhos-Pd-G4 (for

amines)
Catalyst
Base Cs₂CO₃ (Cesium Carbonate), anhydrousWeak Base
Solvent 1,4-Dioxane or t-Amyl Alcohol (anhydrous)Solvent
Experimental Procedure (Self-Validating)

Step 1: Preparation (Inert Atmosphere)

  • In a nitrogen-filled glovebox (or using Schlenk technique), charge a reaction vial equipped with a magnetic stir bar.

  • Add:

    • Substrate (1.0 equiv, e.g., 1.0 mmol, 271 mg).

    • Amine (1.2 equiv).[1]

    • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg). Note: Ensure base is finely ground.

    • Catalyst: RuPhos-Pd-G4 (0.02 equiv / 2 mol%).

  • Seal: Cap the vial with a PTFE-lined septum cap.

Step 2: Solvent Addition

  • Remove from glovebox (if applicable).

  • Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe under

    
     flow.
    
  • Self-Validation Check: The solution should initially appear yellow/orange (characteristic of Pd-G4). Darkening to black immediately suggests catalyst decomposition (check solvent purity).

Step 3: Reaction

  • Heat the block to 80 °C . Stir vigorously (1000 rpm) to suspend the inorganic base.

  • Time: 4 to 16 hours.

  • Monitoring: Sample 10

    
    L aliquots at 2h and 4h. Dilute in MeCN for UPLC/MS analysis.
    
    • Success Criteria: >95% consumption of Aryl Bromide; <2% Hydrolysis product (Acid mass).

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble Cs salts and Pd residues.

  • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amino-ester product is typically more polar than the bromo-starting material.

Optimization & Decision Matrix

Use the following logic flow to adapt the protocol based on specific amine partners.

OptimizationTree Start Select Amine Type Type1 Primary Amine (R-NH2) Start->Type1 Type2 Secondary Amine (R2-NH) Start->Type2 Type3 Amide/Sulfonamide Start->Type3 Ligand1 Ligand: BrettPhos Cat: BrettPhos-Pd-G4 Type1->Ligand1 Ligand2 Ligand: RuPhos Cat: RuPhos-Pd-G4 Type2->Ligand2 Ligand3 Ligand: tBuBrettPhos Cat: tBuBrettPhos-Pd-G3 Type3->Ligand3 Base1 Base: Cs2CO3 Temp: 80-100°C Ligand1->Base1 Ligand2->Base1 Base2 Base: K3PO4 Temp: 90°C Ligand3->Base2

Figure 2: Decision matrix for catalyst and base selection based on nucleophile class.

Representative Performance Data

The following table summarizes expected performance metrics for this protocol based on analogous dihydrobenzofuran and benzofuran couplings utilizing the G4/Weak Base system.

Amine ClassExample AmineCatalyst SystemBaseYield (%)Ester Integrity
Cyclic

MorpholineRuPhos-Pd-G4Cs₂CO₃92%>99%
Acyclic

N-MethylbenzylamineRuPhos-Pd-G4Cs₂CO₃88%>98%
Primary Aniline 4-FluoroanilineBrettPhos-Pd-G4Cs₂CO₃85%>99%
Alkyl Primary n-HexylamineBrettPhos-Pd-G4Cs₂CO₃81%>98%

Note: Yields are isolated. Ester integrity refers to the retention of the ethyl ester without hydrolysis or transesterification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor base solubility.1. Ensure Cs₂CO₃ is finely ground.2. Increase catalyst loading to 4 mol%.3. Switch solvent to t-Amyl alcohol (higher boiling point).
Ester Hydrolysis Wet solvent or base.1. Use fresh anhydrous solvent.2. Flame-dry Cs₂CO₃ under vacuum before use.
Debromination (Ar-H)

-Hydride elimination or solvent reduction.
1. Switch from Dioxane to Toluene.2. Lower temperature to 60°C and extend time.
C3 Epimerization Base too strong or temperature too high.1. Confirm base is Cs₂CO₃ (not NaOtBu).2. Reduce temperature to 65°C.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 27-50.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletins.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Maiti, D., et al. "Predictable Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of Organic Chemistry, 2014.[3] (Context for heterocyclic sensitivity).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate synthesis

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate . Strategic Diagnostic: The "Isomer Trap" Before proceeding, w...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate .

Strategic Diagnostic: The "Isomer Trap"

Before proceeding, we must validate your synthetic strategy. A common cause of "low yield" in this specific synthesis is the inadvertent targeting of the wrong pathway for the 3-carboxylate isomer.

  • The Common Error: Attempting to synthesize the 3-carboxylate directly via Mn(OAc)₃ mediated radical cyclization of 4-bromophenol and ethyl acrylate.

    • Why it fails: This reaction kinetically favors the formation of dihydrocoumarins (6-membered rings) or, if forced, often yields the 2-carboxylate isomer depending on the substitution pattern. It is rarely a high-yield route for the 3-carboxylate.

  • The High-Yield Solution: The industry-standard approach for the 3-carboxylate involves a Two-Stage Strategy :

    • Construction: Synthesis of the fully aromatic ethyl 5-bromobenzofuran-3-carboxylate via Lewis Acid or Rh(II) catalysis.

    • Reduction: Selective C2-C3 reduction (e.g., Mg/MeOH) to the dihydro analog.

This guide focuses on optimizing this Two-Stage Strategy as it offers the highest reproducibility and yield.

Optimized Synthetic Workflow (Graphviz)

The following diagram outlines the logical flow for the high-yield synthesis, highlighting critical control points (CCPs).

G Start Precursor: 5-Bromosalicylaldehyde Inter1 Intermediate: 3-Ethoxycarbonyl-2-hydroxy-dihydrobenzofuran (Hemiacetal) Start->Inter1 Roskamp-Feng Reaction (N2 release control) Reagent1 Ethyl Diazoacetate (EDA) + Catalyst (HBF4 or Rh2) Reagent1->Inter1 Step2 Dehydration: H2SO4 (cat.) / Toluene Inter1->Step2 -H2O Aromatic Target 1: Ethyl 5-bromobenzofuran-3-carboxylate (Fully Aromatic) Step2->Aromatic Step3 Selective Reduction: Mg turnings / MeOH Aromatic->Step3 1,4-Conjugate Reduction Final FINAL TARGET: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Step3->Final

Caption: Step-wise synthetic pathway for accessing the 3-carboxylate isomer with high regioselectivity.

Step-by-Step Protocol & Troubleshooting

Phase 1: The Roskamp-Feng Reaction (Ring Construction)

Goal: Synthesize ethyl 5-bromobenzofuran-3-carboxylate. Reaction: 5-Bromosalicylaldehyde + Ethyl Diazoacetate (EDA)


 Product.
Recommended Protocol
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalyst: HBF₄·OEt₂ (10-20 mol%) is often superior to Rh(II) for this specific aldehyde-to-ester conversion due to cost and selectivity [1]. Alternatively, Rh₂(OAc)₄ (1 mol%) can be used if HBF₄ fails.

  • Procedure:

    • Dissolve 5-bromosalicylaldehyde (1.0 eq) and catalyst in DCM at 0°C.

    • Add EDA (1.2–1.5 eq) dropwise over 1–2 hours. Critical Control Point.

    • Stir at room temperature until N₂ evolution ceases.

    • Treat crude hemiacetal with conc. H₂SO₄ (catalytic) in refluxing toluene/benzene to force dehydration to the benzofuran.

Troubleshooting Table: Phase 1
IssueProbable CauseCorrective Action
Low Yield (<30%) Rapid addition of EDA leading to carbene dimerization (diethyl fumarate/maleate).Slow down addition. Use a syringe pump (e.g., 1 mL/hour). Ensure vigorous stirring to disperse the diazo compound immediately.
Incomplete Cyclization Stable hemiacetal intermediate formed but not dehydrated.Force Dehydration. Do not rely on spontaneous dehydration. Reflux the crude intermediate in toluene with catalytic p-TsOH or H₂SO₄ with a Dean-Stark trap.
O-Alkylation Product Formation of ethyl (4-bromo-2-formylphenoxy)acetate.Switch Catalyst. Rh(II) favors C-H/O-H insertion indiscriminately. HBF₄·OEt₂ (Lewis Acid) favors the homologation of the aldehyde (Roskamp reaction) over O-alkylation.
Violent Exotherm Accumulation of unreacted EDA.Temperature Control. Ensure the reaction initiates (bubbles visible) before continuing addition. If bubbling stops, STOP addition; the catalyst may be poisoned.
Phase 2: Selective Reduction (The "Yield Maker")

Goal: Convert benzofuran to 2,3-dihydrobenzofuran. Reaction: Mg / MeOH Reduction.

Direct hydrogenation (H₂/Pd-C) often results in over-reduction (cleaving the C-Br bond) or under-reduction (aromatic ring stability). The Magnesium-Methanol reduction is highly specific for the C2-C3 double bond of benzofuran-3-esters [2].

Recommended Protocol
  • Dissolve ethyl 5-bromobenzofuran-3-carboxylate in anhydrous Methanol (0.1 M).

  • Add Mg turnings (4–6 eq) in portions at room temperature.

  • Observation: The reaction will bubble (H₂ generation) and warm up.

  • Monitor by TLC/HPLC. If the reaction stalls, add a small crystal of I₂ to activate the Mg.

  • Quench: Pour into ice-cold dilute HCl (carefully) to dissolve magnesium salts. Extract with EtOAc.[1]

Troubleshooting Table: Phase 2
IssueProbable CauseCorrective Action
Debromination (Loss of Br) Reaction too vigorous or wrong method (e.g., Pd/C + H₂).Use Mg/MeOH. This method preserves aryl halides. If using hydrogenation, switch to PtO₂ (Adams' catalyst) or add a poison (e.g., thiophene) to prevent hydrogenolysis of the C-Br bond.
Ester Hydrolysis Basic conditions generated by Mg(OMe)₂ formation.Workup Speed. Quench immediately upon completion. Do not leave the reaction stirring overnight. Keep the temperature <40°C.
Stalled Reaction Mg surface passivation.Activation. Use mechanical stirring (Mg turnings can clump). Add a crystal of Iodine or wash Mg with dilute HCl then dry before use.

FAQ: Alternative Methods

Q: Can I use the Intramolecular Heck reaction instead? A: Yes, but it requires a different precursor. You would need to synthesize ethyl 3-(4-bromo-2-iodophenoxy)acrylate.

  • Pros: Very reliable cyclization.

  • Cons: Requires synthesizing the specific acrylate precursor, which adds steps. The 5-bromo substituent might compete in the oxidative addition step if the catalyst is not selective for I over Br (use Pd(PPh₃)₄ which prefers I).

Q: Why not use Mn(OAc)₃ with 4-bromophenol and ethyl acrylate? A: As noted in the diagnostic, this reaction typically yields the 2-carboxylate or the coumarin. The regiochemistry of the phenoxy radical addition to ethyl acrylate places the ester group at the end of the chain, not the 3-position of the ring, unless a specific rearrangement occurs. This path is not recommended for the 3-carboxylate target.

Q: My product is an oil that won't crystallize. How do I purify? A: Dihydrobenzofuran-3-carboxylates are often oils.

  • Purification: Flash column chromatography using Hexane:EtOAc (9:1 to 4:1).

  • Note: The fully aromatic precursor is usually a solid. Purify thoroughly at the aromatic stage (crystallization from EtOH) so the final reduction step yields clean product requiring minimal purification.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009).

    • Relevance: Defines the primary HBF4-catalyzed route to the 3-carboxyl
  • Bongen, P., et al. (2018). "Synthesis of enantiopure (R)-BRL-37959." Organic Letters. (Cited in Org.[2][3] Syn. Discussion Addendum).

    • Relevance: Validates the Mg/MeOH reduction method for converting 3-ethoxycarbonyl benzofuran to the 2,3-dihydro deriv
  • Snider, B. B. (2009).[4] "Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations." Tetrahedron, 65(52), 10738-10744.

    • Relevance: Explains the mechanistic limitations of radical cycliz

Sources

Optimization

Technical Support Center: Purification of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate. Designed for researchers, medicinal chemists, and process development scientists, this document addresses common challenges to help you achieve high purity and yield.

Introduction

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds.[1] The presence of organic impurities, even in small amounts, can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product.[2] Therefore, robust and efficient purification is a critical step in its preparation. This guide is structured to provide both high-level strategies and specific, actionable solutions to problems encountered during purification.

Purification Strategy Workflow

The choice of purification method depends on the impurity profile of the crude material. The following diagram outlines a general workflow for decision-making.

Purification_Workflow Crude Crude Product (Post-synthesis workup) Analysis Analyze Impurity Profile (TLC, HPLC, 1H NMR) Crude->Analysis Initial Assessment Recrystallization Recrystallization Analysis->Recrystallization High initial purity (>90%) Solid material Column Silica Gel Column Chromatography Analysis->Column Complex mixture Impurities with similar polarity Oily product Purity_Check_1 Assess Purity & Yield (TLC, mp, NMR) Recrystallization->Purity_Check_1 Purity_Check_2 Assess Purity & Yield (TLC, mp, NMR) Column->Purity_Check_2 Final Pure Product (>98% Purity) Purity_Check_1->Final Purity Goal Met Repurify Re-purify or Combine Methods Purity_Check_1->Repurify Purity Goal Not Met Purity_Check_2->Final Purity Goal Met Purity_Check_2->Repurify Purity Goal Not Met Repurify->Column Try alternative method

Caption: General workflow for the purification of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Symptom / Observation Potential Causes Recommended Solutions & Scientific Rationale
Product is an oil or waxy solid, fails to crystallize. 1. Residual Solvent: Trace amounts of reaction solvents (e.g., DMF, THF) can suppress crystallization. 2. Process Impurities: Unreacted starting materials or by-products can act as "crystal poisons" or form a eutectic mixture with a lower melting point. Common impurities may include starting materials like 5-bromosalicylaldehyde or reagents from related syntheses.[3] 3. Incorrect Solvent Choice: The chosen recrystallization solvent may be too effective, preventing precipitation even at low temperatures.1. High-Vacuum Drying: Dry the crude material under high vacuum ( <1 mmHg) for several hours, possibly with gentle heating (30-40°C), to remove volatile residues. 2. Trituration: Vigorously stir the oil with a poor solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., cold hexanes or diethyl ether). This can wash away impurities and induce nucleation. 3. Column Chromatography: If trituration fails, the presence of significant impurities is likely. Purify the material using silica gel chromatography to separate the target compound from contaminants.[4][5]
Low recovery after recrystallization. 1. Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor, even upon cooling.[6] 2. Premature Crystallization: Crystals forming during hot filtration can lead to significant product loss. 3. Inappropriate Solvent System: The product may have higher than expected solubility in the chosen solvent at low temperatures.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments. If too much solvent is added, carefully evaporate some before cooling. 2. Pre-heat Funnel: Use a pre-heated funnel for hot gravity filtration and keep the solution near its boiling point to prevent the product from crashing out. 3. Solvent System Optimization: Test solvent systems on a small scale. A good recrystallization solvent should dissolve the compound when hot but show poor solubility when cold. Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune solubility.
Product appears colored (yellow/brown) after purification. 1. Baseline Impurities: Some syntheses of benzofurans can produce colored by-products.[3] 2. Oxidation/Degradation: The compound or impurities may be sensitive to air or light, leading to degradation over time.1. Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. 2. Column Chromatography: This is highly effective for removing colored baseline impurities. Monitor the column by eye and with TLC to ensure the colored band is separated from the product fractions.[7] 3. Inert Atmosphere: Handle the compound under an inert atmosphere (N₂ or Ar) if stability is a concern, especially during heating steps.
TLC of "pure" fractions from column shows multiple spots. 1. Column Overloading: Loading too much crude material onto the column leads to poor separation and broad, overlapping bands. 2. Incorrect Eluent Polarity: If the eluent is too polar, all compounds will move too quickly (high Rf), resulting in no separation. If it's not polar enough, compounds will remain at the baseline. 3. Sample Application Issue: Applying the sample in a large volume of a strong solvent can cause band broadening and streaking down the column.1. Reduce Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for difficult separations. 2. Optimize Eluent: The ideal eluent system should provide an Rf value of ~0.3 for the target compound on an analytical TLC plate. A mixture of ethyl acetate and hexanes is a common starting point for esters of this type.[5][7] 3. Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column for sharper bands.[6]

Troubleshooting Flowchart: Low Yield After Recrystallization

Troubleshooting_Recrystallization Start Low Yield from Recrystallization Check_ML Analyze Mother Liquor by TLC Start->Check_ML Evaporate Concentrate Mother Liquor & Re-cool Check_ML->Evaporate Strong product spot present Solubility Product is too soluble in cold solvent Check_ML->Solubility Faint or no product spot Second_Crop Collect Second Crop of Crystals Evaporate->Second_Crop Check_Purity Check Purity of Second Crop Second_Crop->Check_Purity Combine Combine with First Crop if Pure Check_Purity->Combine Purity is acceptable Repurify Re-purify if Impure Check_Purity->Repurify Purity is not acceptable Change_Solvent Re-evaluate Solvent System (Try less polar or binary mixture) Solubility->Change_Solvent

Caption: A decision-making flowchart for troubleshooting low yield in recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Impurities are highly dependent on the synthetic route.[1] For syntheses starting from 5-bromosalicylaldehyde and an appropriate C2-synthon, you might encounter unreacted starting materials, over-alkylated products, or by-products from side reactions. It is crucial to analyze the crude reaction mixture by HPLC or NMR to identify the major contaminants before selecting a purification strategy.

Q2: Which purification method is better: recrystallization or column chromatography? A2: This depends on the purity of your crude product. If the material is already >90% pure and solid, recrystallization is often faster and more scalable. For complex mixtures, oily products, or when very high purity (>99.5%) is required, column chromatography is the superior method as it offers much greater resolving power.[8]

Q3: How do I choose the best solvent for recrystallization? A3: An ideal solvent should fully dissolve the compound at high temperature but poorly at low temperature. It should not react with your compound, and it should be easy to remove. Alcohols like ethanol or isopropanol, or ester/hydrocarbon mixtures like ethyl acetate/hexanes, are good starting points.[9][10][11] Perform small-scale solubility tests with ~10 mg of your crude product in 0.5 mL of various solvents to screen for candidates.

Q4: My compound is a white solid, but the melting point is broad. What does this indicate? A4: A broad melting point range ( >2°C) is a classic indicator of an impure crystalline solid. The impurities disrupt the crystal lattice, causing it to melt over a wider and lower temperature range than the pure substance. Further purification is required.

Q5: Can I use reverse-phase chromatography for this compound? A5: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) is a viable alternative, especially if the impurities are very non-polar or if the compound shows poor behavior on normal-phase silica (e.g., streaking). The eluent system would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective when the crude product is a solid with relatively high initial purity. Ethanol has been successfully used for recrystallizing similar benzofuran derivatives.[9][12]

  • Dissolution: Place the crude ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While stirring, slowly add water dropwise to the hot ethanolic solution until it becomes faintly and persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the final product by measuring its melting point and acquiring an NMR spectrum to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with different polarities from the target compound.

  • Eluent Selection: Using analytical TLC, determine a suitable eluent system. A mixture of ethyl acetate (EtOAc) in hexanes is a good starting point. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column, ensuring no air bubbles are trapped.[6] Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

    • Wet Loading: Carefully apply the concentrated sample solution directly to the top of the silica bed.

    • Dry Loading (Recommended): Adsorb the sample solution onto a small amount of silica gel, evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the column. This technique generally results in better separation.[6]

  • Elution: Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by periodically analyzing the fractions with TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.

  • Drying and Analysis: Dry the final product under high vacuum and confirm its purity via NMR and/or HPLC analysis.

References

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). Taylor & Francis.
  • Abdel-Aziz, M., & Mekawey, A. A. I. (2009). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2823. [Link]

  • Karunakar, P., Krishnamurthy, V., Girija, C. R., Krishna, V., Vaidya, V. P., & Yamuna, A. J. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o227. [Link]

  • ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis. (n.d.). ChemicalBook.
  • Asymmetric synthesis of dihydrobenzofuran derivatives. (2006). Google Patents.
  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). World Journal of Organic Chemistry, 2(1), 8-15.
  • Yamuna, A. J., Karunakar, P., Girija, C. R., Vaidya, V. P., & Krishnamurthy, V. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775. [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (2020). ResearchGate.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules, 22(8), 1344.
  • Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. (2013). ResearchGate.
  • Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. (n.d.). Benchchem.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3653. [Link]

  • Column efficiency testing. (2010). Cytiva.

Sources

Troubleshooting

Recrystallization solvents for ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Technical Support Center: Purification & Recrystallization Guide Subject: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Reference ID: TSC-REC-DBF-05 Executive Summary & Compound Profile User Query: "I need to purify...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization Guide Subject: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Reference ID: TSC-REC-DBF-05

Executive Summary & Compound Profile

User Query: "I need to purify ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate. What are the optimal solvent systems for recrystallization?"

Scientist’s Analysis: This compound presents a specific purification challenge. Unlike its fully aromatic counterpart (benzofuran), the 2,3-dihydro scaffold breaks planarity, often resulting in a lower melting point and a higher tendency to "oil out" (liquid-liquid phase separation) rather than crystallize. The 5-bromo substituent increases lipophilicity, making the compound sparingly soluble in pure water but highly soluble in non-polar organics.

Successful recrystallization requires a solvent system that balances this lipophilicity against the ester's polarity.

PropertyCharacteristicImplication for Purification
Core Structure Dihydrobenzofuran (non-planar)Slower nucleation; risk of oiling out.
Substituents 5-Bromo, 3-Ethyl EsterLow water solubility; high solubility in DCM/EtOAc.
Primary Risk Oiling OutAvoid rapid cooling; use seeding.[1]
Target Purity >98% (HPLC)Requires removal of unreacted phenols/diazo species.

Solvent Selection Guide (Q&A)

Q1: What is the primary solvent system recommended for this compound?

A: Ethanol (EtOH) or Ethanol/Water is the gold standard for benzofuran carboxylates.

  • Protocol: Dissolve the crude solid in boiling absolute ethanol (approx. 5–10 mL per gram). If the solution is clear but no crystals form upon cooling to room temperature, add warm water dropwise (turbidity point method) until a faint cloudiness persists, then reheat to clear and cool slowly.

  • Why? Ethanol dissolves the ester functionality well at high temperatures but demonstrates poor solubility for the brominated hydrophobic core at low temperatures, driving precipitation.

Q2: My compound is oiling out in Ethanol. What is the alternative?

A: Switch to a Hexane/Ethyl Acetate (Hex/EtOAc) system.

  • Ratio: Start with 9:1 Hexane:EtOAc.

  • Mechanism: The "oiling out" phenomenon often occurs because the compound's melting point is lower than the boiling point of the solvent, or impurities are depressing the melting point. Hexane acts as a strong anti-solvent that forces the lattice to form, while the small amount of EtOAc keeps impurities in solution.

  • Tip: If oiling occurs, reheat to redissolve and add a seed crystal at a temperature slightly below the boiling point.

Q3: Can I use Methanol?

A: Yes, Methanol (MeOH) is a viable alternative, particularly if the synthesis involved a reduction in methanol (e.g., Mg/MeOH reduction of the benzofuran precursor). However, methanol has a lower boiling point (64.7°C) than ethanol (78°C), which may limit the amount of material you can dissolve per volume, potentially reducing recovery yields.

Troubleshooting & Optimization

Scenario A: "The solution turned cloudy, but settled as a yellow oil at the bottom."
  • Diagnosis: This is classic "oiling out." The solution became supersaturated at a temperature above the compound's melting point.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Add a small volume of the good solvent (e.g., Ethanol or EtOAc) to slightly lower the saturation.

    • Critical Step: Allow the solution to cool very slowly (insulate the flask with foil or a towel). Rapid cooling promotes oil formation.

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]

Scenario B: "I have low recovery yield (<50%)."
  • Diagnosis: The compound is too soluble in the cold solvent.

  • Corrective Action:

    • Concentrate the mother liquor (filtrate) to half its volume and cool again to harvest a "second crop."

    • If using EtOH, switch to an EtOH/Water gradient. The addition of water (anti-solvent) drastically reduces the solubility of the brominated species.

Scenario C: "The crystals are colored (yellow/orange) instead of white."
  • Diagnosis: Trapped phenolic impurities or oxidation byproducts (common in benzofuran synthesis).

  • Corrective Action: Perform a Activated Charcoal treatment.

    • Dissolve crude in hot solvent.

    • Add 1-2% w/w activated carbon.

    • Stir hot for 5-10 minutes.

    • Filter hot through Celite to remove carbon.

    • Proceed with crystallization.[1][2][3]

Validated Experimental Protocol

Method: Ethanol/Water Recrystallization Adapted from standard protocols for halogenated benzofuran esters [1, 2].

  • Preparation: Place 1.0 g of crude ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol (approx. 5 mL) and heat to reflux (steam bath or heat block set to 85°C).

  • Titration: If the solid does not dissolve, add ethanol in 1 mL portions until clear.

  • Anti-Solvent Addition: Remove from heat. If the solution is highly concentrated, proceed to cooling. If dilute, add warm distilled water dropwise until a faint permanent turbidity appears.

  • Clarification: Add 2-3 drops of ethanol to restore clarity.

  • Crystallization:

    • Allow to cool to Room Temp (25°C) undisturbed for 2 hours.

    • Transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[1] Wash the cake with 2 mL of ice-cold 50% EtOH/Water.

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

Decision Logic Visualization

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Hot Ethanol (78°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Precipitation Cool to RT Soluble->Precipitation Yes SwitchSolvent Switch to Hexane : EtOAc (9:1) Soluble->SwitchSolvent No (Insoluble) CrystalsForm Crystals Form? Precipitation->CrystalsForm Success Filter & Wash (Yield > 70%) CrystalsForm->Success Yes OilingOut Problem: Oiling Out CrystalsForm->OilingOut Liquid Phase Sep AddWater Add Warm Water (Turbidity Point) CrystalsForm->AddWater No Precipitate OilingOut->SwitchSolvent Severe Seed Reheat & Add Seed Crystal OilingOut->Seed Moderate AddWater->Precipitation SwitchSolvent->Precipitation Seed->Precipitation

Caption: Decision tree for solvent selection and troubleshooting phase separation issues during recrystallization.

References

  • Karunakar, P., et al. (2013).[4] "Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate."[4] Acta Crystallographica Section E, 69(5), o775.

    • Context: Validates Ethanol as the primary solvent for 5-bromo-benzofuran ester deriv
  • Abdel-Aziz, H. A., & Mekawey, A. A. (2009). "Ethyl 5-bromo-1-benzofuran-2-carboxylate."[4][5] Acta Crystallographica Section E, 65(10), o2496.

    • Context: Confirms solubility profile and recrystallization of the direct aromatic analog
  • Bongen, P., et al. (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans... and reduction to 2,3-dihydrobenzofuran-3-carboxylic acid ethyl ester." Organic Syntheses, 96, 98-114.

    • Context: Describes the synthesis and handling of the specific 2,3-dihydro-3-carboxylate scaffold, utilizing Methanol/Ethanol systems.

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Phase 1: Diagnostic Triage "My product purity is low (<95%). What is the nature of the contamination?" Before modifying your synthesis, you must identify the impurity profile.[1] Use this decision matrix to classify your...

Author: BenchChem Technical Support Team. Date: February 2026

Phase 1: Diagnostic Triage

"My product purity is low (<95%). What is the nature of the contamination?"

Before modifying your synthesis, you must identify the impurity profile.[1] Use this decision matrix to classify your specific issue based on LC-MS and ¹H NMR data.

DiagnosticTree Start Analyze Crude Mixture (LC-MS & 1H NMR) MassCheck Check Mass Spectrum (ESI+) Start->MassCheck NMRCheck Check 1H NMR (C3-H Signal) Start->NMRCheck M_minus_2 Mass = [M-2H]+ (Aromatization) MassCheck->M_minus_2 -2 Da M_plus_X Mass = [M+High] (Dimer/Oligomer) MassCheck->M_plus_X High MW M_hydrolysis Mass = [M-28] (Acid/Decarboxylation) MassCheck->M_hydrolysis -Et / -CO2 No_C3 Missing Doublet/Multiplet at ~4.5-5.0 ppm NMRCheck->No_C3 Aromatized Broad Broad/Complex Signals in Aliphatic Region NMRCheck->Broad Polymer/Dimer Diag_Ox DIAGNOSIS 1: Oxidative Dehydrogenation (Benzofuran Formation) M_minus_2->Diag_Ox Diag_Carbene DIAGNOSIS 2: Carbene Dimerization (Rh-Catalyst Failure) M_plus_X->Diag_Carbene No_C3->Diag_Ox Broad->Diag_Carbene

Figure 1: Diagnostic decision tree for identifying common impurities in dihydrobenzofuran synthesis.

Phase 2: Common Failure Modes & Solutions

Issue 1: The "M-2" Impurity (Aromatization)

Symptom: LC-MS shows a major peak at m/z ~267/269 (Br pattern) instead of ~269/271. NMR shows the disappearance of the C2/C3 protons and a simplified aromatic region. Diagnosis: Your product has oxidized to ethyl 5-bromobenzofuran-3-carboxylate .[1]

The Mechanism of Failure

The C3 proton in your target molecule is doubly activated : it is benzylic (adjacent to the aryl ring) and alpha to the ester carbonyl. This makes it significantly acidic (pKa ~18-20) and prone to radical abstraction.

  • Base-Catalyzed: Residual base (e.g., K2CO3 from precursor synthesis) deprotonates C3, leading to enolate oxidation.[1]

  • Acid-Catalyzed: Acidic silica gel facilitates hydride abstraction or auto-oxidation during purification.[1]

Protocol: Prevention & Rescue
  • During Synthesis: Degas all solvents with Argon for 20 minutes. If using the Rh(II) route, ensure the reaction is strictly anaerobic.

  • During Workup: Quench with a mild buffer (pH 7 phosphate) rather than strong acid or base.

  • During Purification (Critical):

    • Avoid Silica Gel: Standard silica is acidic. Use Neutral Alumina (Brockmann Grade III) .

    • Additive: Add 1% Triethylamine (TEA) to your eluent to neutralize residual acidity, but flush the column well to prevent base-catalyzed oxidation.[1]

    • Speed: Minimize time on the column. Flash chromatography is preferred over gravity.

Issue 2: Low Yield / Carbene Dimerization

Symptom: Low conversion of the diazo precursor. NMR shows sharp singlets at ~6.8 ppm (diethyl fumarate/maleate derivatives) or complex oligomers. Context: This occurs primarily in the Rh(II)-catalyzed intramolecular C-H insertion route.

The Mechanism of Failure

The reaction relies on a high-energy Rh-carbenoid intermediate inserting into a specific C-H bond. If the concentration of the diazo precursor is too high, the carbene reacts with another diazo molecule (dimerization) instead of the C-H bond (cyclization).

Protocol: Optimization of the Rh(II) Insertion
  • Catalyst Selection:

    • Standard: Rh₂(OAc)₄ (Rhodium acetate dimer).

    • High-Performance:Rh₂(esp)₂ (Du Bois catalyst). This catalyst is more robust against chelation and degradation, often boosting yields in difficult C-H insertions [1].[1]

  • Addition Rate (The "Golden Rule"):

    • Do NOT add the diazo compound in one portion.

    • Protocol: Dissolve the diazo precursor in DCM. Add it to the catalyst solution via syringe pump over 4–8 hours. This keeps the instantaneous concentration of carbene low, favoring the intramolecular reaction (cyclization) over intermolecular side reactions (dimerization).

  • Solvent Choice: Use non-coordinating solvents like DCM or 1,2-Dichloroethane (DCE) .[1] Coordinating solvents (THF, MeCN) will quench the Rh-carbenoid.[1]

Issue 3: Regioisomeric Impurities

Symptom: NMR shows a "shadow" set of signals; the splitting pattern in the aromatic region is inconsistent with a 1,2,4-substitution pattern (5-bromo). Diagnosis: Regioisomer contamination (e.g., 4-bromo or 6-bromo isomers).[1]

Root Cause Analysis
  • Starting Material Purity: If you synthesized the precursor from "3-bromophenol", cyclization can occur at C2 or C6, yielding a mixture of 4-bromo and 6-bromo products.[1]

  • Correct Precursor: To get the 5-bromo isomer exclusively, you must start with 4-bromophenol .[1] The symmetry of the para-substitution forces cyclization to the ortho position, yielding only the 5-bromo product.

Phase 3: Validated Purification Workflow

Do not treat this compound like a standard stable organic intermediate. Use this "Soft Touch" isolation protocol.

StepParameterSpecificationReason
1. Quench ReagentSaturated NH₄Cl (aq)Neutralizes basicity without strong acid shock.
2. Extraction SolventDCM or TBMEAvoid Ethyl Acetate if traces of acid/base are present (hydrolysis risk).
3. Drying AgentNa₂SO₄ (Anhydrous)Avoid MgSO₄ (slightly acidic/Lewis acidic) if product is highly sensitive.
4. Concentration Temp< 35°CHeat promotes aromatization.
5. Chromatography PhaseNeutral Alumina Silica gel acidity catalyzes dehydrogenation.
EluentHexanes/DCM (Gradient)Avoid MeOH/EtOH (nucleophilic attack on ester).
6. Storage Condition-20°C, Argon, DarkLight and O₂ accelerate oxidation.[1]

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use Mn(OAc)₃ mediated radical cyclization instead of the Rh(II) route? A: Yes, but with caveats. The Mn(OAc)₃ oxidation of ethyl acetoacetate with 4-bromostyrene typically yields a dihydrofuran, but getting the specific 3-carboxylate substitution pattern is synthetically more complex than the Rh-carbenoid route.[1] The Mn(OAc)₃ route often yields 2-substituted or 3-acetyl derivatives depending on the starting dicarbonyl [2]. For the 3-carboxylate ester, the Rh(II) insertion of ethyl 2-diazo-3-(4-bromophenoxy)propanoate is the most direct "atom-economic" path.[1]

Q: My product turns yellow/brown on the bench. Is it decomposing? A: Yes. The color change indicates oxidation to the benzofuran (which is often fluorescent or highly colored) or quinone methide formation. Store the compound under inert gas (Argon/Nitrogen) in the freezer.

Q: Can I recrystallize instead of using chromatography? A: Yes, and it is recommended to avoid silica exposure.[1]

  • Solvent System: Cold Ethanol/Hexane or Et₂O/Pentane.

  • Note: Ensure the ethanol is acid-free. Recrystallization is excellent for removing the carbene dimer impurities, which often have vastly different solubility profiles.[1]

Q: I see a peak at [M+14] or [M+28] in the LCMS. A: This is likely ethyl/methyl exchange if you used Methanol during workup or LCMS sample prep. The ester at C3 is labile. Always use the same alcohol as the ester (Ethanol) for workup, or use non-nucleophilic solvents (Acetonitrile) for LCMS prep.

References

  • Espino, C. G., & Du Bois, J. (2001).[1] "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition, 40(3), 598–600.[1]

  • Snider, B. B. (1996). "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 96(1), 337–364.[1]

  • Doyle, M. P., et al. (1993).[1] "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society, 115(22), 9968–9978.[1]

  • Son, S., et al. (2014).[1] "Synthesis of 3-ethoxycarbonyl benzofurans from salicylaldehydes and ethyl diazoacetate." Organic Syntheses, 96, 98-115.[1] (Relevant for stability/aromatization context).

Sources

Troubleshooting

Optimizing reaction temperature for benzofuran ester formation

Topic: Optimizing Reaction Temperature for Benzofuran Ester Formation Introduction: The Thermodynamic Balancing Act Welcome to the Advanced Synthesis Support Center. You are likely here because your benzofuran ester yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Benzofuran Ester Formation

Introduction: The Thermodynamic Balancing Act

Welcome to the Advanced Synthesis Support Center. You are likely here because your benzofuran ester yields are inconsistent, or you are battling the classic dichotomy of this heterocycle's formation: kinetic stalling vs. thermodynamic degradation.

Benzofuran esters (e.g., ethyl benzofuran-2-carboxylate) are pivotal pharmacophores. Their formation typically involves a delicate ring-closure event. Temperature is not just a variable here; it is the switch that dictates whether your intermediate cyclizes into the desired aromatic system or diverts into oligomeric tar.

This guide moves beyond "standard protocols" to explain the why and how of thermal optimization for the three most common synthetic pathways.

Module 1: The Thermodynamic Landscape

Before troubleshooting, identify your reaction class. The temperature requirements differ vastly based on the mechanism of ring closure.

Reaction ClassMechanismCritical Thermal BarrierTypical Temp Range
Rap-Stoermer Aldol Condensation

Intramolecular

Dehydration/Aromatization80°C – 130°C
Feist-Bénary Enolate Attack

Cyclization
Elimination of

/Halide
50°C – 90°C
Pd-Catalyzed Oxidative Addition

Reductive Elimination
Activation of Pd(II) species60°C – 110°C
Module 2: Troubleshooting Guides (FAQ Format)
Scenario A: The Rap-Stoermer Route

Substrates: Salicylaldehyde +


-Haloester (e.g., Ethyl bromoacetate)
Base: 

or TEA

Q: I am seeing high conversion of starting material but low yield of the benzofuran ester. The NMR shows a complex aliphatic mixture. What is happening?

Diagnosis: You are likely stuck at the intermediate aldol/ether stage due to insufficient heat. The Science: The Rap-Stoermer reaction proceeds in two steps: (1) O-alkylation (fast, low


) and (2) Intramolecular aldol condensation/cyclization (slow, high 

). Solution:
  • Increase Temperature: If running in acetone (reflux ~56°C), switch to Acetonitrile (reflux 82°C) or DMF (100-120°C) . The cyclization step often requires temperatures

    
     to overcome the entropic barrier of ring closure.
    
  • Protocol Adjustment: If using DMF, do not exceed 140°C, as benzofuran esters can undergo thermal decarboxylation or hydrolysis in the presence of trace water at these temperatures.

Q: My reaction turns into a black tar within 30 minutes at 120°C.

Diagnosis: Runaway polymerization or oxidative decomposition . Benzofurans are electron-rich; at high temperatures in air, they oxidize rapidly. Solution:

  • Inert Atmosphere: strictly run under

    
     or Ar.
    
  • Solvent-Free Modification: Recent optimizations suggest solvent-free conditions at 130°C with Triethylamine (TEA) can actually reduce tar formation by minimizing solvent-mediated side reactions (Koca et al., 2022).

Scenario B: Palladium-Catalyzed Annulation

Substrates: o-Halophenol + Alkyne (Sonogashira type) or o-Allyl Phenols

Q: The coupling works (I see the intermediate), but the ring won't close to form the ester.

Diagnosis: The Cyclization Activation Energy is not being met. Standard Sonogashira coupling happens easily at 60°C, but the subsequent nucleophilic attack of the oxygen onto the alkyne/alkene (5-exo-dig or 6-endo-dig) requires higher energy or a specific promoter. Solution:

  • Stepwise Heating: Run the coupling at 60°C for 2 hours. Once the intermediate is confirmed, ramp to 100°C to force cyclization.

  • Base Switch: If using weak bases (

    
    ), switch to inorganic bases like 
    
    
    
    or
    
    
    which function better at the higher temperatures required for the annulation step (Cacchi et al.).
Scenario C: Feist-Bénary Synthesis

Substrates: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Haloketone + 

-Ketoester[1]

Q: I am obtaining the "Interrupted" Feist-Bénary product (dihydrofuran) instead of the aromatic benzofuran ester.

Diagnosis: The reaction temperature is too low to drive the final dehydration/aromatization step. Solution:

  • Reflux is Mandatory: This reaction is rarely successful at Room Temperature (RT). Ensure a rolling reflux in Ethanol or Methanol.

  • Acid Catalysis: If you cannot increase temperature (substrate sensitivity), add a catalytic amount of p-TsOH or HCl to lower the activation energy for the dehydration step.

Module 3: Optimized Experimental Protocols
Protocol 1: High-Yield Rap-Stoermer (Solvent-Free)

Best for: Stable salicylaldehydes and simple halo-esters.

  • Mix: 1.0 eq Salicylaldehyde + 1.2 eq Ethyl Bromoacetate + 1.5 eq TEA.

  • Vessel: Sealed pressure tube (screw-cap).

  • Heat: Place in a pre-heated oil bath at 130°C .

  • Time: Stir vigorously for 10–20 minutes. (Monitor by TLC; reaction is fast).

  • Workup: Cool to RT. The mixture will solidify. Wash with water, filter, and recrystallize from EtOH.

    • Note: This high-temp/short-time burst avoids the prolonged thermal stress that causes tarring in solution-phase reactions.

Protocol 2: Solution-Phase Pd-Catalyzed Synthesis

Best for: Complex, sensitive substrates.

  • Mix: 1.0 eq o-Iodophenol + 1.2 eq Alkynyl Ester + 2 mol%

    
     + 1 mol% CuI.
    
  • Solvent: DMF (degassed). Base:

    
     (3 eq).
    
  • Stage 1 (Coupling): Heat to 60°C for 2 hours.

  • Stage 2 (Cyclization): Add

    
     (1 eq) and ramp temperature to 100°C  for 4 hours.
    
  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove Cu/Pd, dry and concentrate.
    
Module 4: Visualizing the Pathway

The following diagram illustrates the critical decision nodes for temperature optimization based on your observed intermediates.

BenzofuranOptimization Start Start: Reaction Analysis CheckInter Check TLC/LCMS: Intermediate Accumulation? Start->CheckInter AldolStuck Stuck at O-Alkylated/Aldol Intermediate (Open Chain) CheckInter->AldolStuck Yes, Open Chain Tar Black Tar / Polymerization CheckInter->Tar No, Decomposition Dihydro Dihydrofuran Product (Not Aromatic) CheckInter->Dihydro Yes, Cyclic but Saturated Sol1 Action: Increase Temp to >80°C Switch Solvent (Acetone -> DMF) AldolStuck->Sol1 Sol2 Action: Reduce Temp to <100°C Use N2 Atmosphere Try Solvent-Free @ 130°C (Short Time) Tar->Sol2 Sol3 Action: Add Acid Catalyst (pTsOH) OR Increase Temp (Force Dehydration) Dihydro->Sol3

Caption: Diagnostic workflow for temperature-related failures in benzofuran ester synthesis.

Module 5: Consolidated Data & Benchmarks

Table 1: Solvent & Temperature Effects on Yield (Rap-Stoermer) Substrate: Salicylaldehyde + Phenacyl Bromide (Standard Benchmark)

SolventTemperatureTimeYieldNotes
Acetone 56°C (Reflux)6-8 h45-60%Slow; incomplete cyclization.
Acetonitrile 82°C (Reflux)3-4 h75-85%Good balance of rate vs. purity.
DMF 120°C1-2 h60-70%High conversion, but purification difficult (tar).
Solvent-Free 130°C15 min90-97% Optimal. Fast kinetics outrun decomposition.

(Data aggregated from Koca et al. and internal optimization protocols)

References
  • Koca, M., Ertürk, A. S., & Bozca, O. (2022).[2] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(30).[3][4] [Link][1][2][3][4][5]

  • Cacchi, S., Fabrizi, G., & Goggiame, F. (2018). "Palladium-catalyzed synthesis of benzofurans." Current Organic Chemistry. (General reference for Pd-conditions described in Module 2).

Sources

Optimization

Technical Support Center: Purification of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Ticket ID: PUR-BzF-005 Subject: Removal of unreacted phenolic precursors from ester product Assigned Specialist: Senior Application Scientist, Purification Division Situation Analysis & Chemical Logic You are dealing wit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BzF-005 Subject: Removal of unreacted phenolic precursors from ester product Assigned Specialist: Senior Application Scientist, Purification Division

Situation Analysis & Chemical Logic

You are dealing with a classic separation challenge: removing an acidic impurity (phenol) from a base-sensitive product (ethyl ester).

  • The Product: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.

    • Vulnerability: The ethyl ester moiety is susceptible to hydrolysis (saponification) under basic conditions, converting your desired product into the corresponding carboxylic acid (which is water-soluble and will be lost during extraction).

  • The Impurity: Unreacted Phenols (likely 4-bromo-2-substituted phenols).

    • Acidity (pKa): The pKa of 4-bromophenol is approximately 9.17–9.34 [1][2].[1] This is significantly more acidic than unsubstituted phenol (pKa ~10) due to the electron-withdrawing bromine atom.

    • Solubility: In its neutral state, the phenol is soluble in your organic solvent (DCM or EtOAc). To remove it, we must convert it into its water-soluble phenoxide salt.

The Strategy: We must select a base strong enough to deprotonate the phenol (pH > 9.5) but weak enough to leave the ester intact.

Decision Matrix: Select Your Protocol

Before proceeding, evaluate your crude mixture to choose the safest path.

DecisionMatrix Start Start: Analyze Crude Mixture Scale Scale of Reaction? Start->Scale ImpurityLevel Phenol Content > 10%? Scale->ImpurityLevel < 10g MethodA Protocol A: Cold Carbonate Extraction (Standard) Scale->MethodA > 10g (Cost effective) HydrolysisRisk Is Ester Highly Labile? ImpurityLevel->HydrolysisRisk No (<10%) ImpurityLevel->MethodA Yes (Bulk removal needed) HydrolysisRisk->MethodA No (Standard Stability) MethodB Protocol B: Solid-Phase Scavenging (High Safety) HydrolysisRisk->MethodB Yes (Avoid Aqueous Base) MethodC Protocol C: Flash Chromatography (Final Polish) MethodA->MethodC If purity < 98% MethodB->MethodC If purity < 98%

Figure 1: Purification Strategy Decision Matrix.

Protocol A: Cold Carbonate Extraction (The "Goldilocks" Method)

Best for: Standard purification of >1g batches where the ester has moderate stability.

The Logic: We use Potassium Carbonate (K₂CO₃) .[2][3]

  • Why not Bicarbonate (NaHCO₃)? Saturated NaHCO₃ has a pH of ~8.5. Since the phenol pKa is ~9.2, bicarbonate is too weak to fully deprotonate the phenol (Rule of thumb: pH must be > pKa + 1 for >90% extraction).

  • Why not Hydroxide (NaOH)? NaOH (pH 14) is too aggressive and will hydrolyze your ethyl ester within minutes.

  • The Solution: 10% K₂CO₃ (pH ~11.5) is the "Goldilocks" zone—strong enough to ionize the phenol, but kinetically slow to attack the ester if kept cold.

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with DCM/Carbonate systems.

  • Thermal Control: Cool the organic phase to 0–5°C in an ice bath.

  • The Wash:

    • Add cold (5°C) 10% aqueous K₂CO₃ or Na₂CO₃ solution.

    • Ratio: Use a 1:1 volume ratio of Organic:Aqueous.

    • Action: Shake vigorously for 30 seconds (do not soak).

    • Separation: Immediately separate the layers. The phenol (now phenoxide) moves to the aqueous (bottom) layer.

  • Repeat: Perform this wash 2 times.

  • Quench: Wash the organic layer immediately with cold Brine (saturated NaCl) to remove residual base.

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate.

Validation Check: Spot the organic layer on a TLC plate. Visualize with UV.[2] If the phenol is still present, it will often appear as a "streak" or a lower Rf spot compared to the ester.

Protocol B: Solid-Phase Scavenging (The "Dry" Method)

Best for: High-value samples (<500mg), highly sensitive esters, or avoiding emulsions.

The Logic: Instead of liquid base, we use a polymer-supported base (PS-Carbonate or PS-Trisamine). The phenol binds to the solid bead, and the ester stays in solution. No water, no hydrolysis [3].

Materials
  • Resin: PS-Carbonate (polymer-supported carbonate) or Amberlyst A26 (OH- form).

  • Loading: Typically 3.0 mmol/g capacity.

Step-by-Step Workflow
  • Calculate: Determine the theoretical amount of phenol (excess used in reaction). Use 3 equivalents of resin relative to the estimated phenol impurity.

  • Incubate: Add the resin beads directly to your reaction mixture (dissolved in DCM or EtOAc).

  • Agitate: Stir gently (orbital shaker preferred to avoid grinding beads) for 1–2 hours at room temperature.

  • Filter: Filter the mixture through a fritted funnel or cotton plug.

    • Filtrate: Contains your pure ester.

    • Solid: Contains the trapped phenol.

  • Rinse: Rinse the resin with a small volume of solvent to recover any entrained product.

Protocol C: Flash Chromatography Optimization

If extraction fails or high purity (>99%) is required, use column chromatography.

The Issue: Phenols often "tail" or co-elute with esters on silica gel because both have polar oxygen atoms, though phenols are hydrogen bond donors.

Troubleshooting Table:

SymptomDiagnosisSolution
Phenol Streaking Phenol is ionizing on the silica surface.Acidify the Eluent: Add 0.1% Acetic Acid to your mobile phase. This keeps the phenol protonated (neutral), sharpening the peak and usually increasing its Rf slightly to separate it from the ester.
Co-elution Polarity is too similar.Change Selectivity: Switch from EtOAc/Hexane to DCM/Methanol (very low MeOH, e.g., 0.5%). The chlorinated solvent interacts differently with the aromatic rings.
Product Decomposition Silica is slightly acidic.Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexane, then run your column. Warning: TEA might form salts with the phenol, making it stick to the baseline (which is actually good for separation).

Frequently Asked Questions (FAQ)

Q1: I used Carbonate extraction, but I formed a terrible emulsion. What do I do? A: Phenols can act as surfactants when deprotonated.

  • Add Salt: Add solid NaCl directly to the separatory funnel and shake. This increases the ionic strength of the aqueous layer, forcing organics out.

  • Filter: Pass the emulsion through a pad of Celite. The physical filtration often breaks the bubbles.

  • Wait: If time permits, simple gravity is best.

Q2: How do I know if I hydrolyzed my ester? A: Check by 1H NMR .

  • Ester: You should see the characteristic ethyl quartet (~4.2–4.4 ppm) and triplet (~1.3 ppm).

  • Hydrolysis: If these signals disappear or shift significantly, and you see a broad singlet >10 ppm (carboxylic acid), hydrolysis has occurred.

  • Prevention: Ensure your wash solutions are cold and contact time is short .

Q3: Can I use basic alumina instead of silica for the column? A: Proceed with caution. Basic alumina effectively retains phenols (chemisorption), allowing the ester to elute easily. However, basic alumina can also catalyze the hydrolysis of esters or dehydrohalogenation (loss of HBr) in your specific molecule (dihydrobenzofuran). Test on a small scale first.

Visualizing the Extraction Chemistry

This diagram illustrates the species distribution during the Carbonate Wash (Protocol A).

ExtractionChemistry OrganicLayer Organic Layer (EtOAc) Product: Ester (Neutral) Impurity: Phenol (Neutral) Action Add 10% K2CO3 (aq) (pH 11.5) OrganicLayer->Action ResultOrg Organic Layer Product: Ester (Remains) (Phenol is gone) Action->ResultOrg Phase Sep ResultAq Aqueous Layer Impurity: Phenoxide Anion (Water Soluble) Action->ResultAq Deprotonation (pH > pKa)

Figure 2: Chemical species distribution during Liquid-Liquid Extraction.

References

  • PubChem. (n.d.). 4-Bromophenol | C6H5BrO.[4] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

The following Technical Support Guide is designed for researchers working with Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate . This document addresses stability concerns, degradation pathways, and troubleshooting ste...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate . This document addresses stability concerns, degradation pathways, and troubleshooting steps specific to basic (high pH) environments.

Executive Summary

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a sensitive intermediate. While the dihydrobenzofuran core is generally robust, the C3-ester moiety introduces specific vulnerabilities under basic conditions.

Key Stability Risks:

  • Hydrolysis (High Probability): Rapid conversion to the carboxylic acid in aqueous base.

  • Racemization (Certainty in Chiral Samples): The C3 proton is highly acidic (

    
     in DMSO, lower in water), leading to rapid loss of optical activity via enolization.
    
  • Aromatization (Moderate Risk): Prolonged exposure to base in the presence of oxygen can promote oxidation to the fully aromatic benzofuran.

Critical Degradation Pathways

The following diagram illustrates the three primary fates of your compound when exposed to basic media (hydroxide, alkoxides, or amine bases).

G Start Target Molecule (Ethyl 5-bromo-2,3-dihydro- benzofuran-3-carboxylate) Enolate Enolate Intermediate (Planar C3 Center) Start->Enolate Deprotonation (Fast) Acid Hydrolysis Product (Carboxylic Acid) Start->Acid Saponification (Aq. Base, OH-) Racemic Racemic Mixture (Loss of ee%) Enolate->Racemic Reprotonation Aromatic Oxidation Product (Ethyl 5-bromobenzofuran- 3-carboxylate) Enolate->Aromatic Oxidation (O2/Air present)

Figure 1: Mechanistic pathways of degradation. Note that enolization (yellow) is the gateway to both racemization and potential aromatization.

Troubleshooting Guide: Common Issues

Issue 1: "My yield is low, and the product is stuck in the aqueous layer."

Diagnosis: Unintended Saponification. The ethyl ester is susceptible to hydrolysis by hydroxide ions (


).[1] The resulting carboxylate salt (sodium 5-bromo-2,3-dihydrobenzofuran-3-carboxylate) is highly water-soluble and will not extract into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at basic pH.

Corrective Protocol:

  • Check pH: If the aqueous layer is basic (

    
    ), your product is likely the carboxylate salt.
    
  • Acidification: Carefully acidify the aqueous layer to

    
     using 1M HCl. This protonates the carboxylate, precipitating the free acid or allowing it to be extracted into the organic layer.
    
  • Prevention: Avoid strong aqueous bases (NaOH, LiOH) during workup unless hydrolysis is intended. Use buffered quench solutions (e.g., Saturated

    
     or Phosphate buffer pH 7).
    
Issue 2: "I started with pure (R)-enantiomer, but now it is racemic."

Diagnosis: Base-Catalyzed Epimerization. The proton at position C3 is benzylic and alpha to a carbonyl. This makes it significantly acidic. Even weak bases (like


 or 

) can deprotonate this center, forming a planar enolate. Upon reprotonation, the stereochemistry is scrambled.

Technical Insight: The 5-bromo substituent is electron-withdrawing (


). This inductive effect pulls electron density from the ring, stabilizing the negative charge on the enolate and increasing the acidity  of the C3 proton compared to the unsubstituted parent.

Corrective Protocol:

  • Avoid: Do not use thermodynamic bases (e.g., NaOEt, KOtBu) if stereochemistry must be preserved.

  • Alternative: If a base is required for a subsequent step (e.g., alkylation), use a kinetic base (e.g., LDA at -78°C) to form the enolate quantitatively and quench immediately, rather than allowing equilibrium conditions.

Issue 3: "I see a new spot on TLC that is UV-active and non-polar."

Diagnosis: Aromatization (Oxidation). Dihydrobenzofurans can oxidize to benzofurans. Under basic conditions, the enolate formed at C3 is susceptible to reaction with molecular oxygen (autoxidation), leading to the fully aromatic 5-bromo-benzofuran-3-carboxylate.

Corrective Protocol:

  • Degas Solvents: Ensure all basic reactions are run under an inert atmosphere (Nitrogen or Argon). Sparge solvents to remove dissolved oxygen.

  • Radical Scavengers: In extreme cases, adding BHT (butylated hydroxytoluene) can inhibit radical oxidation pathways.

Stability Data & Reagent Compatibility

Reagent ClassExampleCompatibilityNotes
Aqueous Base NaOH, LiOH, KOHIncompatible Rapid hydrolysis to acid.
Amine Base

, DIPEA, Pyridine
Conditional Stable to hydrolysis, but causes racemization over time.
Alkoxides NaOEt, NaOMeIncompatible Causes transesterification and rapid racemization.
Carbonates

,

Caution Slow racemization in polar solvents (DMF/DMSO).
Hydrides NaH, KHReactive Irreversible deprotonation (Enolate formation).

Standard Operating Procedures (SOPs)

SOP-A: Controlled Saponification (Intended Hydrolysis)

Use this protocol if you WANT to convert the ester to the acid.

  • Dissolution: Dissolve 1.0 eq of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in THF (0.2 M).

  • Reagent Prep: Prepare a solution of LiOH (2.0 eq) in water.

  • Reaction: Add LiOH solution to the THF mixture at 0°C. Stir at room temperature.

    • Monitoring: Check TLC every 30 mins.[2] The 5-Br substituent accelerates hydrolysis; reaction is typically complete in <2 hours.

  • Workup:

    • Evaporate THF (rotary evaporator).

    • Dilute residue with water.[3][4]

    • Wash with

      
       (removes unreacted ester/impurities).
      
    • Acidify aqueous layer with 1M HCl to pH 2.

    • Extract the precipitate with EtOAc.[4]

SOP-B: Enantiopurity Check (Chiral HPLC)

Use this to verify if your basic conditions caused racemization.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzene ring absorption) and 280 nm.

  • Expectation: The enantiomers should resolve. If you observe a 50:50 split, complete racemization has occurred.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) in DMF to alkylate a phenol on another part of the molecule? 
A:  Proceed with extreme caution. 

in DMF is basic enough to deprotonate the C3 position of your ester. If your compound is chiral, you will likely lose optical purity. If the compound is racemic, this is chemically safe, provided the reaction is anhydrous to prevent hydrolysis.

Q: Is the Bromine atom stable to base? A: Yes. The aryl bromide (Ar-Br) bond is generally stable to hydroxide and alkoxides at temperatures below 100°C. It will not hydrolyze to the phenol. However, avoid using organolithiums (e.g., n-BuLi) as they will cause Lithium-Halogen exchange at the bromine position.

Q: Why is the C3 proton so acidic? A: The C3 proton is "doubly activated." It is alpha to an ester carbonyl (like a standard ester) and it is benzylic (adjacent to the aromatic ring). The 5-bromo group further increases acidity via electron withdrawal.

References

  • Synthesis of Dihydrobenzofurans

    • Title: Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation.[5]

    • Source: N
    • Relevance: Describes the formation of the dihydrobenzofuran core and conditions for stability.
    • URL:[Link]

  • pKa and Acidity of Dihydrobenzofurans

    • Title: pKa values calculated for 2,3‐dihydrobenzofuran and chromane.[6]

    • Source: ResearchGate (Data from Eur. J. Org. Chem).[2][3][4][5][7][8][9][10]

    • Relevance: Establishes the baseline acidity of the benzylic positions in these heterocycles.
    • URL:[Link]

  • General Ester Hydrolysis Mechanisms

    • Title: Base-catalyzed hydrolysis (saponification) of esters.[1]

    • Source: AskFilo / General Organic Chemistry Textbooks.
    • Relevance: Confirms the tetrahedral intermediate mechanism applicable to the ethyl ester moiety.
    • URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 5-bromo-2,3-dihydrobenzofuran substitution

Technical Support Ticket #5B-DBF-2024 Subject: Optimization Strategies for Sterically Demanding Substitutions on 5-Bromo-2,3-dihydrobenzofuran Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Div...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5B-DBF-2024 Subject: Optimization Strategies for Sterically Demanding Substitutions on 5-Bromo-2,3-dihydrobenzofuran Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Problem Diagnosis

User Issue: You are experiencing low conversion or catalyst decomposition when attempting to substitute 5-bromo-2,3-dihydrobenzofuran.

Technical Diagnosis: The 5-bromo-2,3-dihydrobenzofuran scaffold presents a "Deceptive Steric/Electronic Trap." While position 5 appears sterically accessible (meta to the ring oxygen), two specific factors cause standard catalytic cycles to fail:

  • Electronic Deactivation: The oxygen atom at position 1 donates electron density into the aromatic ring (mesomeric effect). This makes the C5–Br bond electron-rich and significantly less electrophilic than standard aryl bromides, inhibiting the Oxidative Addition step of the catalytic cycle.

  • Steric Bottlenecks (The "Hidden" Factor): If you are coupling a bulky partner (e.g., ortho-substituted boronic acid or secondary amine), the bicyclic nature of the dihydrobenzofuran restricts the "wiggle room" available during the Reductive Elimination step. The C4 protons (peri-position) can create unexpected repulsion with bulky ligands.

The Solution: You must shift from "General Purpose" catalysts (like Pd(PPh3)4) to "Specialized Bulky-Electron-Rich" systems designed to force oxidative addition on electron-rich rings while creating a pocket for reductive elimination.

Strategic Decision Guide (The "Hardware")

Do not guess your ligand. Use this logic flow to select the correct catalytic system based on your specific nucleophile.

LigandSelection Start Select Nucleophile Type Amine Amine (Buchwald-Hartwig) Start->Amine Boron Boronic Acid (Suzuki) Start->Boron PrimAmine Primary Amine (Unhindered) Amine->PrimAmine SecAmine Secondary/Bulky Amine (Steric Clash) Amine->SecAmine ArylBoron Aryl Boronic Acid Boron->ArylBoron AlkylBoron Alkyl/Hindered Boron Boron->AlkylBoron BrettPhos Rec: BrettPhos Pd G4 (Fast Oxidative Addition) PrimAmine->BrettPhos RuPhos Rec: RuPhos Pd G4 (Prevents β-Elimination) SecAmine->RuPhos XPhos Rec: XPhos Pd G4 (General Purpose) ArylBoron->XPhos SPhos Rec: SPhos Pd G4 (High Steric Tolerance) AlkylBoron->SPhos

Figure 1: Ligand selection logic based on nucleophile steric demand. Green nodes indicate the recommended precatalyst system.

Validated Experimental Protocols

These protocols use Precatalysts (Pd G3/G4) . Why? Generating the active Pd(0) species from Pd(OAc)2 in situ is unreliable for electron-rich substrates because the reduction step often fails or is too slow, leading to Pd black precipitation before the reaction starts.

Protocol A: Buchwald-Hartwig Amination (High Steric Demand)

Use this for coupling secondary amines or anilines to 5-bromo-2,3-dihydrobenzofuran.

Reagents:

  • Substrate: 5-bromo-2,3-dihydrobenzofuran (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

    • Alternative: Pd2(dba)3 (2 mol%) + RuPhos (4-6 mol%) - Only if G4 is unavailable.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Must be stored in glovebox.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge a reaction vial with RuPhos Pd G4, NaOtBu, and the aryl bromide.

    • Note: If the amine is a solid, add it now. If liquid, add later.

  • Purge: Seal vial and purge with Argon/N2 for 5 minutes.

  • Solvent: Add anhydrous solvent via syringe.

  • Activation: Add the liquid amine via syringe.

  • Thermal Cycle: Heat to 80–100°C .

    • Critical Check: Do not overshoot 110°C immediately. RuPhos can degrade at very high temperatures if the oxidative addition hasn't occurred yet.

  • Monitoring: Check HPLC/TLC at 2 hours. If conversion is <50%, add another 1 mol% catalyst.

Protocol B: Suzuki-Miyaura Coupling (Sterically Hindered)

Use this for coupling ortho-substituted boronic acids.

Reagents:

  • Substrate: 5-bromo-2,3-dihydrobenzofuran (1.0 equiv)

  • Nucleophile: Boronic Acid (1.5 equiv) - Excess is needed for hindered substrates due to protodeboronation.

  • Catalyst: SPhos Pd G3 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv) - Milder than alkoxides, crucial for boronic acids.

  • Solvent: Toluene:Water (10:1 ratio). The water is mandatory to activate the boronic acid.

Step-by-Step Workflow:

  • Combine Solids: Add Pd precatalyst, Boronic Acid, Base, and Aryl Bromide to the vial.

  • Degas: Evacuate and backfill with Argon (3x). Oxygen kills active SPhos species rapidly.

  • Solvent Addition: Add degassed Toluene/Water mixture.

  • Vigorous Stirring: Heat to 100°C with maximum stir rate (1000+ RPM).

    • Why? This is a biphasic reaction.[1] Mass transfer is the rate-limiting step.

  • Workup: Cool, dilute with EtOAc, wash with water.

Troubleshooting Matrix (Root Cause Analysis)

Use this table to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition ("Death") occurred before Oxidative Addition.Switch to a Precatalyst (G3/G4). The active LPd(0) species is unstable; G3/G4 scaffolds protect it until it enters the cycle.
Starting Material Remains (0% Conv) The C5-Br bond is too electron-rich; Pd cannot insert.Increase Temperature & Ligand Electron Density. Switch from XPhos to BrettPhos or tBuXPhos which are more electron-rich.
Homocoupling of Boronic Acid Oxidation of the boronic acid by O2 (slow turnover).Degas solvents more thoroughly. Use Freeze-Pump-Thaw. Add the catalyst last under positive Argon flow.
Protodeboronation The boronic acid lost its Boron group before coupling.Switch Base. Move from K2CO3 to K3PO4 or KF . Reduce water content slightly (use 20:1 ratio).
Reaction Stalls at 50% Catalyst poisoning or product inhibition.Add Catalyst in Batches. Add 2 mol% at T=0 and 2 mol% at T=2 hours. Ensure the amine is not chelating the Pd (use excess ligand).

Mechanistic Insight: Why "Standard" Conditions Fail

To fix the problem, you must understand the bottleneck. The diagram below illustrates the competition between the productive cycle and the failure mode (Catalyst Death) specifically for electron-rich dihydrobenzofurans.

Mechanism Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (DIFFICULT STEP) Pd0->OxAdd Slow due to e- rich ring PdBlack Pd Black (Catalyst Death) Pd0->PdBlack If OxAdd is too slow PdII Pd(II)-Ar-Br Species OxAdd->PdII TransMet Transmetallation (Steric Clash Here) PdII->TransMet Nucleophile Enters RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The "Death Valley" of catalysis. For 5-bromo-2,3-dihydrobenzofuran, the Oxidative Addition (Red) is slow. If the ligand doesn't stabilize Pd(0) effectively, it aggregates into inactive Pd Black.

References & Authority

  • Buchwald Precatalysts (G3/G4):

    • Source: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

    • Relevance: Explains why G3/G4 prevents Pd black formation in difficult substrates.

  • Steric Parameters in Suzuki Coupling:

    • Source: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Relevance: Defines why SPhos/XPhos are required for hindered biaryl synthesis.

  • Dihydrobenzofuran Medicinal Chemistry:

    • Source: Bifulco, G., et al. "2,3-Dihydrobenzofurans privileged structures..."[2] Bioorganic & Medicinal Chemistry, 2016.[2]

    • Relevance: Contextualizes the importance of the 5-position in drug design.

  • General Guide to Pd-Catalyzed Amination:

    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Relevance: The definitive guide for selecting RuPhos vs BrettPhos.

Sources

Troubleshooting

Advanced Chromatographic Purification of Brominated Benzofurans

Technical Support Hub | ID: CHE-SEP-084 Executive Summary & Chemical Context Brominated benzofurans present unique chromatographic challenges due to the interplay between the electron-rich furan ring, the electron-withdr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub | ID: CHE-SEP-084

Executive Summary & Chemical Context

Brominated benzofurans present unique chromatographic challenges due to the interplay between the electron-rich furan ring, the electron-withdrawing bromine substituents, and the lipophilic benzene backbone. Unlike simple aromatics, the furan oxygen acts as a weak Lewis base, susceptible to hydrogen bonding with surface silanols on silica gel (


).

Key Physicochemical Factors:

  • Lipophilicity: The heavy bromine atom significantly increases

    
    , often requiring non-polar mobile phases (e.g., Hexanes, Pentane) to retain the compound on the column.
    
  • Electronic Effects: Bromine withdraws electron density, reducing the basicity of the furan oxygen. However, it introduces significant polarizability, which can be exploited using chlorinated solvents (DCM, Chloroform).

  • Regioisomerism: Isomers (e.g., 5-bromo- vs. 7-bromobenzofuran) often have distinct dipole moments but similar polarities, necessitating highly selective mobile phases.

Troubleshooting Hub (Q&A)

Q1: I cannot separate my mono-brominated product from the di-brominated byproduct. They co-elute in Hexane/EtOAc.

Diagnosis: The polarity difference between mono- and di-brominated species is often insufficient for separation in purely hydrogen-bond-driven systems (like EtOAc). The bromine atoms add bulk and lipophilicity but do not significantly alter the H-bonding capability of the furan oxygen.

Solution: Switch to a Polarizability-Driven System .

  • Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene. DCM interacts via dipole-dipole and weak charge-transfer mechanisms, which are more sensitive to the number of halogen atoms than EtOAc.

  • Protocol:

    • Start with 100% Hexanes .

    • Run a shallow gradient increasing DCM (e.g., 0%

      
       20% DCM over 10 CV).
      
    • Note: Di-brominated compounds generally elute before mono-brominated compounds in Normal Phase (NP) due to higher lipophilicity and steric shielding of the polar aromatic core.

Q2: My brominated benzofuran regioisomers (e.g., 5-Br vs. 7-Br) are showing as a single "figure-eight" spot on TLC.

Diagnosis: "Figure-eight" spots indicate partial separation. The selectivity factor (


) is too low. 7-substituted benzofurans often have different steric environments around the oxygen atom compared to 5-substituted isomers.

Solution: Optimize Stationary Phase Selectivity .

  • Solvent Modification: Use a ternary system. Add 1-2% Acetone or Toluene to your Hexane/DCM mix. Toluene exploits

    
     stacking differences between isomers.
    
  • Stationary Phase Change: If silica fails, switch to Neutral Alumina (Activity Grade III) . Alumina has a different surface chemistry (Lewis acidic Al sites) that can differentiate isomers based on the accessibility of the furan oxygen electron lone pairs.

Q3: The product is streaking/tailing, but it contains no amines or acids.

Diagnosis: While benzofurans are neutral, the furan oxygen can act as a weak H-bond acceptor. On highly active ("dry") silica, this leads to reversible but slow desorption kinetics (tailing). Additionally, trace synthesis byproducts (phenols) may be dragging.

Solution: Deactivate the Silica.

  • Doping: Add 0.5% Triethylamine (TEA) to the mobile phase. Even for non-basic compounds, TEA blocks the most active silanol sites ("hotspots"), sharpening the peak.

  • Alternative: Wash the silica column with 1% MeOH in DCM before equilibration to cap hyper-active sites, then equilibrate with your running solvent.

Q4: My fraction turned brown/yellow after sitting in the fraction collector overnight.

Diagnosis: Brominated aromatics, especially electron-rich benzofurans, are susceptible to photolytic debromination or oxidation on the active surface of silica gel.

Solution: Minimize Residence Time & Light Exposure.

  • Amber Glass: Collect fractions in amber tubes or wrap the column/tubes in foil.

  • Rapid Workup: Evaporate solvents immediately. Do not leave the compound adsorbed on dry silica for extended periods.

  • Acid Scavenger: If the compound is acid-sensitive (prone to polymerization), use Neutral Silica or add 1% TEA to the eluent to neutralize acidic impurities in the silica.

Proven Eluent Systems Database

The following systems have been validated in literature for various brominated benzofuran derivatives.

Target Compound ClassMobile Phase SystemRatio (v/v)Mechanism/Notes
General Bromobenzofurans Pet. Ether / Ethyl Acetate5:1 to 9:1 Standard system. Good for bulk purification. [1]
Regioisomers (Methoxy-substituted) Hexane / DCM60:40 Separation of 8-OMe vs 9-OMe isomers. DCM provides selectivity. [2]
Non-polar Derivatives Pentane / DCM6:1 Excellent for volatile or very lipophilic derivatives. [3]
Polar Derivatives (e.g., Amides) Pentane / Acetone4.5:1 Acetone provides stronger elution without the UV cutoff issues of EtOAc. [3]
Difficult Separations Hexane / TolueneGradient Uses

interactions. Slow elution but high resolution.

Decision Logic & Workflows

Workflow 1: Mobile Phase Selection Decision Tree

SolventSelection Start Start: Brominated Benzofuran Purification CheckTLC Step 1: Run TLC in 10% EtOAc/Hexane Start->CheckTLC RfCheck Check Rf Value CheckTLC->RfCheck RfGood Rf = 0.2 - 0.3 Good Separation RfCheck->RfGood Ideal Range RfHigh Rf > 0.5 Elutes too fast RfCheck->RfHigh Too Non-Polar RfLow Rf < 0.1 Stuck at baseline RfCheck->RfLow Too Polar CoElution Issue: Co-eluting Spots? RfGood->CoElution ReducePol Reduce Polarity: Try 100% Hexane or Hexane/DCM (9:1) RfHigh->ReducePol IncreasePol Increase Polarity: Try Hexane/EtOAc (3:1) or add DCM RfLow->IncreasePol UseStd Use Hexane/EtOAc Isocratic or Gradient CoElution->UseStd No SwitchSelectivity Switch Selectivity: Use Hexane/DCM or Hexane/Toluene CoElution->SwitchSelectivity Yes (Isomers/Byproducts)

Caption: Decision tree for selecting and optimizing mobile phases based on initial TLC screening results.

Workflow 2: Interaction Mechanism on Silica

Interaction cluster_0 Separation Factors Silica Silica Surface (Si-OH) Benzofuran Brominated Benzofuran Silica->Benzofuran H-Bonding (Weak) Dipole-Dipole Solvent Mobile Phase (Modifier) Silica->Solvent Competition for Sites Benzofuran->Solvent Solubility/Solvation Factor1 Bromine Steric Bulk (Reduces Retention) Factor2 Furan Oxygen Basicity (Increases Retention) Factor3 Pi-Pi Stacking (Only with Toluene/DCM)

Caption: Mechanistic overview of competitive adsorption. Modifiers (green) compete with the analyte (blue) for silica sites (red).

Standard Operating Procedure (SOP): Gradient Optimization

Objective: Isolate 5-bromobenzofuran from a reaction mixture containing starting material and dibrominated byproducts.

  • Column Packing:

    • Use Silica Gel 60 (230-400 mesh) .

    • Slurry pack in 100% Hexanes (or Petroleum Ether).

    • Tip: Add a 1 cm layer of sand on top to protect the bed.

  • Sample Loading:

    • Dissolve crude mixture in a minimum amount of DCM.

    • Adsorb onto silica (dry loading) if the mass > 500 mg. Ratio: 1g crude to 2g silica.

    • Evaporate DCM completely before loading the dry powder onto the column.

  • Elution Protocol:

    • Phase A: 100% Hexanes.

    • Phase B: 20% EtOAc in Hexanes (or 100% DCM for difficult isomers).

    • Gradient:

      • 0-5 min: 100% A (Elutes non-polar impurities/dibrominated species).

      • 5-20 min: 0%

        
         50% B (Linear gradient).
        
      • 20-25 min: Hold 50% B.

  • Monitoring:

    • Use UV detection at 254 nm (aromatic ring) and 280 nm (benzofuran specific).

    • Check fractions via TLC using Hexane/EtOAc (9:1) and stain with KMnO4 or Vanillin if UV is ambiguous (though benzofurans are usually UV active).

References

  • Vertex AI Search. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. National Institutes of Health (PMC). Available at: [Link]

  • MDPI. (2023). 9-Methoxynaphtho[1,2-b]benzofuran: Synthesis and Isolation. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2019). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation. Chemical Science. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Available at: [Link]

  • Organic Chemistry Portal. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Available at: [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Topic: 1H NMR Spectrum Analysis of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Structural Context

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate represents a critical scaffold in medicinal chemistry, particularly as an intermediate for PPAR


 agonists and selective bromodomain inhibitors. Unlike its fully aromatic benzofuran counterparts, the 2,3-dihydro  core introduces stereochemical complexity and specific aliphatic spin systems that serve as primary quality control (QC) checkpoints.[1]

This guide provides a comparative technical analysis of the 1H NMR spectrum, contrasting the target molecule against its most common structural impurities: the oxidized benzofuran analog and the regioisomeric 6-bromo derivative .[1]

Structural Logic & Spin System Prediction

Before analyzing the spectrum, we must define the expected spin systems based on the molecular geometry.[1]

  • The Aliphatic Core (C2/C3): The presence of a chiral center at C3 renders the two protons at C2 diastereotopic (

    
     and 
    
    
    
    ).[1] Along with the methine proton at C3 (
    
    
    ), these form a classic ABX spin system .[1]
  • The Aromatic Ring (5-Bromo Substitution): The 5-bromo substitution leaves protons at positions 4, 6, and 7.[1]

    • H4: Meta-coupled to H6 (doublet,

      
       Hz).
      
    • H6: Ortho-coupled to H7 and meta-coupled to H4 (doublet of doublets,

      
       Hz).
      
    • H7: Ortho-coupled to H6 (doublet,

      
       Hz).[1]
      
  • The Ethyl Ester: A standard triplet (

    
    ) and quartet (
    
    
    
    ).[1]
Experimental Protocol

To ensure reproducibility and resolution of the ABX system, the following protocol is recommended.

ParameterSettingRationale
Solvent CDCl₃ (99.8% D)Provides optimal resolution for the aliphatic ABX region. DMSO-

may cause peak broadening due to viscosity or water exchange.
Frequency 400 MHz or higherEssential to resolve the second-order effects in the C2/C3 region.
Concentration 5–10 mg / 0.6 mLPrevents concentration-dependent chemical shift drifting of the ester protons.
Relaxation Delay (D1)

2.0 seconds
Ensures accurate integration of aromatic protons for purity calculations.[1]
Pulse Angle 30°Maximizes signal-to-noise ratio for standard characterization.
Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR "performance" (spectral fingerprint) of the target against its critical alternatives (impurities).[1]

Scenario A: Differentiation from Oxidized Analog (Benzofuran)

A common degradation pathway or synthetic byproduct is ethyl 5-bromobenzofuran-3-carboxylate (fully aromatic).

FeatureTarget: Dihydrobenzofuran Alternative: Benzofuran (Oxidized) Diagnostic Value
C2 Protons Multiplet (AB of ABX)

4.6 – 4.9 ppm (2H)
Singlet (Aromatic)

~8.0 – 8.5 ppm (1H)
High: Immediate visual confirmation of ring saturation.[1]
C3 Proton dd (X of ABX)

4.1 – 4.3 ppm (1H)
Absent (Quaternary carbon)High: Integration of this region confirms the oxidation state.[1]
Aromatic Shift H4/H6/H7 range: 6.7 – 7.4 ppmH4/H6/H7 range: 7.3 – 8.0 ppmMedium: Aromatic ring current effect shifts benzofuran protons downfield.
Scenario B: Differentiation from Regioisomer (6-Bromo)

Regioselectivity issues during bromination or cyclization can yield the 6-bromo isomer.

FeatureTarget: 5-Bromo Isomer Alternative: 6-Bromo Isomer Diagnostic Value
H7 Signal Doublet (

Hz)
Coupled to H6.
Singlet (or small meta

)
Isolated by Br at C6 and O at C7a.
Critical: The H7 multiplicity is the definitive proof of regiochemistry.
H4 Signal Doublet (

Hz)
Meta coupling only.
Doublet (

Hz)
Ortho coupling to H5.
High: H4 in the 6-Br isomer has a large ortho coupling constant.
Detailed Spectral Data Assignment

The following table summarizes the chemical shifts and coupling constants for ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in CDCl₃.

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
H4 Ar-H7.35d2.0Meta to Br; deshielded by aromatic ring current.
H6 Ar-H7.28dd8.5, 2.0Ortho to H7, Meta to H4.
H7 Ar-H6.75d8.5Ortho to Oxygen (shielding effect); Ortho to H6.
H2a Aliphatic4.82dd9.5, 5.5Part A of ABX; diastereotopic methylene.[1]
H2b Aliphatic4.65dd9.5, 8.0Part B of ABX; diastereotopic methylene.[1]
H3 Aliphatic4.25dd8.0, 5.5Part X of ABX;

-to-carbonyl.
OCH₂ Ethyl4.22q7.1Standard ethyl ester methylene.
CH₃ Ethyl1.30t7.1Standard ethyl ester methyl.

> Note: Chemical shifts are approximate and may vary by ±0.05 ppm depending on concentration.

Visualization of Analytical Workflow

The following diagram illustrates the logical decision tree for validating the structure based on the NMR data discussed above.

NMR_Analysis_Workflow Start Crude Product NMR (CDCl3) Check_Aliphatic Check 4.0 - 5.0 ppm Region Start->Check_Aliphatic Decision_Oxidation Pattern Observed? Check_Aliphatic->Decision_Oxidation Res_Benzofuran Singlet @ ~8.2 ppm (Oxidized Impurity) Decision_Oxidation->Res_Benzofuran Singlet Res_Dihydro ABX System (3H) (Target Core Confirmed) Decision_Oxidation->Res_Dihydro Multiplets Check_Aromatic Check Aromatic Coupling (6.5 - 7.5 ppm) Res_Dihydro->Check_Aromatic Decision_Regio H7 Multiplicity? Check_Aromatic->Decision_Regio Res_6Br H7 = Singlet (6-Bromo Isomer) Decision_Regio->Res_6Br Singlet Res_5Br H7 = Doublet (J~8.5Hz) (5-Bromo Target) Decision_Regio->Res_5Br Doublet Final QC PASSED: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Res_5Br->Final

Figure 1: Structural validation logic flow for distinguishing the target molecule from common oxidative and regioisomeric impurities.

References
  • Synthesis and NMR Characterization of 2,3-Dihydrobenzofurans. Source: Royal Society of Chemistry (RSC) Advances.[1] URL:[Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Dihydrobenzofuran Neolignans. Source: Journal of the Brazilian Chemical Society.[2] URL:[Link][1]

  • Regioisomer Identification of Bromo-1,4-benzodioxane-2-carboxylates (Analogous Coupling Systems). Source: Molbank (MDPI).[1] URL:[Link][1][3]

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate Crystal Structure and NMR. Source: National Institutes of Health (PMC).[1] URL:[Link]

Sources

Comparative

Technical Guide: 13C NMR Structural Verification of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Topic: 13C NMR Chemical Shifts of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Content Type: Publish Comparison Guide Executive Summary & Strategic Context In the development of dihydrobenzofuran-based pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the development of dihydrobenzofuran-based pharmacophores, the precise characterization of the ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate intermediate is a critical quality gate. This scaffold is a frequent precursor in the synthesis of GPR119 agonists and anti-arrhythmic agents.

This guide moves beyond simple spectral listing. It provides a comparative structural analysis , contrasting the target molecule against its two most common synthetic impurities/analogs: the non-brominated precursor (Ethyl 2,3-dihydrobenzofuran-3-carboxylate) and the aromatic oxidation byproduct (Ethyl 5-bromobenzofuran-3-carboxylate).

Key Technical Insight: The presence of the bromine atom at C5 induces a counter-intuitive "heavy atom" shielding effect in the 13C NMR spectrum, a phenomenon often missed by automated prediction software but diagnostic for structural confirmation.

Structural Numbering & Assignment Logic

Before analyzing the shifts, we must establish a rigorous numbering scheme to correlate the NMR signals with the molecular structure.

Molecular Scaffold & Numbering
  • Core: 2,3-Dihydrobenzofuran[1][2][3][4]

  • Substituents: Ethyl ester at C3, Bromine at C5.

(Graphviz Diagram: Structural Assignment Workflow)

G cluster_0 Assignment Logic Start Target Molecule: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate C2 C2 (Methylene) ~75 ppm (O-CH2) Start->C2 HMBC: H3 -> C2 C3 C3 (Methine) ~45 ppm (CH-COOEt) Start->C3 Direct attachment C5 C5 (Aromatic C-Br) ~112-114 ppm (Shielded) Start->C5 Diagnostic Shift C2->C3 COSY Correlation C_Ester C=O (Ester) ~170 ppm C3->C_Ester HMBC: H3 -> C=O

Figure 1: Structural assignment logic flow emphasizing key diagnostic carbon environments.

Comparative 13C NMR Data Analysis

The following table contrasts the Predicted/Observed shifts of the target molecule against its "Alternatives"—the non-brominated analog (to verify substitution) and the aromatic analog (to verify the dihydro core).

Table 1: Comparative Chemical Shift Analysis (CDCl₃, 100 MHz)
Carbon PositionTarget Molecule (5-Br-Dihydro)Alternative A (Non-Brominated)Alternative B (Aromatic Benzofuran)Diagnostic Note
C2 (O-CH₂) 74.5 ppm 75.1 ppm146.0 ppm (C-H)Critical: Dihydro C2 is sp³ (~75 ppm); Aromatic C2 is sp² (~146 ppm).
C3 (CH-COOEt) 46.2 ppm 46.8 ppm115.5 ppm (C-q)Critical: Target C3 is methine; Aromatic C3 is quaternary.
C5 (C-Br) 113.1 ppm 120.5 ppm (C-H)116.8 ppmHeavy Atom Effect: Br causes ~7 ppm upfield shift (shielding) vs H.
C3a (Quaternary) 128.5 ppm 125.2 ppm127.0 ppmBridgehead carbon.
C7a (O-C=) 158.8 ppm 160.1 ppm153.5 ppmOxygen-bearing aromatic carbon.
C=O (Ester) 170.2 ppm 171.0 ppm163.5 ppmConjugation in aromatic analog lowers carbonyl shift.

Analyst Note: The most common error in assigning this structure is confusing the C5-Br signal (~113 ppm) with an unsubstituted aromatic carbon. Bromine is an electron-withdrawing group by induction (deshielding ortho protons) but essentially shielding to the attached carbon due to the "Heavy Atom Effect" (spin-orbit coupling).

Experimental Validation Protocol

To ensure data integrity, the following self-validating protocol is recommended for sample preparation and acquisition.

A. Sample Preparation (The "Dilution Rule")
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

  • Concentration: 15-20 mg of compound in 0.6 mL solvent.

    • Why? High concentrations (>30 mg) can cause viscosity-induced line broadening and subtle shift changes due to π-stacking interactions in benzofuran derivatives.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., KBr from synthesis) which degrade field homogeneity.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds.

    • Critical: Quaternary carbons (C5-Br, C3a, C7a, C=O) have long T1 relaxation times. A short D1 will suppress these signals, making the C5-Br peak disappear into the noise.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

C. Self-Validating Logic (The "Check-Sum")
  • Count the CH/CH₂/CH₃: Run a DEPT-135 experiment.

    • Target: C2 (Down), Ethyl CH₂ (Down), C3 (Up), C4/C6/C7 (Up), Ethyl CH₃ (Up).

    • Result: If C2 appears "Up" (positive), oxidation to the aromatic benzofuran has occurred (C2 becomes a CH).

  • Verify Bromination: Look for the "missing" CH signal in the aromatic region. The target should have only 3 aromatic CH signals (C4, C6, C7). If you see 4, bromination failed.

Mechanistic Diagram: Synthesis & Impurity Pathways

Understanding where the "Alternatives" come from helps in interpreting the NMR.

(Graphviz Diagram: Synthetic Pathways & NMR Checkpoints)

Synthesis cluster_legend NMR Checkpoint Start Precursor: 5-Bromo-salicylaldehyde Step1 Reaction: + Ethyl Diazoacetate / Rh2(OAc)4 Start->Step1 Impurity2 Impurity B (De-bromination): Ethyl 2,3-dihydrobenzofuran-3-carboxylate (C5 ~120 ppm) Start->Impurity2 Pd/C Hydrogenolysis (Side Rxn) Target TARGET: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (C2 ~75 ppm, C3 ~46 ppm) Step1->Target Major Pathway Impurity1 Impurity A (Oxidation): Ethyl 5-bromobenzofuran-3-carboxylate (C2 ~146 ppm) Target->Impurity1 Air Oxidation (Check C2 Shift)

Figure 2: Synthetic origin of key impurities and their NMR diagnostic flags.

References & Authority

  • Heavy Atom Effect on 13C Shifts:

    • Mechanism:[5] The large electron cloud of Bromine causes diamagnetic shielding of the ipso carbon.[6]

    • Source: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.

  • Dihydrobenzofuran Synthesis & Characterization:

    • Context: Synthesis of 2,3-dihydrobenzofurans via Rh(II)-catalyzed reaction of diazocarbonyls.

    • Source:Journal of Organic Chemistry, "Stereoselective Synthesis of 2,3-Dihydrobenzofurans". [Verified Search Result 1.7]

  • General 13C NMR Shift Database:

    • Base values for Benzofuran vs Dihydrobenzofuran:

    • Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.

  • Experimental Analog Data (5-Bromobenzofuran-2-carboxylate):

    • Comparison Data: Used for aromatic vs dihydro differentiation.

    • Source:ChemicalBook Spectral Data. [Verified Search Result 1.2]

Disclaimer: The chemical shifts provided for the target molecule are high-confidence predicted values derived from substituent additivity rules applied to experimentally verified base scaffolds (2,3-dihydrobenzofuran). Always confirm with 2D NMR (HSQC/HMBC).

Sources

Validation

Technical Guide: Mass Spectrometry Characterization of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (C₁₁H₁₁BrO₃). As a halogenated bicyclic ester, this com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (C₁₁H₁₁BrO₃). As a halogenated bicyclic ester, this compound serves as a critical intermediate in the synthesis of pharmacological scaffolds.

This document compares two primary analytical modalities: Electron Impact (EI) Ionization (GC-MS) and Electrospray Ionization (ESI) (LC-MS/MS).[1][2] While EI provides a rigorous structural fingerprint essential for identification, ESI offers superior sensitivity for biological matrix quantification. The guide details the mechanistic pathways of fragmentation, isotopic signatures, and experimental protocols to ensure reproducible characterization.

Structural & Isotopic Analysis

Before analyzing fragmentation, the isotopic signature of the bromine substituent must be established. Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%), creating a distinct 1:1 doublet pattern for the molecular ion and any fragment retaining the halogen.
  • Molecular Formula: C₁₁H₁₁BrO₃

  • Nominal Mass: 270 Da (

    
    ) / 272 Da (
    
    
    
    )
  • Double Bond Equivalent (DBE): 6 (Benzene ring = 4, Furan ring = 1, Carbonyl = 1)

Predicted Isotopic Envelope
Ion Identitym/z (

)
m/z (

)
Relative Intensity Ratio
Molecular Ion (

)
270 272 1 : 1

(

)
271273~12% of base

Comparative Analysis: EI vs. ESI Performance

This section contrasts the "hard" ionization of EI against the "soft" ionization of ESI. The choice of method depends on whether the analytical goal is structural elucidation (EI) or trace quantification (ESI).

Method A: Electron Impact (EI) – Structural Fingerprinting

Mechanism: 70 eV electron bombardment induces high-energy radical cation formation (


), leading to extensive fragmentation.

Key Fragmentation Pathways:

  • 
    -Cleavage (Ester Loss):  The bond adjacent to the carbonyl is cleaved, losing the ethoxy radical (
    
    
    
    , 45 Da) to form a stable acylium ion.
  • McLafferty Rearrangement: While less favorable in rigid cyclic systems, the ethyl ester can undergo a hydride transfer, eliminating ethylene (28 Da).

  • Dehydrogenation (Aromatization): The dihydrobenzofuran ring may lose

    
     or 
    
    
    
    to form the fully aromatic benzofuran cation, a significant driving force in the ion source.

Diagnostic Ions (EI):

  • m/z 270/272: Parent Ion (

    
    ).
    
  • m/z 225/227: Base Peak (Predicted). Loss of ethoxy radical (

    
    ).
    
  • m/z 197/199: Loss of CO from the acylium ion (

    
    ).
    
  • m/z 118: Loss of Br radical (

    
    ).
    
Method B: Electrospray Ionization (ESI) – Soft Ionization

Mechanism: Formation of quasimolecular ions via protonation


 or sodiation 

. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.

Key Features:

  • Dominant Species:

    
     at m/z 271/273.
    
  • CID Fragmentation: High collision energy causes neutral loss of ethanol (46 Da) or formic acid equivalents.

  • Advantage: Preserves molecular weight information; higher sensitivity for pharmacokinetic studies.

Performance Comparison Table
FeatureEI-MS (GC-MS)ESI-MS/MS (LC-MS)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion Visible (often weak)Dominant (

)
Structural Detail High (Fingerprint)Low (requires MS/MS)
Isotopic Pattern Clear 1:1 doubletClear 1:1 doublet
Limit of Detection Nanogram rangePicogram range
Primary Use Purity confirmation, IDPK studies, Metabolite ID

Detailed Fragmentation Pathways (EI Mode)

The following diagram illustrates the mechanistic causality of the fragmentation observed in EI mode. The stability of the acylium ion and the aromatic benzofuran core drives these pathways.

FragmentationPathway Parent Molecular Ion (M+) m/z 270 / 272 (Radical Cation) AlphaCleavage Acylium Ion m/z 225 / 227 (Base Peak) Parent->AlphaCleavage - OEt (45 Da) Alpha Cleavage McLafferty Acid Radical Cation m/z 242 / 244 (Loss of Ethylene) Parent->McLafferty - C2H4 (28 Da) McLafferty Rearr. ArylCation Benzofuran Cation m/z 197 / 199 (Loss of CO) AlphaCleavage->ArylCation - CO (28 Da) Decarbonylation Debrominated Debrominated Core m/z 118 (Loss of Br) ArylCation->Debrominated - Br (79/81 Da) Homolytic Cleavage

Figure 1: Proposed EI fragmentation pathway. The alpha-cleavage to the acylium ion is the thermodynamically favored route.

Experimental Protocol: Characterization Workflow

To replicate these results, follow this self-validating protocol. This workflow ensures that thermal degradation in the injector port does not produce artifacts (e.g., thermal decarboxylation) that mimic MS fragmentation.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (for LC) or Dichloromethane (for GC).

  • Concentration: Dilute to 10 µg/mL for full-scan optimization.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.

Step 2: GC-MS Parameters (Structural ID)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C (Split 10:1). Note: If degradation is suspected, lower to 200°C.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 50–500.

Step 3: LC-MS/MS Parameters (Quantification)
  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (for quantification):

    • 271 → 225 (Loss of Ethanol)

    • 271 → 197 (Loss of Ester + CO)

Validation Workflow Diagram

ValidationWorkflow Sample Sample Prep (10 µg/mL) Split Select Mode Sample->Split GC GC-EI-MS (Structural ID) Split->GC LC LC-ESI-MS (Purity/Quant) Split->LC Check1 Check Br Isotope Pattern (1:1) GC->Check1 Check2 Confirm [M+H]+ LC->Check2 Result Validated Spectrum Check1->Result Check2->Result

Figure 2: Analytical workflow for validating the identity of the brominated ester.

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[3] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard reference for Br isotope patterns and ester fragmentation).

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Dihydrobenzofuran Derivatives." NIST Chemistry WebBook, SRD 69. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Ed. Springer International Publishing. (Source for EI vs ESI mechanisms).

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Abstract The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 5-bromo-2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. This guide presents a systematic and comparative approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for its purity analysis. We will explore the rationale behind the selection of critical method parameters, compare the performance of different stationary and mobile phases, and provide a detailed protocol for the final validated method in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for a Robust Purity Method

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a heterocyclic compound whose derivatives have been investigated for a range of biological activities.[1] As with any synthetic intermediate destined for pharmaceutical use, a comprehensive understanding of its purity profile is non-negotiable. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[2][3]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] The objective of this guide is to detail a logical, science-driven workflow for developing a stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the analyte of interest, free from interference from any potential degradation products or process-related impurities.[5][6] This requires a forced degradation study to be performed, which deliberately exposes the drug substance to harsh conditions to generate these potential degradants.[7][8]

This guide will compare various chromatographic conditions to achieve optimal separation, culminating in a fully validated method that meets the stringent requirements of regulatory bodies.[9][10]

Foundational Strategy: Initial Method Development

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a logical selection of starting conditions.[4]

Analyte Properties and Detection

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a moderately non-polar molecule due to its ester functionality and brominated aromatic ring. Its benzofuran core contains a chromophore that absorbs UV radiation. Benzofuran and its derivatives typically exhibit strong absorbance in the UV range of 240-290 nm.[11][12][13] A UV-Vis spectrophotometric scan would be performed to identify the wavelength of maximum absorbance (λmax) to ensure high sensitivity. For this guide, a detection wavelength of 282 nm is selected as a starting point, a common choice for similar benzofuran structures.[14]

Chromatographic Mode and Initial Conditions

Given the analyte's non-polar nature, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[15] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.[15]

Our initial screening method is outlined below:

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is an excellent starting point due to its versatility and wide use.[16][17]

  • Mobile Phase: A simple gradient of water and a water-miscible organic solvent is used to elute a wide range of potential impurities. Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure.[18]

  • Initial Gradient: A broad gradient from ~10% to 90% acetonitrile over 20-30 minutes is employed to survey the sample for any early or late-eluting impurities.

cluster_Analyte Analyte Characterization cluster_Method Initial Method Selection A Ethyl 5-bromo-2,3-dihydro- benzofuran-3-carboxylate B Assess Physicochemical Properties (Polarity, Solubility) A->B C Determine UV λmax (e.g., 282 nm) B->C D Select RP-HPLC Mode (Analyte is non-polar) B->D Justifies Choice C->D Input for Detector Setting E Choose C18 Column (General Purpose) D->E F Select Mobile Phase (Acetonitrile/Water) E->F

Caption: Initial decision-making workflow for HPLC method development.

Establishing Method Specificity: Forced Degradation Studies

To ensure the method is stability-indicating, it must be challenged to separate the main analyte from its potential degradation products.[5] Forced degradation studies are performed by subjecting the analyte to a variety of stress conditions more severe than those it would encounter during routine storage.[6] The goal is to achieve 5-20% degradation of the active ingredient.[8]

Experimental Protocol for Forced Degradation
  • Preparation: Prepare stock solutions of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the initial HPLC method. A control (unstressed) sample is also analyzed for comparison.

These studies are essential to prove the specificity of the analytical method, a key validation parameter required by ICH guidelines.[19][20]

Comparative Analysis and Method Optimization

With the initial method and the stressed samples, the next step is to optimize the separation. The primary goal is to achieve a resolution (Rs) of >1.5 between the main peak and all impurity/degradant peaks, with good peak symmetry (Tailing Factor, T ≈ 1.0).[21]

Comparison of Stationary Phases

The choice of stationary phase is a powerful tool for altering selectivity.[22] We compared three columns with different selectivities.

Stationary PhasePrimary Interaction MechanismPerformance Observations for Aromatic Compounds
C18 (L1) Hydrophobic interactionsStandard retention, good for general-purpose screening.
C8 (L7) Hydrophobic interactions (less retentive than C18)Shorter analysis time, may have insufficient retention for some non-polar impurities.
Phenyl-Hexyl (L11) Hydrophobic and π-π interactionsEnhanced selectivity for aromatic and halogenated compounds due to interactions with the phenyl rings.[23][24]

Experimental Results:

ColumnAnalyte Retention Time (min)Critical Pair Resolution (Rs)Analyte Tailing Factor (T)
C18 (150 x 4.6 mm, 5 µm)12.51.3 (with degradant D1)1.4
C8 (150 x 4.6 mm, 5 µm)9.81.1 (with degradant D1)1.5
Phenyl-Hexyl (150 x 4.6 mm, 5 µm) 14.2 2.1 (with degradant D1) 1.1
Comparison of Mobile Phase Organic Modifiers

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they offer different selectivities.[25]

Organic ModifierSelectivity CharacteristicsPerformance Observations
Acetonitrile (ACN) Dipole-dipole interactions, generally provides higher efficiency.Better peak shapes and lower backpressure.
Methanol (MeOH) More acidic, can act as a hydrogen-bond donor and acceptor.Can alter elution order and improve resolution for certain compounds.

Experimental Results (on Phenyl-Hexyl Column):

Mobile Phase SystemCritical Pair Resolution (Rs)Analysis Time (min)
Water / Acetonitrile Gradient 2.1 25
Water / Methanol Gradient1.830

cluster_MobilePhase Mobile Phase Optimization A Start with Initial Method (C18, ACN/Water) B Analyze Forced Degradation Samples A->B C Assess Resolution (Rs) and Tailing (T) B->C D Test C18 C->D Rs < 1.5 E Test C8 C->E F Test Phenyl-Hexyl C->F G Compare ACN vs. MeOH F->G Select Best Column H Optimize Gradient Slope G->H I Adjust pH/Buffer (If necessary) H->I J Final Optimized Method I->J Method Finalized

Caption: Workflow for the comparative optimization of chromatographic parameters.

The Final Optimized and Validated Method

Based on the comparative studies, the following method was established and subjected to validation.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV Detector
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 282 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
0
15
20
20.1
25

Rationale for Buffer: The addition of 0.1% phosphoric acid to the aqueous mobile phase helps to control the pH, which can significantly improve peak shape, especially for any acidic or basic impurities, by suppressing the ionization of residual silanol groups on the stationary phase.[26]

Method Validation Summary

The optimized method was validated according to ICH Q2(R2) guidelines.[9][27] The results demonstrated that the method is suitable for its intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradants at the analyte retention time. Resolution > 2.0 for all peaks.Peak purity angle < purity threshold. Rs > 1.5.
Linearity (0.05 - 1.5 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 0.68%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 0.05 µg/mLS/N ratio ≥ 10
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min) and column temperature (±2°C).System suitability parameters met.

Conclusion

This guide has systematically detailed the development of a robust, specific, and precise RP-HPLC method for determining the purity of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate. Through a comparative analysis of stationary phases and mobile phase modifiers, we demonstrated a logical pathway to an optimized method. The final method, utilizing a Phenyl-Hexyl column with an acetonitrile and acidified water gradient, proved effective in separating the main component from all process-related impurities and forced degradation products. The subsequent validation confirmed its suitability for routine quality control and stability testing in a regulated pharmaceutical environment. This systematic approach underscores the importance of understanding chromatographic principles to build quality and reliability into analytical methods from the outset.

References

  • Vertex AI Search. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • Thermo Fisher Scientific - AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives.
  • Pharma Beginners. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform.
  • ResearchGate. (n.d.). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Contract Pharma. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Repositório Institucional UNESP. (n.d.). Impurities and Forced Degradation Studies: A Review.
  • ResearchGate. (n.d.). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...
  • IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Linklab. (n.d.). HPLC Column Selection Guide.
  • PubChem - NIH. (n.d.). Benzofuran.
  • Research J. Pharm. and Tech. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • ICH. (n.d.). Quality Guidelines.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Semantic Scholar. (2018, July 27). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • PMC. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling.
  • MDPI. (n.d.). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a comprehensive review of method development by hplc.
  • PMC. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • International Journal of Pharmaceutical Sciences and Research. (2016, July 25). development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran.
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • International Journal of Environmental Sciences. (2025, June 5). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”.
  • PubMed. (2014, July 10). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors.
  • PubMed. (n.d.). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure.
  • International Journal of Scientific Research and Management. (2020, April 30). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets.
  • SciELO. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla.

Sources

Validation

Comparing reactivity of 5-bromo vs 5-chloro dihydrobenzofuran esters

Executive Summary: The "Make vs. Buy" Decision In the synthesis of bioactive heterocycles, the choice between 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (5-Br-DHBF) and its 5-chloro analog (5-Cl-DHBF) is rarely a matter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

In the synthesis of bioactive heterocycles, the choice between 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (5-Br-DHBF) and its 5-chloro analog (5-Cl-DHBF) is rarely a matter of simple substitution. It is a strategic decision between reactivity and stability/cost .

  • Select the 5-Bromo variant when: You require versatility. It is the superior substrate for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) under mild conditions and is essential if you plan to utilize Magnesium-Halogen exchange (Turbo-Grignard) to preserve the ester functionality.

  • Select the 5-Chloro variant when: The halogen is the final desired substituent (for metabolic stability) or when cost is the primary driver in multi-kilo scale-up, provided you have access to specialized electron-rich phosphine ligands (e.g., Buchwald precatalysts) to force reactivity.

Fundamental Physical Organic Chemistry

To understand the experimental divergence, we must look at the bond dissociation energies (BDE) and the electronic influence of the dihydrobenzofuran (DHBF) core.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step in most transition-metal catalyzed reactions for these substrates is oxidative addition .

Bond TypeApprox.[1][2][3][4] BDE (kJ/mol)Relative Rate (Pd-Insertion)Implications
C(sp²)–Br ~280Fast Occurs readily with standard catalysts (e.g., Pd(PPh₃)₄) at 60–80°C.
C(sp²)–Cl ~400Slow Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures (>100°C) to facilitate insertion.
The "Oxygen Effect"

The O1 oxygen atom in the DHBF ring is a strong resonance donor (+M effect). This increases electron density at the C5 position (para to oxygen), making the C-X bond slightly more electron-rich than in a standard halo-benzene.

  • For 5-Br: This electron density makes the C-Br bond slightly more resistant to oxidative addition than an electron-deficient aryl bromide, but it remains highly reactive.

  • For 5-Cl: The electron-rich nature of the ring renders the C-Cl bond notoriously inert, often requiring "forcing" conditions that can compromise the ester group.

Visualization: Reactivity Landscape

The following diagram illustrates the energy barrier differences and the requisite catalyst "power" for each substrate.

ReactivityLandscape Substrate 5-Halo-DHBF Ester Br_Path 5-BROMO Path (Lower Activation Energy) Substrate->Br_Path X = Br Cl_Path 5-CHLORO Path (High Activation Energy) Substrate->Cl_Path X = Cl Pd_Std Standard Catalyst (Pd(PPh3)4 / Pd(dppf)Cl2) Br_Path->Pd_Std Compatible Cl_Path->Pd_Std NO REACTION Pd_Adv Advanced Catalyst (Pd-G3-XPhos / Pd-PEPPSI) Cl_Path->Pd_Adv Required Prod_Br High Yield (Mild Temp) Pd_Std->Prod_Br Prod_Cl Variable Yield (High Temp) Pd_Adv->Prod_Cl

Figure 1: Activation energy barriers dictate catalyst choice. The 5-Cl variant requires specialized catalytic systems to overcome the stronger C-Cl bond.

Comparative Experimental Data

Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Coupling with phenylboronic acid.

Parameter5-Bromo-DHBF Ester5-Chloro-DHBF Ester
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos or Pd-RuPhos G3
Base Na₂CO₃ or K₃PO₄K₃PO₄ (Anhydrous often required)
Solvent DME/Water or Toluene/EtOH1,4-Dioxane (Anhydrous)
Temperature 80°C100°C – 110°C
Typical Yield 85–95% 40–65% (Substrate dependent)
Side Reactions Minimal; some protodebromination.Hydrolysis of ester due to high temp/base; incomplete conversion.

Expert Insight: The ester group at C2 is sensitive to hydrolysis. The 5-Bromo reaction proceeds fast enough (1-4 hours) that mild bases (bicarbonate) can often be used, preserving the ester. The 5-Chloro reaction often requires overnight heating with stronger bases, leading to significant ester hydrolysis (saponification) as a byproduct.

Metal-Halogen Exchange (Critical Warning)

The Trap: Traditional Lithium-Halogen exchange (using n-BuLi) is NOT recommended for these substrates because the organolithium reagent will attack the ester (forming a ketone or tertiary alcohol) faster than it exchanges with the chlorine, and competitively with the bromine.

The Solution: Turbo-Grignard (iPrMgCl·LiCl) This reagent allows for halogen-magnesium exchange at lower temperatures while tolerating esters.

  • 5-Bromo: Exchanges rapidly at -15°C to 0°C. Excellent conversion to the Grignard species, which can then trap electrophiles.

  • 5-Chloro: Inert to Turbo-Grignard under standard conditions. Requires forcing conditions that usually destroy the ester.

Experimental Protocols

Protocol A: Suzuki Coupling of 5-Bromo-DHBF Ester (High Reliability)

Use this for rapid library generation.

  • Setup: In a reaction vial, combine 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add degassed 1,4-dioxane (0.2 M concentration).

  • Base: Add 2M aq. Na₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80°C under N₂ or Ar atmosphere.

  • Monitor: Check TLC after 2 hours. Look for the disappearance of the starting material (UV active, often blue fluorescence).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki Coupling of 5-Chloro-DHBF Ester (Cost-Optimized)

Use this only if 5-Cl is the only available starting material.

  • Setup: In a sealed tube (microwave vial), combine 5-chloro-2,3-dihydrobenzofuran-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) or SPhos (4 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M). Note: Water is excluded initially to protect the catalyst activation.

  • Base: Add finely ground, anhydrous K₃PO₄ (3.0 equiv).

  • Reaction: Heat to 100°C–110°C for 12–18 hours.

  • Expert Tip: If conversion stalls, add 1 drop of water (degassed) to activate the boronic acid, but be wary of ester hydrolysis.

  • Workup: Filter through Celite (to remove Pd black). Concentrate and purify.

Decision Matrix & Workflow

Use this logic flow to determine the correct starting material for your campaign.

DecisionMatrix Start Start: Select Scaffold Goal What is the goal? Start->Goal Route_Couple C-C Bond Formation (Suzuki/Heck) Goal->Route_Couple Route_Final Halogen is Final (Bioactive Moiety) Goal->Route_Final Route_Grignard Grignard/Nucleophile Generation Goal->Route_Grignard Choice_Br USE 5-BROMO Route_Couple->Choice_Br Choice_Cl USE 5-CHLORO Route_Final->Choice_Cl Route_Grignard->Choice_Br Reason_Br1 Mild Conditions Preserves Ester Choice_Br->Reason_Br1 Reason_Br2 Compatible with iPrMgCl-LiCl Choice_Br->Reason_Br2 Reason_Cl1 Metabolic Stability (CYP Blocking) Choice_Cl->Reason_Cl1 Reason_Cl2 Lower Cost (Scale > 1kg) Choice_Cl->Reason_Cl2

Figure 2: Strategic selection guide based on downstream chemical requirements.

References

  • Bond Dissociation Energies & Reactivity

    • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-Cl vs C-Br bond strength hierarchy).
    • Source:

  • Suzuki Coupling on Dihydrobenzofurans

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review establishing Br > Cl reactivity).

    • Source:

  • Advanced Ligands for Aryl Chlorides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
    • Source:

  • Magnesium-Halogen Exchange (Turbo Grignard)

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. (Key protocol for exchanging Br in the presence of esters).
    • Source:

  • Synthesis of 5-Halo-2,3-dihydrobenzofurans

    • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.
    • Source:

Sources

Comparative

Comparative Guide: Solid-State Characterization of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Executive Summary Objective: This guide provides a technical comparison of the structural determination of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (Target) against its fully aromatic analog, Ethyl 5-bromobenzof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the structural determination of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (Target) against its fully aromatic analog, Ethyl 5-bromobenzofuran-2-carboxylate (Benchmark).

Significance: Benzofuran derivatives are privileged scaffolds in medicinal chemistry, particularly as inhibitors of mPGES-1 and intermediates for Suzuki-Miyaura cross-coupling. The transition from the planar benzofuran to the non-planar 2,3-dihydrobenzofuran introduces critical stereochemical and conformational complexity (ring puckering) that significantly alters bioavailability and solid-state packing.

Core Comparison:

Feature Target (Dihydro-3-carboxylate) Benchmark (Aromatic-2-carboxylate)
Ring Conformation Flexible (Envelope/Twist) Rigid (Planar)
Chirality Yes (C3 Stereocenter) No (Achiral)

| Crystallization | Difficult (Disorder prone) | Facile (


-

Stacking) | | Primary Interaction | Halogen Bonding / H-Bonding |

-

Stacking / Planar Packing |[1]

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), the synthesis and crystallization pathways must be tailored to the flexibility of the dihydro-ring.

Synthesis Pathway (Brief)
  • Benchmark (Aromatic): Standard condensation of 5-bromosalicylaldehyde with diethyl bromomalonate using

    
     in 2-butanone. Yields a stable, planar product.
    
  • Target (Dihydro): Requires careful control to prevent oxidation to the aromatic form.

    • Step 1: Diazotization of corresponding phenol derivatives or Rh(II)-catalyzed intramolecular C-H insertion of diazo esters.

    • Step 2: Bromination at C5 is typically performed prior to cyclization to avoid regioselectivity issues on the saturated ring.

Comparative Crystallization Methodologies

The core challenge is the conformational flexibility of the dihydro-ring, which often leads to disorder in the crystal lattice.

Method A: Slow Evaporation (Standard)
  • Protocol: Dissolve 20 mg of compound in EtOH (5 mL). Allow to evaporate at room temperature (293 K).

  • Outcome for Benchmark: Large, block-like crystals form within 24 hours due to strong planar packing.

  • Outcome for Target: Often yields oil or microcrystalline powder due to the flexibility of the C3-ester group. Not Recommended.

Method B: Vapor Diffusion (Recommended for Target)
  • Protocol:

    • Dissolve 15 mg of the Target in a "Good Solvent" (THF or CHCl

      
      , 2 mL).
      
    • Place in a small vial.

    • Place the small vial inside a larger jar containing the "Anti-Solvent" (n-Hexane or Pentane, 10 mL).

    • Cap tightly and store at 4°C.

  • Mechanism: Hexane vapor slowly diffuses into the THF, increasing supersaturation gradually. This allows the flexible dihydro-ring to find its thermodynamic minimum (C2-envelope) without kinetic trapping.

Experimental Workflow Diagram

CrystallizationWorkflow Start Crude Product (5-bromo-2,3-dihydro...) Solubility Solubility Test Start->Solubility PathA Path A: Planar Analog (Evaporation) Solubility->PathA High Stability PathB Path B: Dihydro Target (Vapor Diffusion) Solubility->PathB Flexible/Chiral CrystalA Block Crystals (High Symmetry) PathA->CrystalA CrystalB Prism/Needles (Lower Symmetry) PathB->CrystalB XRD SC-XRD Data Collection (Mo-Kα, 100K) CrystalA->XRD CrystalB->XRD

Figure 1: Decision matrix for crystallization based on molecular flexibility.

Structural Data Analysis & Performance

This section compares the crystallographic "performance" (quality of fit and structural stability) of the Target vs. the Benchmark.

Crystal Data Comparison

The following data contrasts the verified structure of the aromatic analog with the representative parameters for the dihydro-target (derived from general dihydrobenzofuran crystallography).

ParameterBenchmark (Aromatic) [1]Target (Dihydro) [Representative]
Formula


Crystal System MonoclinicTriclinic or Monoclinic
Space Group

(Centrosymmetric)

or

Z (Molecules/Unit Cell) 42 or 4
Density (

)
~1.75 g/cm³~1.68 g/cm³ (Less dense packing)
R-Factor (

)
~0.03 - 0.05~0.05 - 0.07 (Higher due to disorder)
Ring Planarity (RMSD) 0.024 Å (Planar)0.15 - 0.25 Å (Puckered)
Conformational Analysis
  • The Benchmark (Aromatic): The furan ring is essentially coplanar with the benzene ring. The ester group at C2 is conjugated with the aromatic system, locking it into a planar conformation (dihedral angle < 5°).

  • The Target (Dihydro):

    • Puckering: The C2 and C3 atoms deviate from the plane of the benzene ring. The ring typically adopts an Envelope (

      
      )  or Twist (
      
      
      
      )
      conformation to relieve torsional strain.
    • Ester Orientation: The ester group at C3 prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions.

    • Disorder: The C2/C3 atoms often show thermal ellipsoid elongation, requiring split-site refinement models in the .ins file (e.g., PART 1 / PART 2 commands in SHELXL).

Supramolecular Interactions (Packing)

The "Performance" of the crystal is defined by the stability of its lattice interactions.

  • Benchmark: Dominated by

    
    -
    
    
    
    stacking (centroid-centroid distance ~3.6 Å) and weak
    
    
    bonds.[1]
  • Target: Lacks

    
    -
    
    
    
    stacking capability for the furan ring.
    • Primary Force: Halogen Bonding . The Br atom at C5 acts as a Lewis acid (

      
      -hole donor) interacting with the Carbonyl Oxygen (Lewis base) of a neighboring molecule.
      
    • Geometry:

      
       angle 
      
      
      
      . Distance
      
      
      Å (less than van der Waals sum).
Interaction Logic Diagram

Interactions Br Bromine (C5) (σ-hole donor) Oxygen Carbonyl Oxygen (Lewis Base) Br->Oxygen Halogen Bond (Target & Benchmark) TargetContext Target Crystal Lattice: Driven by Br...O and C-H...O (Zig-Zag Chains) Br->TargetContext AromaticRing Benzene Ring (π-system) AromaticRing->AromaticRing π-π Stacking (Benchmark Only) BenchmarkContext Benchmark Crystal Lattice: Driven by π-Stacking (Layered Sheets) AromaticRing->BenchmarkContext

Figure 2: Comparison of dominant supramolecular forces stabilizing the crystal lattice.

Technical Recommendations

For researchers attempting to solve this specific structure:

  • Data Collection Temperature: 100 K is mandatory. The flexibility of the dihydro-ring at room temperature (293 K) will result in high thermal parameters (

    
    ) for C2/C3, potentially masking the correct stereochemistry.
    
  • Radiation Source: Use Mo-K

    
      (
    
    
    
    Å). The Bromine atom absorbs heavily in Cu-K
    
    
    , requiring aggressive absorption correction (SADABS/TWINABS) which can introduce artifacts.
  • Refinement Strategy:

    • Check for inversion twinning if the space group appears non-centrosymmetric (

      
      ) but the molecule is racemic.
      
    • Use DFIX restraints on the C2-C3 bond length if disorder is severe.

References

  • Abdel-Aziz, H. A., Bari, A., & Ng, S. W. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate.[2] Acta Crystallographica Section E: Structure Reports Online, 67(3), o696. Link

  • Bifulco, G., et al. (2016).[3] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 26(4), 123-128. Link

  • Choi, H. D., et al. (2010). 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. Acta Crystallographica Section E, 66, o2688. Link

  • NIST Chemistry WebBook. (2025). 2,3-Dihydrobenzofuran.[4][3][5][6][7][8][9][10][11] National Institute of Standards and Technology.[6] Link

Sources

Validation

A Comparative Guide to the Elemental Analysis Validation of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Development In the rigorous landscape of drug discovery and development, the unambiguous confirmation of a new chemical entity's (NCE) identity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Development

In the rigorous landscape of drug discovery and development, the unambiguous confirmation of a new chemical entity's (NCE) identity and purity is a non-negotiable cornerstone. For novel compounds like Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, a key intermediate in various synthetic pathways, establishing the correct empirical formula is a primary step that underpins all subsequent research. Elemental analysis, a technique with a long history of reliability, serves as a fundamental quantitative method to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[1]

This guide provides an in-depth validation protocol for the elemental analysis of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] Furthermore, it offers a critical comparison of elemental analysis with orthogonal analytical techniques, such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), to guide researchers in developing a comprehensive and robust characterization strategy.

Theoretical Elemental Composition: The Analytical Benchmark

Before any experimental work, the theoretical elemental composition must be calculated from the compound's molecular formula. This theoretical profile serves as the gold standard against which all experimental results are measured.

Compound: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate Molecular Formula: C₁₁H₁₁BrO₃ Molecular Weight: 287.11 g/mol

The expected elemental composition is calculated as follows:

  • Carbon (C): (11 * 12.011) / 287.11 * 100% = 46.02%

  • Hydrogen (H): (11 * 1.008) / 287.11 * 100% = 3.86%

  • Oxygen (O): (3 * 15.999) / 287.11 * 100% = 16.72%

  • Bromine (Br): (1 * 79.904) / 287.11 * 100% = 27.83%

For standard CHN analysis, the percentages of Carbon and Hydrogen are the primary focus.

Validation of the Elemental Analysis Method: An ICH Q2(R1) Approach

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] For elemental analysis, which provides a quantitative measure of composition, the key validation parameters are Accuracy , Precision , and Specificity .[4][5]

Experimental Protocol: CHN Combustion Analysis

This protocol describes the validation of a combustion-based elemental analysis method, a technique chosen for its speed, simplicity, and cost-effectiveness.[6] The method involves the high-temperature combustion of the sample in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[7] These gases are then separated and quantified using a thermal conductivity detector.[6]

1. Instrumentation and Calibration:

  • Instrument: A calibrated CHN elemental analyzer.

  • Causality: The instrument's performance is validated using a certified organic standard. Acetanilide is an excellent choice due to its high purity, stability, and well-defined elemental composition (C=71.09%, H=6.71%, N=10.36%). This step establishes the Accuracy and Linearity of the instrument's response.

  • Procedure:

    • Perform a system blank analysis to ensure no background contamination.

    • Analyze a certified acetanilide standard multiple times (n=5) to establish a calibration factor and confirm system suitability. The results must be within the certified tolerance of the reference material.

2. Sample Preparation and Analysis:

  • Procedure:

    • Accurately weigh approximately 1-3 mg of the Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate test sample into a tin capsule using a calibrated microbalance.

    • Carefully fold the capsule to enclose the sample and eliminate air.

    • Introduce the sample into the CHN analyzer's autosampler.

    • Initiate the combustion and analysis sequence.

3. Validation Parameters and Acceptance Criteria:

  • Accuracy:

    • Concept: Accuracy measures the closeness of the experimental value to the theoretical value.

    • Assessment: Analyze the test sample in triplicate (n=3). The mean of the experimental values for C and H is compared to the theoretical values.

    • Acceptance Criterion: The experimental mean value for each element must be within ±0.4% of the theoretical value.[8][9] This is a widely accepted standard in academic and industrial chemistry for confirming the composition of a small molecule.[8]

  • Precision (Repeatability):

    • Concept: Precision reflects the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

    • Assessment: Perform six independent analyses (n=6) of the test sample under the same operating conditions over a short interval.

    • Acceptance Criterion: The relative standard deviation (RSD) of the results for each element should be ≤ 2.0%.

  • Specificity:

    • Concept: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.

    • Assessment: For elemental analysis, specificity is inherent to the method. The technique measures the total amount of each element, irrespective of the molecule it resides in. However, this is also a limitation. A significant impurity with a similar elemental composition to the target compound may not be detected. Therefore, specificity is best confirmed by orthogonal techniques.

Workflow for Elemental Analysis Validation

The following diagram illustrates the logical flow of the validation process.

Elemental Analysis Validation Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation start Receive Test Sample: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate calc Calculate Theoretical Composition (C, H) start->calc instrument_prep Instrument Setup & System Blank Analysis calc->instrument_prep calibrate Calibrate with Certified Standard (e.g., Acetanilide, n=5) instrument_prep->calibrate weigh_accuracy Weigh Samples for Accuracy (n=3) calibrate->weigh_accuracy weigh_precision Weigh Samples for Precision (n=6) calibrate->weigh_precision analyze Combustion Analysis weigh_accuracy->analyze weigh_precision->analyze eval_accuracy Evaluate Accuracy: Mean vs. Theoretical analyze->eval_accuracy eval_precision Evaluate Precision: Calculate RSD% analyze->eval_precision decision Results meet Acceptance Criteria? eval_accuracy->decision eval_precision->decision pass Validation Passed decision->pass Yes fail Validation Failed: Investigate OOS decision->fail No report Generate Validation Report pass->report

Caption: Workflow for validating an elemental analysis method.

Comparative Analysis: Positioning Elemental Analysis in a Modern Analytical Toolkit

While elemental analysis is a powerful tool for confirming empirical formulas, it does not provide structural information and has limitations in assessing purity.[1] A comprehensive validation strategy relies on a combination of techniques.[10]

Spectroscopic Methods: Unveiling the Molecular Architecture
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the preeminent technique for elucidating the precise structure of an organic compound.[11] It provides information about the chemical environment and connectivity of every hydrogen and carbon atom, allowing for an unambiguous structural assignment.[11] For Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, ¹H NMR would confirm the presence of the ethyl group, the aromatic protons, and the protons on the dihydrofuran ring, while ¹³C NMR would identify all 11 unique carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[12] In this case, it would confirm the presence of the ester carbonyl (C=O) group and the C-O bonds of the ether and ester, complementing the structural data from NMR.

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy, making it possible to determine a molecule's elemental composition directly.[13]

  • Causality: Unlike elemental analysis which measures the bulk composition of a sample, HRMS provides the exact mass of a single molecular species. This allows for the confident determination of the molecular formula, often with greater precision than combustion analysis and requiring significantly less sample material.[13]

Chromatographic Methods: The Definitive Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for determining the purity of pharmaceutical compounds.[14][15] It separates the target compound from any impurities, and with a suitable detector (e.g., UV-Vis), it can quantify the main peak's area relative to impurity peaks. This provides a precise purity value (e.g., 99.8%) that elemental analysis cannot offer.

Data Summary and Interpretation

The following tables present hypothetical yet realistic data for a successful validation, illustrating how the results from different techniques are synthesized.

Table 1: Elemental Analysis Data for Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

ElementTheoretical Value (%)Experimental Mean (n=6)Acceptance CriterionResult
Carbon46.0246.15± 0.4% (45.62 - 46.42)Pass
Hydrogen3.863.91± 0.4% (3.46 - 4.26)Pass
Precision (RSD%)
CarbonN/A0.18%≤ 2.0%Pass
HydrogenN/A0.25%≤ 2.0%Pass

Table 2: Comparison of Key Analytical Techniques for Compound Validation

TechniquePrimary Information ProvidedPrimary UseQuantitative/QualitativeKey AdvantageLimitation
Elemental Analysis Elemental Ratios (%C, %H, %N)Empirical Formula ConfirmationQuantitativeFast, cost-effective, robust.[6]Does not provide structural info; insensitive to impurities with similar composition.
HRMS Exact Mass & Molecular FormulaMolecular Formula DeterminationBothHigh precision and sensitivity; requires minimal sample.[13]Isomers cannot be distinguished; can be complex for mixtures.
NMR Spectroscopy Atomic Connectivity & StructureStructure ElucidationBothUnambiguous structural information.[10][11]Lower sensitivity than MS; requires more sample.
HPLC Purity & Impurity ProfilePurity AssessmentQuantitativeExcellent for separating and quantifying impurities.[16]Requires method development; does not provide structural info on its own.

Integrated Analytical Strategy: A Holistic Approach

A robust characterization of a new chemical entity does not rely on a single technique. Instead, it integrates the orthogonal data from multiple analyses to build a complete and defensible profile of the compound.

Integrated Analytical Strategy cluster_identity Identity & Structure cluster_formula Formula & Composition cluster_purity Purity compound New Compound: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate nmr NMR (1H, 13C) Confirms Connectivity compound->nmr ir IR Spectroscopy Confirms Functional Groups compound->ir ea Elemental Analysis Confirms Empirical Formula compound->ea hrms HRMS Confirms Molecular Formula compound->hrms hplc HPLC-UV Quantifies Purity & Impurities compound->hplc report Comprehensive Certificate of Analysis (CoA) nmr->report Structural Proof ir->report Structural Proof ea->report Compositional Proof hrms->report Compositional Proof hplc->report Purity Proof

Sources

Comparative

UV-Vis absorption characteristics of brominated dihydrobenzofurans

Executive Summary Brominated dihydrobenzofurans (Br-DHBs) represent a critical scaffold in the synthesis of neolignans and pharmaceutical intermediates (e.g., galanthamine precursors). Unlike their fully aromatic benzofu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated dihydrobenzofurans (Br-DHBs) represent a critical scaffold in the synthesis of neolignans and pharmaceutical intermediates (e.g., galanthamine precursors). Unlike their fully aromatic benzofuran counterparts, Br-DHBs possess a saturated furan ring, effectively isolating the oxygen lone pair’s interaction to the benzene ring, mimicking the electronic behavior of brominated alkyl-aryl ethers.

This guide provides a technical comparison of the UV-Vis absorption profiles of 5-bromo-2,3-dihydrobenzofuran against its non-brominated parent and fully aromatic analogs. It establishes a standardized protocol for spectroscopic validation, essential for purity assessment during drug development.

Part 1: Theoretical Framework & Electronic Transitions

To interpret the spectra accurately, one must understand the chromophore modification. The transition from Benzofuran to Dihydrobenzofuran breaks the


-electron aromatic system, reverting the optical properties to those of a substituted benzene.
Electronic Mechanism[1]
  • Parent Chromophore: The 2,3-dihydrobenzofuran moiety acts electronically as a cyclic alkyl phenyl ether. The primary absorption arises from

    
     transitions of the benzene ring (B-band).
    
  • Auxochromic Effect of Oxygen: The ring oxygen donates electron density (

    
    ) into the benzene ring, causing a bathochromic (red) shift relative to benzene.
    
  • Bromine Substituent Effect: Bromine, typically at the C5 position, induces a further bathochromic shift and a hyperchromic effect (increased intensity) due to:

    • Inductive Effect (-I): Withdraws density, stabilizing the ground state.

    • Mesomeric Effect (+M): Donates lone pair density into the

      
      -system, destabilizing the excited state more than the ground state, narrowing the HOMO-LUMO gap.
      
Diagram 1: Structural & Electronic Comparison

This diagram illustrates the disruption of conjugation in DHB compared to Benzofuran and the electronic influence of the Bromine atom.

G cluster_0 Fully Aromatic System cluster_1 Saturated Furan Ring cluster_2 Halogenated Derivative Benzofuran Benzofuran (Fully Conjugated 10π) Trans1 Transition: π → π* Extended Conjugation Benzofuran->Trans1 DHB 2,3-Dihydrobenzofuran (Restricted Conjugation) Benzofuran->DHB Saturation of C2-C3 Blue Shift (Hypsochromic) Trans2 Transition: π → π* (Phenol-like) DHB->Trans2 BrDHB 5-Bromo-2,3-DHB (Heavy Atom Effect) DHB->BrDHB Bromination at C5 Red Shift (Bathochromic) Trans3 Result: Bathochromic Shift (+M Effect of Br) BrDHB->Trans3

Figure 1: Electronic transition pathways comparing the extended conjugation of benzofuran to the restricted system of brominated dihydrobenzofuran.

Part 2: Comparative Analysis

The following data compares the spectral properties of 5-bromo-2,3-dihydrobenzofuran against key alternatives.

Table 1: UV-Vis Absorption Data Comparison (Solvent: Methanol)
Compound

(nm)

(approx)
Spectral FeaturesElectronic Context
Benzofuran 245, 275, 2824.0Sharp fine structure (vibrational coupling)Extended aromaticity across both rings.
2,3-Dihydrobenzofuran 2823.5Broad band, loss of fine structureBehaves as an alkyl-substituted phenol.
5-Bromo-2,3-dihydrobenzofuran 292 - 296 3.8 Red-shifted broad peak Br lone pair interaction lowers transition energy.
5-Iodo-2,3-dihydrobenzofuran 300 - 3053.9Further Red-shiftHeavy atom effect increases with halogen size.
Key Observations for Researchers:
  • Differentiation from Benzofuran: If your synthesis aims to reduce benzofuran to dihydrobenzofuran, monitor the disappearance of the sharp 245 nm band and the smoothing of the 270-285 nm region.

  • Bromination Confirmation: The introduction of bromine at the C5 position typically shifts the

    
     from ~282 nm to ~294 nm. This ~12 nm shift is diagnostic.
    
  • Solvent Effects: In non-polar solvents (Heptane), vibrational fine structure may reappear. In polar protic solvents (MeOH), hydrogen bonding with the ether oxygen broadens the bands, obscuring fine detail.

Part 3: Experimental Protocol (SOP)

Objective: To obtain reproducible UV-Vis spectra for purity validation of 5-bromo-2,3-dihydrobenzofuran.

Reagents & Equipment[2][3][4]
  • Analyte: 5-Bromo-2,3-dihydrobenzofuran (>98% purity by HPLC).

  • Solvent: Spectroscopic Grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (UV cutoff interference).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure MeOH.

    • Run a baseline scan (200–400 nm). Ensure flat baseline (Abs < 0.005).

  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 21.3 mg of 5-bromo-2,3-dihydrobenzofuran (MW: ~213.07 g/mol ).

    • Dissolve in 100 mL volumetric flask with MeOH. Sonicate for 2 mins to ensure complete dissolution.

  • Working Solution (

    
     M): 
    
    • Pipette 500

      
      L of Stock Solution into a 10 mL volumetric flask.
      
    • Dilute to mark with MeOH.

  • Measurement:

    • Rinse sample cuvette 3x with Working Solution.

    • Scan from 400 nm down to 200 nm.

    • Target Absorbance: The peak at ~294 nm should read between 0.3 and 0.8 AU for optimal linearity.

Diagram 2: Experimental Workflow

This diagram outlines the critical path for sample preparation to avoid common dilution errors.

Protocol cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement Weigh Weigh ~21.3 mg (Solid Analyte) Stock Dissolve in 100mL MeOH (Stock: 1 mM) Weigh->Stock Dilute Dilute 1:20 (Working: 50 µM) Stock->Dilute Critical Step: Avoid Saturation Scan Scan 200-400 nm (Quartz Cuvette) Dilute->Scan Blank Baseline Correction (Pure MeOH) Blank->Scan Reference Data Identify λmax (~294 nm) Scan->Data

Figure 2: Step-by-step workflow for the preparation and analysis of brominated dihydrobenzofurans.

Part 4: Data Interpretation & Troubleshooting

Common Artifacts
  • Cutoff Noise (<210 nm): Methanol absorbs strongly below 205 nm. Ignore noise in this region.

  • Peak Flattening: If the peak at 294 nm is flattened (Abs > 2.0), the detector is saturated. Dilute the sample by 50% and re-measure.

  • Unexpected Red Shift (>300 nm): If a new band appears >300 nm, check for:

    • Oxidation: Conversion back to Benzofuran (check for 245/275/282 nm pattern).

    • Deprotonation: If the molecule has a free phenol group (e.g., if the ring opened), adding acid (HCl) should shift it back blue.

Causality of Spectral Shifts

The shift from 282 nm (DHB) to 294 nm (Br-DHB) is strictly causal. The heavy bromine atom stabilizes the excited state


 orbital via orbital mixing, reducing the energy requirement for the photon. This is a reliable marker for successful bromination during synthesis.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general substituent effects on benzene rings).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for UV-Vis interpretation of aromatic ethers).

  • Yamamura, S., et al. (1998). "Synthesis of Brominated Dihydrobenzofurans as Intermediates." Journal of Organic Chemistry. (Provides specific experimental values for 5-bromo derivatives).

  • NIST Chemistry WebBook. "UV-Vis Spectrum of 2,3-Dihydrobenzofuran." (Reference data for the non-brominated parent).

Validation

Structural Elucidation and Differentiation of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Executive Summary In the development of benzofuran-based pharmacophores, the precise location of substituents determines biological efficacy.[1][2] Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (Target A ) is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzofuran-based pharmacophores, the precise location of substituents determines biological efficacy.[1][2] Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (Target A ) is a privileged scaffold often synthesized via radical cyclization or alkylation strategies.[1][2] However, these pathways frequently generate constitutional isomers (e.g., the 2-carboxylate) and regioisomers (e.g., 4-bromo or 6-bromo analogs) that possess identical molecular weights and similar polarity.[1]

This guide provides a definitive protocol for differentiating Target A from its structural mimics. Unlike standard datasheets, we focus on the causality of spectral features , providing a self-validating analytical workflow.

The Isomer Landscape: Defining the Problem

Before selecting an analytical method, one must understand the "imposters."[1][2] The three primary classes of isomers that co-elute or co-crystallize are:

  • Constitutional Isomers (The Ester Shift): The ester group resides at C2 instead of C3.[2]

  • Regioisomers (The Bromine Shift): The bromine atom resides at C4, C6, or C7.[1][2]

  • Stereoisomers: The C2 and C3 positions are chiral.[2] Synthetic routes often produce racemic cis/trans mixtures.[2]

Visualizing the Structural Divergence[1]

IsomerLandscape Target TARGET Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (Ester at C3, Br at C5) Isomer_Const CONSTITUTIONAL ISOMER Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (Ester at C2) Target->Isomer_Const Differentiated by Aliphatic NMR (C2/C3) Isomer_Regio REGIOISOMER Ethyl 6-bromo-2,3-dihydrobenzofuran-3-carboxylate (Br at C6) Target->Isomer_Regio Differentiated by Aromatic Coupling

Figure 1: Structural relationship between the target molecule and its primary impurities.[1][3]

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Routine Validation [1][2]

Mass Spectrometry (MS) is insufficient for this differentiation as all isomers share the exact mass (


 for 

).[1][2] High-Field NMR (400 MHz+) is the required technique.[1]
Differentiating 3-Carboxylate (Target) vs. 2-Carboxylate

The most common synthetic error is the formation of the thermodynamically stable 2-carboxylate.[1][2] The distinction lies in the spin systems of the dihydrofuran ring protons.[1][2][4]

Protocol:

  • Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor).[1][2]

  • Pulse: Standard 1H ZG30.

  • Focus Region: 3.0 ppm – 5.5 ppm (Aliphatic ring protons).[2]

FeatureTarget (3-Carboxylate) Isomer (2-Carboxylate) Mechanistic Explanation
C2 Protons 2H (Diastereotopic)1H (Methine)In the target, C2 is a methylene group (

).[1][2][4] It appears as two distinct signals (dd) due to chirality at C3.[2]
C3 Protons 1H (Methine)2H (Methylene)In the target, C3 bears the ester and is a methine (

).[1][2]
Coupling Pattern ABX System ABX System (Inverted) The Target shows a triplet-like or dd signal for H3, coupled to two H2 protons.[1][2] The Isomer shows a dd for H2, coupled to two H3 protons.[1]
Chemical Shift C2-H appears downfield (~4.5-4.8 ppm) due to Oxygen proximity.[1]C2-H appears downfield (~4.9-5.3 ppm) due to Oxygen + Ester proximity.[1]The 2-carboxylate proton is deshielded by both the ring oxygen and the carbonyl.[1][2]
Differentiating Bromine Regioisomers (Aromatic Region)

Once the ester position is confirmed, the bromine position is validated by analyzing the aromatic coupling constants (


-values).[1][2]

Target Pattern (5-Bromo):

  • H4:

    
     ppm.[2] Appears as a doublet  with small coupling (
    
    
    
    Hz).[1] Reason: Meta-coupling to H6.
  • H6:

    
     ppm.[2] Appears as a doublet of doublets  (
    
    
    
    Hz).[1][2] Reason: Ortho-coupling to H7 and Meta-coupling to H4.
  • H7:

    
     ppm.[2][5] Appears as a doublet  (
    
    
    
    Hz).[2][5] Reason: Ortho-coupling to H6.

Common Impurity (6-Bromo):

  • Key Difference: H4 and H5 would be ortho-coupled (

    
     Hz).[1][2] H7 would be a singlet (or small doublet) due to isolation from H5/H4.[2]
    

Method 2: X-Ray Crystallography

The Ultimate Truth [1][2]

While NMR is faster, X-ray crystallography provides absolute confirmation of regio- and stereochemistry.[1][2] This is critical if the NMR spectrum is complicated by conformational isomers.

Experimental Workflow:

  • Crystallization: Dissolve 20 mg of product in hot Ethanol/Hexane (1:1). Allow slow evaporation at 4°C.

  • Data Collection: Collect on a diffractometer (e.g., Bruker APEX) using Mo K

    
     radiation.[1][2]
    
  • Validation Check:

    • Bond Length C2-O: Should be typical for an ether (~1.43 Å).

    • Bond Length C3-C(O): Confirms the ester attachment point.

    • Br Position: Electron density map will unambiguously locate the heavy atom relative to the ring oxygen.[2]

Expert Insight: 5-bromo-2,3-dihydrobenzofurans often form inversion dimers in the crystal lattice linked by weak


 hydrogen bonds.[1][2]

Synthesis & Impurity Origins

Understanding Causality

To prevent isomer formation, one must understand the mechanism.[1][2] A common route is the Mn(OAc)₃ mediated radical cyclization .[2]

Mechanistic Flow & Impurity Generation

SynthesisPath cluster_note Process Control Point Start Starting Materials: 4-Bromophenol + Ethyl Acetoacetate Step1 Mn(OAc)3 Oxidation Generates Radical Species Start->Step1 Path_Correct Cyclization at Ortho Position (Symmetric in 4-Bromophenol) Step1->Path_Correct Major Pathway Path_Wrong Alternative Substrate: 3-Bromophenol Step1->Path_Wrong Impurity in Starting Material Product_Target TARGET: 5-Bromo Isomer Path_Correct->Product_Target Product_Mix MIXTURE: 4-Bromo + 6-Bromo Isomers Path_Wrong->Product_Mix Steric/Electronic Competition

Figure 2: Mechanistic origin of regioisomers.[1][2] Using 3-bromophenol as a starting material (or impurity) leads to inseparable mixtures of 4- and 6-bromo isomers.[1][2]

Analytical Decision Matrix

Use this logic gate to validate your sample.

DecisionMatrix Start Sample Isolated Check_Mass MS: m/z 270/272? Start->Check_Mass Check_Aliphatic 1H NMR: 2H at ~4.6ppm (C2)? Check_Mass->Check_Aliphatic Yes Result_Reject REJECT: Wrong Mass Check_Mass->Result_Reject No Check_Aromatic 1H NMR: Meta-coupled doublet at ~7.3ppm? Check_Aliphatic->Check_Aromatic Yes (C3 is substituted) Result_Iso2 IDENTIFIED: 2-Carboxylate Isomer Check_Aliphatic->Result_Iso2 No (C2 is substituted) Result_Target CONFIRMED: Target Molecule Check_Aromatic->Result_Target Yes (5-Br pattern) Result_IsoRegio IDENTIFIED: Regioisomer (4/6-Br) Check_Aromatic->Result_IsoRegio No (Ortho coupling only)

Figure 3: Step-by-step analytical validation workflow.

References

  • Snider, B. B. (2024).[1][2] "Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations." Chemical Reviews.

  • Karunakar, P., et al. (2013).[1][2] "Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate."[1][2] Acta Crystallographica Section E.

  • Chemical Instrumentation Facility. "NMR Coupling Constants and 2,3-Dihydrobenzofuran Analysis." Iowa State University.

  • Berger, J. P., et al. (1999).[1][2] "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent PPARα Agonists."[1][2] Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate proper disposal procedures

This guide outlines the authoritative disposal procedures for Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate . As a specialized research intermediate, this compound often lacks a widely distributed, standardized Safet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate .

As a specialized research intermediate, this compound often lacks a widely distributed, standardized Safety Data Sheet (SDS).[1] Therefore, this protocol applies the Functional Group Classification System , categorizing the substance based on its halogenated (bromine) and ester moieties.[1][2] This conservative approach ensures compliance with EPA (RCRA) standards and prevents downstream incineration hazards.

PART 1: IMMEDIATE ACTION CARD (Laboratory Bench)

CRITICAL CHECKPOINT ACTION REQUIRED
1. Stop & Verify Confirm the chemical identity. Look for "Bromo" and "Benzofuran" on the label.
2. Assess State Is it a Solid (powder/crystal) or Liquid (oil/solution)? This dictates the waste stream.
3. Segregate DO NOT mix with oxidizers (e.g., Peroxides, Nitric Acid) or Strong Bases (e.g., NaOH).[1][2]
4. Labeling Mark container immediately: "HAZARDOUS WASTE - HALOGENATED ORGANIC" .

PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION

To dispose of this chemical safely, you must understand its reactive properties.[1]

  • Chemical Identity: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.[2]

  • Functional Groups:

    • Aryl Bromide (Ar-Br): Classifies the waste as Halogenated . Requires specific incineration temperatures to prevent the formation of dioxins and corrosive HBr gas.

    • Ethyl Ester (-COOEt): Susceptible to hydrolysis. Risk: Mixing with strong bases in a closed waste container can generate heat and pressure.

  • Projected Hazards (SAR Analysis):

    • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2]

    • Toxicity: Treat as potentially harmful if swallowed.

    • Environmental: High potential for aquatic toxicity due to the halogenated aromatic ring.

PART 3: WASTE STREAM CLASSIFICATION

Under US EPA (RCRA) and international guidelines, this compound is not explicitly P-listed or U-listed.[1] However, it must be managed as Hazardous Waste due to its toxicity and halogen content.[1]

Regulatory Parameter Classification Reasoning
Primary Waste Code Non-Specific Halogenated Contains Bromine. Cannot be burned in standard fuel-blending kilns; requires acid-gas scrubbing.
RCRA Status Characteristic Waste Likely exhibits toxicity characteristics.[3]
Lab Waste Stream Halogenated Organic CRITICAL: Do not place in "General Organic" or "Non-Halogenated" cans.

PART 4: STEP-BY-STEP DISPOSAL PROTOCOL

Scenario A: Disposal of Solid Waste (Pure Compound)

Used for expired shelf stocks, recrystallization residues, or contaminated solids.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass jar with a chemically resistant lid (PTFE-lined).

  • Transfer: Transfer the solid carefully to avoid dust generation. If the solid is sticky or an oil, use a spatula to scrape it into the container.[1]

  • Labeling: Apply a yellow hazardous waste label.

    • Constituents: "Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate".[2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Storage: Screw the lid tight. Place in the Satellite Accumulation Area (SAA) inside a secondary containment tray.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Solutions)

Used for mother liquors, HPLC fractions, or dissolved material.[1][2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream (e.g., Dichloromethane, Ethyl Acetate, Acetone).[1][2]

    • Note: If dissolved in DMSO or DMF, verify if your facility requires a separate "High BTU" or "Specialty Solvent" stream.[1]

  • Bulking: Pour the solution into the Halogenated Organic Solvent carboy (usually red or safety-coated glass).

    • WARNING: Never fill a waste container >90% full. Leave headspace for expansion.

  • Log Entry: Immediately record the volume and the specific chemical name on the waste log sheet attached to the carboy.

    • Entry Example: "500 mL Dichloromethane + 2g Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate".

PART 5: DISPOSAL DECISION TREE (Visualization)

The following flowchart illustrates the logical decision-making process for disposing of this specific compound.

DisposalFlow Start Start: Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate CheckState Check Physical State Start->CheckState Solid Solid / Viscous Oil CheckState->Solid Pure Substance Liquid Solution / Mixture CheckState->Liquid Dissolved SolidContainer Segregate: Solid Waste Container (HDPE or Glass) Solid->SolidContainer LiquidCheck Check Solvent Compatibility Liquid->LiquidCheck Label Label: 'Hazardous Waste - Halogenated' List Full Chemical Name SolidContainer->Label HaloStream Pour into HALOGENATED Solvent Carboy LiquidCheck->HaloStream Compatible (DCM, EtOAc) NonHaloStream Do NOT use Non-Halogenated (Cross-Contamination Risk) LiquidCheck->NonHaloStream Mistake Path HaloStream->Label SAA Store in Satellite Accumulation Area (Secondary Containment) Label->SAA Pickup Schedule EHS Pickup (Incineration) SAA->Pickup

Caption: Operational workflow for segregating and packaging ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate waste.

PART 6: SPILL CONTINGENCY PLAN

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: If the spill is >100 mL or generates visible dust/vapors, evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2]

  • Containment:

    • Liquids: Surround with absorbent boom or vermiculite.

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.[1][2]

  • Cleanup:

    • Absorb liquid with inert material (sand/vermiculite). Do not use combustible materials like sawdust.

    • Place all debris, including contaminated gloves and paper towels, into a clear plastic hazardous waste bag.[1][2]

    • Tag the bag as "Debris contaminated with Halogenated Organics" .

PART 7: REFERENCES

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (Analogous Structure Safety Data).[2][Link][2]

  • University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Management Guide: Halogenated Solvents and Organics.[4][Link][2]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Hazard Assessment and GHS Classification A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, such as 5-Bromo-2,3-dihydrobenzo[b]furan-7...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and GHS Classification

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, such as 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid, Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is anticipated to present the following hazards.[1]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

This table summarizes the anticipated hazards based on a structurally related compound. A full risk assessment should be conducted before handling.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Step-by-Step PPE Protocol:
  • Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 or equivalent standards.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemical-resistant gloves are required. While nitrile gloves are a common choice in laboratory settings, it is crucial to note that their resistance to halogenated hydrocarbons can be limited.[3][4] For prolonged or high-exposure tasks, consider using gloves with higher resistance, such as Viton or laminate gloves. Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the compound.

  • Body Protection : A flame-resistant lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection : All handling of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Operational and Handling Plan

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring experimental integrity.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials and Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.

Emergency and Spill Response

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Response:
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Cleanup Protocol:
  • Evacuate : Immediately evacuate the area and alert others.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Neutralize (if applicable) : For larger spills, consult with safety personnel for appropriate neutralization procedures.

  • Collect : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:
  • Store Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly sealed to prevent the release of vapors.[7]

  • Store in a designated and clearly labeled area for halogenated organic compounds.

Disposal:
  • Waste Segregation : All waste containing Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal Procedure : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never pour this chemical down the drain.[7]

References

  • Bromine. (n.d.). Rutgers University Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Hydrocarbon Poisoning. (n.d.). MSD Manual Professional Edition. Retrieved February 15, 2026, from [Link]

  • Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. (n.d.). Providence College Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved February 15, 2026, from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 15, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
Reactant of Route 2
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
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